Product packaging for 4-Ethylpicolinic acid hydrochloride(Cat. No.:CAS No. 79415-18-2)

4-Ethylpicolinic acid hydrochloride

Cat. No.: B043738
CAS No.: 79415-18-2
M. Wt: 187.62 g/mol
InChI Key: UUVIZQWGMATQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethylpicolinic acid hydrochloride (CAS 103360-31-6) is a versatile pyridine-based organic compound that serves as a high-value building block and synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring both the pyridine ring with an ethyl substituent and a carboxylic acid group, rendered as a hydrochloride salt for enhanced stability and solubility, makes it a privileged scaffold for the synthesis of more complex molecules. The primary research applications of this compound lie in its use as a precursor for the development of potential pharmaceutical agents, particularly ligands for various enzymes and receptors. The picolinic acid moiety is a common motif found in molecules designed to chelate metal ions, making it of significant interest in the study of metalloenzyme inhibitors. Furthermore, the ethyl group provides a handle for further chemical modification, enabling structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Researchers utilize this compound in the synthesis of novel compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and neurology. Its mechanism of action in final active compounds can vary widely but often involves interaction with biological targets through hydrogen bonding via the carboxylic acid, coordination bonding via the nitrogen atom, and hydrophobic interactions via the ethyl group. This reagent is intended For Research Use Only and is an essential tool for chemists and biologists engaged in hit-to-lead optimization and the development of new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO2 B043738 4-Ethylpicolinic acid hydrochloride CAS No. 79415-18-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-2-6-3-4-9-7(5-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVIZQWGMATQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512220
Record name 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79415-18-2
Record name 4-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylpicolinic Acid Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethylpicolinic acid hydrochloride, also known as 4-ethylpyridine-2-carboxylic acid hydrochloride, is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development.[1] Its primary role is as a crucial starting material and key intermediate in the synthesis of semi-synthetic antibiotics, most notably the lincosamide antibiotic, Pirlimycin.[2][3] Pirlimycin is utilized in veterinary medicine to treat mastitis in cattle.[4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental details and data relevant to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white to pale beige solid.[3] Its chemical structure consists of a pyridine ring substituted with an ethyl group at the 4-position and a carboxylic acid group at the 2-position, in the form of its hydrochloride salt.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
CAS Number 79415-18-2[1]
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol
IUPAC Name 4-ethylpyridine-2-carboxylic acid;hydrochloride
Synonyms 4-Ethyl-2-pyridinecarboxylic acid hydrochloride, 4-ethylpyridine-2-carboxylic acid,hydroc..., 2-Pyridinecarboxylic acid, 4-ethyl-, hydrochloride[1]
Melting Point 148-150 °C[5]
Solubility Soluble in DMSO (Slightly), Methanol (Slightly), Water (Slightly)[5]
Storage Temperature -20°C[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 4-ethylpyridine to form 4-ethylpicolinic acid, followed by conversion to its hydrochloride salt. Several oxidation methods have been reported for the conversion of alkylpyridines to pyridine carboxylic acids.

Experimental Protocol: Synthesis via Oxidation of 4-Ethylpyridine

This protocol is a representative method based on established oxidation procedures for alkylpyridines.

Materials:

  • 4-Ethylpyridine

  • Potassium permanganate (KMnO₄) or Nitric Acid (HNO₃)

  • Sulfuric Acid (H₂SO₄) (if using KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • Oxidation of 4-Ethylpyridine:

    • Method A: Permanganate Oxidation: To a solution of 4-ethylpyridine in water, add a concentrated solution of potassium permanganate slowly while maintaining the temperature below 40°C. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared.

    • Method B: Nitric Acid Oxidation: In a high-pressure reactor, heat a mixture of 4-ethylpyridine and concentrated nitric acid at a temperature of 180-370°C and a pressure of 20-500 atm.[6] The reaction time can vary from a few seconds to 30 minutes.[6]

  • Work-up and Isolation of 4-Ethylpicolinic Acid:

    • After oxidation, cool the reaction mixture and filter off the manganese dioxide (if using KMnO₄).

    • Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 3-4.

    • The crude 4-ethylpicolinic acid may precipitate. If not, concentrate the solution under reduced pressure.

    • Extract the aqueous solution with a suitable organic solvent such as dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-ethylpicolinic acid.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude 4-ethylpicolinic acid in a minimal amount of a suitable solvent like ethanol.

    • To this solution, add a solution of hydrochloric acid in ethanol or bubble hydrogen chloride gas through the solution until precipitation is complete.

    • Collect the precipitated this compound by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

Synthesis_Workflow cluster_oxidation Oxidation cluster_salt_formation Salt Formation 4-Ethylpyridine 4-Ethylpyridine 4-Ethylpicolinic_Acid 4-Ethylpicolinic_Acid 4-Ethylpyridine->4-Ethylpicolinic_Acid Oxidation Oxidizing_Agent KMnO4 or HNO3 Oxidizing_Agent->4-Ethylpicolinic_Acid 4-Ethylpicolinic_Acid_HCl 4-Ethylpicolinic Acid Hydrochloride 4-Ethylpicolinic_Acid->4-Ethylpicolinic_Acid_HCl Acidification HCl HCl HCl->4-Ethylpicolinic_Acid_HCl

Simplified pathway showing the role of 4-Ethylpicolinic acid derivatives in Pirlimycin synthesis.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound possesses significant intrinsic biological activity or is directly involved in specific signaling pathways. Its importance in the context of biological systems is primarily as a precursor for the synthesis of biologically active molecules like Pirlimycin. Pirlimycin and other lincosamide antibiotics exert their antibacterial effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. [2]

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in the synthesis of the antibiotic Pirlimycin. While detailed experimental data on the compound itself is limited, its synthesis and application are understood within the broader context of medicinal chemistry. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the key chemical properties and synthetic methodologies associated with this important building block. Further research into the direct biological effects of this and similar picolinic acid derivatives could potentially unveil new therapeutic applications.

References

An In-depth Technical Guide to the Physical Properties of 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Ethylpicolinic acid hydrochloride (CAS No. 79415-18-2). The information presented herein is intended to support research and development activities by providing key data points and standardized experimental protocols for property verification.

Core Physical and Chemical Properties

This compound is a pyridine derivative that serves as a useful starting material for the synthesis of various chemical compounds, particularly in the pharmaceutical industry.[1] It is a key intermediate for clindamycin analogues, such as Pirlimycin.[2][3]

The known physical properties of this compound are summarized in the table below for ease of reference.

PropertyValueReference(s)
CAS Number 79415-18-2[2][3]
Molecular Formula C₈H₁₀ClNO₂[2][3]
Molecular Weight 187.62 g/mol [2][3]
Melting Point 148-150 °C[1][2][4]
Appearance White to Pale Beige Solid[2]
Storage Temperature -20°C (long-term)[2][4]

Qualitative solubility tests indicate that this compound has slight solubility in Dimethyl Sulfoxide (DMSO), Methanol, and Water.[2][4]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

The melting point is a critical indicator of purity for a crystalline solid. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of dry this compound into a mortar and gently grind it into a fine powder.

  • Capillary Loading: Invert a capillary tube and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down to a height of 1-2 mm.[5][6][7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7] Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows subsequent, more accurate measurements to be performed more quickly.

  • Accurate Determination: Allow the apparatus to cool below the approximate melting point. Begin heating again at a slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.[6]

This protocol provides a systematic approach to characterizing the solubility of a compound in various solvents, which can offer insights into its polarity and functional groups.

Objective: To determine the solubility of this compound in water, acidic, and basic solutions.

Apparatus:

  • Small test tubes

  • Spatula or dropper

  • Vortex mixer (optional)

  • Solvents: Deionized water, 5% w/v NaOH solution, 5% w/v NaHCO₃ solution, 5% v/v HCl solution.

Procedure:

  • Initial Water Solubility Test: Place approximately 10-25 mg of the compound into a small test tube.[8][9] Add 0.75-1 mL of deionized water in portions, shaking vigorously after each addition.[8][9] Observe if a homogeneous solution forms.

  • pH Test (If Water Soluble): If the compound dissolves in water, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[10][11]

  • Acid/Base Solubility Tests (If Water Insoluble): If the compound is insoluble in water, proceed with the following tests in separate test tubes:

    • 5% NaOH Test: Add 1 mL of 5% NaOH solution. A strong or weak organic acid will dissolve.[8]

    • 5% NaHCO₃ Test: Add 1 mL of 5% NaHCO₃ solution. Only a strong organic acid (like a carboxylic acid) will dissolve.[8]

    • 5% HCl Test: If the compound is insoluble in NaOH, test its solubility in 1 mL of 5% HCl solution. An organic base (like an amine) will dissolve.[8][9]

  • Observation: Record the compound as "soluble" or "insoluble" for each solvent. For liquids, the terms "miscible" and "immiscible" are used.

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.[12] Potentiometric titration is a highly accurate method for its determination.[13]

Objective: To determine the pKa of this compound by measuring pH changes during titration with a strong base.

Apparatus:

  • pH meter with a combination electrode

  • Buret

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the buret into the solution. Ensure the electrode tip is clear of the stir bar's path.

  • Initial Measurement: Record the initial pH of the acidic solution.

  • Titration: Begin adding the NaOH solution from the buret in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point, where a sharp change in pH occurs.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve.

    • The volume at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal.

    • According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.

Mandatory Visualizations

The following diagram illustrates a logical workflow for the characterization of the physical properties of this compound.

G cluster_0 Workflow for Physical Property Determination start Obtain Pure Sample of 4-Ethylpicolinic Acid HCl appearance Visual Inspection: Record Color and Form start->appearance Step 1 solubility Qualitative Solubility Testing appearance->solubility Step 2a melting_point Melting Point Determination (Capillary Method) appearance->melting_point Step 2b pka pKa Determination (Potentiometric Titration) appearance->pka Step 2c data_analysis Compile and Analyze Data solubility->data_analysis melting_point->data_analysis pka->data_analysis end_node Final Technical Report data_analysis->end_node Final Step

Caption: Experimental workflow for characterizing physical properties.

References

An In-depth Technical Guide to 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylpicolinic acid hydrochloride, a key heterocyclic building block with significant applications in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and its role in the creation of bioactive molecules.

Chemical Identity and Properties

This compound is a pyridinecarboxylic acid derivative. Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile reagent in various chemical transformations.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a pyridine ring substituted with an ethyl group at the 4-position and a carboxylic acid group at the 2-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

IdentifierValue
IUPAC Name 4-ethylpyridine-2-carboxylic acid hydrochloride
Synonyms 4-Ethyl-2-pyridinecarboxylic Acid Hydrochloride, 4-ethylpicolinic acid HCl
CAS Number 79415-18-2
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Canonical SMILES CCC1=CC=NC(C(=O)O)=C1.Cl
InChI Key UUVIZQWGMATQNB-UHFFFAOYSA-N
Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

PropertyValueSource
Melting Point 148-150 °C[1]
Solubility Slightly soluble in DMSO, Methanol, and Water.[1]
Appearance White to Pale Beige Solid[1]
Storage -20°C Freezer[1]

Synthesis of this compound: An Experimental Protocol

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

  • Oxidation: The methyl group at the 2-position of 4-ethyl-2-methylpyridine is selectively oxidized to a carboxylic acid.

  • Salt Formation: The resulting 4-ethylpicolinic acid is treated with hydrochloric acid to form the stable hydrochloride salt.

G A 4-Ethyl-2-methylpyridine B 4-Ethylpicolinic Acid A->B Oxidation (e.g., KMnO4 or HNO3) C 4-Ethylpicolinic Acid Hydrochloride B->C HCl

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 4-Ethyl-2-methylpyridine to 4-Ethylpicolinic Acid

  • Materials:

    • 4-Ethyl-2-methylpyridine

    • Potassium permanganate (KMnO₄) or concentrated Nitric Acid (HNO₃)

    • Sulfuric acid (H₂SO₄) (if using KMnO₄)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Hydrochloric acid (HCl) for acidification

    • Distilled water

    • Ethanol

  • Procedure using Potassium Permanganate:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-ethyl-2-methylpyridine and water.

    • Slowly add a solution of potassium permanganate in water to the flask. The reaction is exothermic and should be controlled by external cooling if necessary.

    • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide.

    • Wash the filter cake with hot water and combine the filtrates.

    • Concentrate the filtrate under reduced pressure.

    • Acidify the concentrated solution with hydrochloric acid to a pH of approximately 3-4. This will precipitate the 4-ethylpicolinic acid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Formation of this compound

  • Materials:

    • 4-Ethylpicolinic acid (from Step 1)

    • Anhydrous diethyl ether or isopropanol

    • Concentrated hydrochloric acid or hydrogen chloride gas

  • Procedure:

    • Dissolve the crude 4-ethylpicolinic acid in a suitable solvent such as isopropanol.

    • Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring. Alternatively, bubble dry hydrogen chloride gas through the solution.

    • The hydrochloride salt will precipitate out of the solution.

    • Cool the mixture to enhance precipitation.

    • Collect the white to off-white solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the final product, this compound, under vacuum.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its primary and most well-documented application is in the production of lincosamide antibiotics.

Precursor to Pirlimycin

This compound is a key starting material for the synthesis of Pirlimycin, a lincosamide antibiotic used in veterinary medicine to treat mastitis in cattle. The synthesis involves the coupling of 4-ethylpicolinic acid with the amino-sugar moiety of the antibiotic.

G A 4-Ethylpicolinic Acid Hydrochloride B Pirlimycin Synthesis A->B Key Intermediate C Pirlimycin B->C Multi-step Synthesis

Caption: Role of this compound in Pirlimycin synthesis.

Potential as a Scaffold in Medicinal Chemistry

The picolinic acid scaffold is a privileged structure in medicinal chemistry due to its ability to chelate metal ions and participate in various biological interactions. The presence of the ethyl group at the 4-position of this compound offers a lipophilic handle that can be exploited for several purposes:

  • Modulating Pharmacokinetics: The ethyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Exploring Structure-Activity Relationships (SAR): The ethyl group provides a point for further chemical modification to explore the SAR of a lead compound.

  • Designing Novel Bioactive Molecules: As a versatile building block, it can be incorporated into the synthesis of new chemical entities targeting a wide range of diseases.

Conclusion

This compound is a valuable and versatile chemical intermediate with a critical role in the synthesis of the antibiotic Pirlimycin. Its well-defined chemical structure and physicochemical properties make it a reliable building block for drug discovery and development. The proposed synthesis protocol, based on established chemical transformations, provides a clear pathway for its preparation. For researchers and scientists in the pharmaceutical industry, this compound represents a key starting material for the development of new and effective therapeutic agents.

References

Technical Guide: 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride (CAS 79415-18-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, primary applications, and synthesis methodologies related to 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Core Properties

4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride, also known as 4-Ethylpicolinic acid hydrochloride, is a heterocyclic compound with the CAS number 79415-18-2. It serves as a crucial starting material in the synthesis of certain semi-synthetic antibiotics.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [1]
Melting Point 148-150 °C[1]
Solubility Soluble in DMSO, Methanol, and Water[1]
Appearance White to Pale Beige SolidN/A
Storage Temperature -20°C[1]

Chemical Structure

Caption: Chemical structure of 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride.

Primary Application in Drug Development

The principal application of 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride in the pharmaceutical industry is as a key building block for the synthesis of lincosamide antibiotics, most notably Pirlimycin.[2] Pirlimycin is a clindamycin analogue used in veterinary medicine to treat mastitis in cattle.

Synthesis of Pirlimycin: An Overview

Pirlimycin is synthesized through a multi-step process where 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride is coupled with the sugar moiety of the antibiotic. The following diagram illustrates a simplified workflow for this synthesis.

G A 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride B Activation A->B e.g., Thionyl chloride C Activated 4-Ethylpicolinic Acid B->C E Amide Coupling C->E D Methyl α-thiolincosaminide D->E F Pirlimycin E->F Formation of amide bond

Caption: Simplified workflow for the synthesis of Pirlimycin.

Mechanism of Action of Pirlimycin

Pirlimycin, the final product derived from 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Inhibits 30S_subunit 30S Subunit Pirlimycin Pirlimycin Pirlimycin->50S_subunit Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action of Pirlimycin.

Experimental Protocols

While specific, proprietary industrial synthesis protocols are not publicly available, the following represents a generalized experimental methodology for the coupling reaction, a key step in the synthesis of Pirlimycin, based on established principles of amide bond formation.

Objective: To synthesize an amide by coupling activated 4-Ethyl-pyridine-2-carboxylic Acid with an amine, representing the core reaction in Pirlimycin synthesis.

Materials
  • 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride

  • Thionyl chloride (SOCl₂) or a suitable activating agent (e.g., EDC/HOBt)

  • An appropriate amine (e.g., representing the sugar moiety)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Standard laboratory glassware and stirring equipment

  • Purification apparatus (e.g., column chromatography)

Procedure
  • Activation of the Carboxylic Acid:

    • Suspend 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add a stoichiometric excess of thionyl chloride dropwise at a controlled temperature (typically 0 °C to room temperature).

    • Stir the reaction mixture until the conversion to the acid chloride is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carboxylic acid O-H stretch).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling:

    • Dissolve the resulting crude acid chloride in a fresh portion of anhydrous aprotic solvent.

    • In a separate flask, dissolve the amine and a non-nucleophilic base (e.g., triethylamine, to neutralize the HCl generated) in the same solvent.

    • Slowly add the solution of the acid chloride to the amine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the pure amide.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

Other Potential Research Applications

While the primary use of 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride is in antibiotic synthesis, its picolinic acid scaffold suggests potential for broader applications in medicinal chemistry. Picolinic acid derivatives have been investigated for a range of biological activities, including as potential antitumor agents.[3][4] Researchers could explore the synthesis of novel derivatives of 4-Ethyl-pyridine-2-carboxylic Acid to investigate other potential therapeutic applications.

A 4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride B Derivatization A->B Chemical modification C Novel Picolinic Acid Derivatives B->C D Biological Screening C->D E Identification of New Bioactivities D->E e.g., Antitumor, Anti-inflammatory

Caption: Logical workflow for exploring new applications.

Conclusion

4-Ethyl-pyridine-2-carboxylic Acid, Hydrochloride is a valuable starting material for the synthesis of the lincosamide antibiotic Pirlimycin. Its physicochemical properties are well-defined, and its primary application is established within the pharmaceutical industry. While its direct biological activity is not extensively studied, its chemical scaffold holds potential for the development of novel therapeutic agents, warranting further investigation by researchers in drug discovery.

References

An In-Depth Technical Guide to 4-Ethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and synthetic methodology for 4-ethylpyridine-2-carboxylic acid hydrochloride, a key starting material in the synthesis of clindamycin analogues such as the antibiotic pirlimycin.

Physicochemical Properties

4-Ethylpyridine-2-carboxylic acid hydrochloride is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 79415-18-2[1]
Molecular Formula C₈H₁₀ClNO₂[2]
Molecular Weight 187.62 g/mol [2]
Melting Point 148-150 °C[3]
Solubility Soluble in DMSO, Methanol, and Water[3]
SMILES CCC1=CC(=NC=C1)C(=O)O.Cl[1]

Spectroscopic Data

Predicted Mass Spectrometry Data (for 4-ethylpyridine-2-carboxylic acid, C₈H₉NO₂) *

Adductm/z
[M+H]⁺152.0706
[M+Na]⁺174.0525
[M-H]⁻150.0560

Data is predicted and not experimentally confirmed for the hydrochloride salt.

Experimental Protocols

Synthesis of 4-Ethylpyridine-2-carboxylic Acid Hydrochloride

While a specific, detailed experimental protocol for the synthesis of 4-ethylpyridine-2-carboxylic acid hydrochloride is not widely published, a general method can be adapted from the synthesis of analogous pyridine-2-carboxylic acids. The following is a plausible, generalized protocol based on the oxidation of the corresponding 4-ethyl-2-methylpyridine.

Materials:

  • 4-ethyl-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethanol

Procedure:

  • A solution of 4-ethyl-2-methylpyridine is prepared in water.

  • The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring.

  • Potassium permanganate is added portion-wise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature overnight.

  • The reaction is then heated to 80-90 °C for 2-3 hours.

  • The mixture is cooled, and excess potassium permanganate is quenched by the addition of sodium bisulfite until the purple color disappears.

  • The resulting manganese dioxide precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The pH of the concentrated solution is adjusted to approximately 3-4 with concentrated hydrochloric acid, leading to the precipitation of the crude product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

  • To obtain the hydrochloride salt, the purified free acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a solution of hydrogen chloride in diethyl ether until precipitation is complete.

  • The 4-ethylpyridine-2-carboxylic acid hydrochloride is then collected by filtration, washed with diethyl ether, and dried under vacuum.

Biological Context and Significance

4-Ethylpyridine-2-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of the lincosamide antibiotic, pirlimycin. Pirlimycin is used in veterinary medicine to treat mastitis in cattle. Its mechanism of action involves the inhibition of bacterial protein synthesis.

Pirlimycin Synthesis Workflow

The synthesis of pirlimycin from 4-ethylpyridine-2-carboxylic acid hydrochloride involves a multi-step chemical process. The following diagram illustrates a simplified conceptual workflow.

G Conceptual Workflow for Pirlimycin Synthesis A 4-Ethylpyridine-2-carboxylic acid hydrochloride B Activation of Carboxylic Acid A->B e.g., Thionyl chloride C Amide Coupling with Lincosamine Derivative B->C D Pirlimycin C->D G Pirlimycin Mechanism of Action cluster_bacterium Bacterial Cell Pirlimycin Pirlimycin Ribosome 50S Ribosomal Subunit Pirlimycin->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth and Proliferation ProteinSynthesis->BacterialGrowth Leads to

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 4-Ethylpicolinic acid hydrochloride. The information presented herein is intended to support research, characterization, and quality control efforts in drug discovery and development.

Introduction

This compound is a substituted pyridine derivative. Picolinic acid and its analogues are important building blocks in medicinal chemistry and are utilized in the synthesis of various pharmaceutical compounds. A thorough understanding of the structural characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for this purpose. This document outlines the predicted proton NMR (¹H NMR) spectral data, a standardized experimental protocol for its acquisition, and a visual representation of the proton relationships within the molecule.

It is important to note that the following spectral data is a prediction based on the analysis of structurally analogous compounds and established NMR principles, as direct experimental data was not publicly available at the time of this writing.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl group. The protonation of the pyridine nitrogen and the presence of the electron-withdrawing carboxylic acid group significantly influence the chemical shifts of the ring protons, causing them to appear at lower fields (higher ppm values).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~8.8 - 9.0Doublet (d)³J(H5-H6) ≈ 6-8 Hz1H
H-5~8.2 - 8.4Doublet of Doublets (dd)³J(H5-H6) ≈ 6-8 Hz, ⁴J(H3-H5) ≈ 1-2 Hz1H
H-3~8.0 - 8.2Singlet (s) or narrow d⁴J(H3-H5) ≈ 1-2 Hz1H
-CH₂- (Ethyl)~3.0 - 3.2Quartet (q)³J(CH₂-CH₃) ≈ 7.5 Hz2H
-CH₃ (Ethyl)~1.3 - 1.5Triplet (t)³J(CH₂-CH₃) ≈ 7.5 Hz3H
-COOH / -N⁺H-VariableBroad Singlet (br s)N/A2H

Note: The chemical shifts of the acidic protons (-COOH and -N⁺H-) are highly dependent on the solvent, concentration, and temperature, and may exchange with deuterium in protic deuterated solvents, potentially leading to their disappearance from the spectrum.

Experimental Protocol

The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the hydrochloride salt nature of the compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O) are recommended.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If a precise chemical shift reference is required, an internal standard can be added. For DMSO-d₆, Tetramethylsilane (TMS) can be used (δ 0.00 ppm). For D₂O, a small amount of 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is suitable (δ 0.00 ppm).

3.2. NMR Data Acquisition

  • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[1]

  • The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape.

  • A standard one-pulse experiment is typically sufficient for ¹H NMR acquisition.

  • Key acquisition parameters to consider:

    • Spectral Width: A range of 0-16 ppm is generally adequate to cover all proton signals, including the broad acid and ammonium protons.

    • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio, depending on the sample concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually appropriate.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is recommended for good digital resolution.

3.3. Data Processing

  • The acquired Free Induction Decay (FID) should be Fourier transformed.

  • Apply phase correction and baseline correction to the resulting spectrum.

  • Calibrate the chemical shift axis by setting the reference signal (TMS or residual solvent peak) to its known value.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the multiplicities and measure the coupling constants for each signal.

Visualization of Molecular Structure and Proton Coupling

The following diagrams illustrate the chemical structure and the key spin-spin coupling relationships within the this compound molecule.

Caption: Chemical Structure of this compound.

G H6 H-6 (d) H5 H-5 (dd) H6->H5 ³J ≈ 6-8 Hz (ortho) H3 H-3 (s) H5->H3 ⁴J ≈ 1-2 Hz (meta) CH2 -CH₂- (q) CH3 -CH₃- (t) CH2->CH3 ³J ≈ 7.5 Hz (vicinal)

References

Unraveling the Molecular Signature: A Technical Guide to the Mass Spectrometry Analysis of 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Ethylpicolinic acid hydrochloride, a key compound of interest for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, data presentation, and the theoretical fragmentation pathway, offering a foundational understanding for its characterization.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable analytical methods are paramount for its identification, quantification, and structural elucidation. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the characterization of such small molecules due to its high sensitivity, selectivity, and ability to provide structural information. This guide delves into the theoretical and practical aspects of analyzing this compound using modern mass spectrometry techniques.

Molecular Structure and Theoretical Mass

4-Ethylpicolinic acid, also known as 4-ethylpyridine-2-carboxylic acid, has a molecular formula of C₈H₉NO₂. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

  • Molecular Formula (Free Base): C₈H₉NO₂

  • Monoisotopic Mass (Free Base): 151.0633 g/mol

  • Molecular Formula (Hydrochloride): C₈H₁₀ClNO₂

  • Monoisotopic Mass (Protonated Cation): 152.0706 m/z

In a typical electrospray ionization (ESI) mass spectrometry experiment in positive ion mode, the molecule will be observed as its protonated form, [M+H]⁺, at an m/z corresponding to the free base plus a proton.

Experimental Protocols

A generalized experimental workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is presented below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis sp1 Dissolution in appropriate solvent (e.g., Methanol/Water) sp2 Serial Dilution to working concentration (e.g., 1-10 µg/mL) sp1->sp2 sp3 Filtration through 0.22 µm syringe filter sp2->sp3 lc1 Injection into LC system sp3->lc1 lc2 Separation on a C18 reverse-phase column lc1->lc2 lc3 Gradient elution with mobile phases (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid) lc2->lc3 ms1 Electrospray Ionization (ESI) in Positive Ion Mode lc3->ms1 ms2 Full Scan MS Analysis (e.g., m/z 50-500) ms1->ms2 ms3 Tandem MS (MS/MS) of Precursor Ion (m/z 152.07) ms2->ms3 da1 Extraction of Ion Chromatograms ms3->da1 da2 Identification of Molecular Ion da1->da2 da3 Analysis of Fragmentation Pattern da2->da3

Caption: General experimental workflow for LC-MS analysis.
Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectral data. A typical protocol would involve:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent mixture, such as methanol:water (1:1 v/v), to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Perform serial dilutions of the stock solution with the mobile phase to achieve a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Liquid Chromatography (LC) Parameters

Reverse-phase liquid chromatography is commonly employed for the separation of small polar molecules like 4-Ethylpicolinic acid.

ParameterTypical Value
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then re-equilibrate.
Mass Spectrometry (MS) Parameters

Electrospray ionization in positive ion mode is generally suitable for the analysis of pyridine-containing compounds.

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range (Full Scan) m/z 50 - 500
Collision Energy (MS/MS) Ramped (e.g., 10-40 eV)

Predicted Fragmentation Pathway

Based on the structure of 4-Ethylpicolinic acid and general fragmentation rules for carboxylic acids and substituted pyridines, a theoretical fragmentation pathway can be proposed. The protonated molecular ion ([M+H]⁺, m/z 152.07) is expected to undergo several key fragmentation steps upon collision-induced dissociation (CID).

fragmentation_pathway parent [C₈H₁₀NO₂]⁺ m/z = 152.07 (Protonated Molecule) frag1 [C₈H₈NO]⁺ m/z = 134.06 parent->frag1 -H₂O (18.01) frag2 [C₇H₈N]⁺ m/z = 106.07 parent->frag2 -HCOOH (46.00) frag3 [C₆H₆N]⁺ m/z = 92.05 frag2->frag3 -CH₂ (14.02) frag4 [C₅H₆N]⁺ m/z = 80.05 frag2->frag4 -C₂H₂ (26.02)

Caption: Predicted fragmentation pathway of 4-Ethylpicolinic acid.

Key Predicted Fragments:

m/z (Theoretical)Proposed FormulaNeutral LossDescription
152.07[C₈H₁₀NO₂]⁺-Protonated molecular ion
134.06[C₈H₈NO]⁺H₂O (18.01 Da)Loss of water from the carboxylic acid group.
106.07[C₇H₈N]⁺HCOOH (46.00 Da)Decarboxylation, a common fragmentation for carboxylic acids.[1]
92.05[C₆H₆N]⁺CH₂ (from ethyl group) (14.02 Da)Loss of a methylene group from the ethyl substituent.
80.05[C₅H₆N]⁺C₂H₂ (26.02 Da)Fragmentation of the pyridine ring.

Data Presentation

Quantitative data from the mass spectrometry analysis should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Theoretical and Observed m/z Values for this compound and its Fragments.

Ion DescriptionTheoretical m/zObserved m/z (Hypothetical)Mass Error (ppm)Relative Abundance (%)
Protonated Molecular Ion152.0706[To be filled][To be filled][To be filled]
Fragment 1 ([M+H - H₂O]⁺)134.0600[To be filled][To be filled][To be filled]
Fragment 2 ([M+H - HCOOH]⁺)106.0651[To be filled][To be filled][To be filled]
Fragment 392.0500[To be filled][To be filled][To be filled]
Fragment 480.0500[To be filled][To be filled][To be filled]

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The proposed experimental protocols and theoretical fragmentation pathways serve as a starting point for researchers. Experimental data should be acquired to confirm these predictions and to build a robust analytical method for the reliable characterization of this compound. The combination of liquid chromatography and tandem mass spectrometry offers the necessary specificity and sensitivity for its analysis in various matrices, which is critical for its application in drug development and scientific research.

References

The Multifaceted Biological Potential of Picolinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Picolinic acid, an endogenous metabolite of tryptophan, and its synthetic derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] These compounds have garnered significant interest for their potential as therapeutic agents across multiple domains, including oncology, infectious diseases, and inflammatory conditions. Their mechanism of action is often attributed to their ability to chelate metal ions, which are crucial for the function of various enzymes and proteins involved in disease progression.[1] This technical guide provides an in-depth overview of the significant biological activities of picolinic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers in the exploration and development of this promising class of compounds.

Introduction to Picolinic Acid

Picolinic acid (pyridine-2-carboxylic acid) is a natural human metabolite synthesized from the amino acid tryptophan via the kynurenine pathway.[2] Beyond its physiological role, which includes aiding in the absorption of metal ions like zinc, its derivatives have been explored for a wide range of pharmacological effects. These effects include anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral activities.[1] The versatility of the picolinic acid scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic properties.

Anticancer and Anti-Angiogenic Activity

Picolinic acid derivatives have emerged as potent agents in oncology, primarily through mechanisms involving the induction of apoptosis and the inhibition of key signaling kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.

Quantitative Data: Anticancer and Anti-Angiogenic Efficacy

The following tables summarize the in vitro efficacy of various picolinic acid derivatives against cancer cell lines and their inhibitory activity against crucial kinases.

Compound IDTarget Cell Line / EnzymeActivity TypeValueReference
Compound 8l VEGFR-2IC500.29 µM[3]
Compound 8j VEGFR-2IC500.53 µM[3]
Compound 8a VEGFR-2IC500.87 µM[3]
Compound 8u VEGFR-2IC501.22 µM[3]
Compound 8j A549 (Lung Carcinoma)IC5012.5 µM[3]
Compound 8l HepG2 (Hepatocellular Carcinoma)IC5018.2 µM[3]
Sorafenib (Reference) VEGFR-2IC500.18 µM
Axitinib (Reference) A549 (Lung Carcinoma)IC5022.4 µM[3]
Signaling Pathway: ER Stress-Mediated Apoptosis

Certain picolinic acid derivatives induce cancer cell death by triggering overwhelming Endoplasmic Reticulum (ER) stress. This leads to the activation of an apoptotic cascade involving the release of pro-apoptotic factors and the activation of executioner caspases.

ER_Stress_Apoptosis cluster_cell Cancer Cell PA_Derivative Picolinic Acid Derivative ER Endoplasmic Reticulum (ER) PA_Derivative->ER induces ERS ER Stress (UPR Activation) ER->ERS Smac Smac/DIABLO Release ERS->Smac Casp9 Caspase-9 Activation ERS->Casp9 Casp3 Caspase-3 Activation Smac->Casp3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

ER Stress-Induced Apoptosis Pathway.

Anti-inflammatory Activity

The anti-inflammatory potential of picolinic acid derivatives is a significant area of investigation. While some studies suggest these compounds may exert effects by inhibiting key inflammatory pathways, direct modulation of the NF-κB pathway by picolinic acid itself has been contested.

Signaling Pathway: The NF-κB Pro-Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its inhibition is a primary target for anti-inflammatory drug development. Upon stimulation by inflammatory signals like TNF-α, the IKK complex phosphorylates IκBα, leading to its degradation. This frees the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.

Interestingly, one study reported that while picolinic acid can have immunosuppressive effects on T cells, it does not appear to influence NF-κB promoter activity.[4] However, derivatives of its isomer, isonicotinic acid, have shown potent COX-2 inhibitory activity, suggesting that modification of the pyridine carboxylic acid scaffold is a viable strategy for developing anti-inflammatory agents.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK activates TNFa TNF-α TNFa->TNFR binds IkBa IκBα IKK->IkBa phosphorylates (P) NFkB p65/p50 IkBa_P P-IκBα IkBa->IkBa_P NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates Proteasome Proteasome IkBa_P->Proteasome targeted for degradation Proteasome->IkBa_P DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription Inhibitor Potential Inhibitor Inhibitor->IKK inhibits

Canonical NF-κB Signaling Pathway.

Antimicrobial Activity

Picolinic acid and its derivatives exhibit significant activity against a wide range of bacterial and fungal pathogens. This activity is often linked to their ability to chelate essential metal ions, disrupting microbial metabolism.

Quantitative Data: Antimicrobial Efficacy

The table below presents the Minimum Inhibitory Concentration (MIC) values for picolinic acid against various bacterial strains, demonstrating its broad-spectrum potential.

CompoundMicrobial StrainMIC (mg/mL)Reference
Picolinic AcidSerratia marcescens0.5[5]
Picolinic AcidKlebsiella pneumoniae0.5[5]
Picolinic AcidEscherichia coli0.5[5]
Picolinic AcidShigella flexneri0.5[5]
Picolinic AcidBacillus cereus0.5[5]
Picolinic AcidProteus vulgaris0.5[5]
Picolinic AcidMicrococcus luteus0.5[5]
Picolinic AcidEnterobacter cloacae1.0[5]
Picolinic AcidProteus mirabilis1.5[6]
Picolinic AcidBacillus subtilis2.0[6]
Picolinic AcidStaphylococcus aureus2.0[6]
Picolinic AcidLactococcus lactis2.0[6]

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments cited in the study of picolinic acid derivatives, along with visual workflows for drug discovery and evaluation processes.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effect of a compound on a cancer cell line.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the picolinic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare a stock solution of the picolinic acid derivative. Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth), typically leaving 100 µL in each well.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 200 µL and halves the compound concentration in each well.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity) in the well.

Protocol 3: In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)

This widely used model assesses the acute anti-inflammatory activity of a test compound.[7]

  • Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Allow them to acclimatize for at least one week before the experiment.

  • Compound Administration: Administer the test compound (picolinic acid derivative) orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Experimental Workflow Visualizations

The following diagrams illustrate typical workflows in the research and development of picolinic acid derivatives.

Synthesis_and_Screening_Workflow Start Start: Identify Target Design Derivative Design (e.g., SAR, Docking) Start->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT, MIC, Enzyme Assays) Purification->InVitro Data Data Analysis (IC50, MIC determination) InVitro->Data Lead Lead Compound Identification Data->Lead Lead->Design Inactive/ Optimize End Proceed to In Vivo Studies Lead->End Active

In Vitro Drug Discovery Workflow.

In_Vivo_Workflow Start Lead Compound from In Vitro Studies Model Select Animal Model (e.g., Xenograft, Paw Edema) Start->Model Ethics Obtain Ethical Approval Model->Ethics Dosing Dose Formulation & Administration Ethics->Dosing Treatment Treatment & Monitoring (e.g., Tumor Volume, Paw Size) Dosing->Treatment Endpoint Endpoint Analysis (e.g., Histology, Biomarkers) Treatment->Endpoint Analysis Statistical Analysis of Efficacy & Toxicity Endpoint->Analysis Conclusion Conclusion on In Vivo Potential Analysis->Conclusion

In Vivo Efficacy Testing Workflow.

Conclusion

Picolinic acid and its derivatives constitute a valuable and versatile chemical scaffold with demonstrated efficacy across a range of therapeutic areas, including oncology, microbiology, and inflammation. Their metal-chelating properties and amenability to structural modification make them attractive candidates for further drug development. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers, facilitating the rational design, synthesis, and evaluation of novel picolinic acid-based therapeutic agents. Future work should continue to explore the vast chemical space of these derivatives to optimize potency, selectivity, and pharmacokinetic profiles, ultimately translating their biological potential into clinical applications.

References

Initial Investigations into the Toxicity of 4-Ethylpicolinic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for 4-Ethylpicolinic acid hydrochloride and its close structural analogs. Direct and comprehensive toxicity studies on this compound are limited. The information presented herein is intended for research and informational purposes only and should not be considered a complete safety assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

Introduction

This compound is a pyridine derivative with potential applications in pharmaceutical synthesis and as a research chemical. As with any novel compound, a thorough understanding of its toxicological profile is paramount for safe handling and for predicting its potential effects in biological systems. This guide provides an in-depth overview of the initial toxicological investigations, drawing upon data from structurally related compounds to build a preliminary toxicity profile. This includes a summary of acute toxicity, irritation potential, and a discussion of a potential mechanism of action.

Quantitative Toxicological Data

Due to the limited availability of direct studies on this compound, the following table summarizes quantitative data from a closely related analog, 4-methylpyridine, to provide an estimated toxicological profile.

Test Species Route Value Reference
Acute Oral Toxicity (LD50)RatOral440 mg/kg[1]
Skin IrritationRabbitDermalCauses skin irritation[1]
Eye IrritationRabbitEyeCauses serious eye irritation[1]

Note: The data presented is for 4-methylpyridine and should be used as an initial estimate for the toxicity of this compound.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on internationally recognized OECD guidelines. These protocols are provided as a reference for researchers planning to conduct their own investigations.

Acute Oral Toxicity (Adapted from OECD Guideline 423)[2][3][4][5]

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Healthy, young adult rats of a single sex (typically females), nulliparous and non-pregnant.

Procedure:

  • Animal Preparation: Animals are acclimated to laboratory conditions for at least 5 days. They are fasted (food, but not water, is withheld) for 3-4 hours before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.

  • Dose Levels: A stepwise procedure is used with the starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is chosen based on any existing information about the substance's toxicity.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) at 30 minutes, 1, 2, 4 hours, and then daily for 14 days.

  • Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

  • Pathology: All animals (including those that die during the test) are subjected to gross necropsy.

Acute Dermal Irritation (Adapted from OECD Guideline 404)[6][7][8][9]

Objective: To assess the potential of a substance to cause skin irritation.

Test Animals: Healthy, young adult albino rabbits.

Procedure:

  • Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals by clipping or shaving.

  • Application of Test Substance: An amount of 0.5 mL (for a liquid) or 0.5 g (for a solid or semi-solid) of the test substance is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch, which is held in place with non-irritating tape.

  • Exposure Duration: The exposure period is 4 hours.

  • Observation Period: After the exposure period, the residual test substance is removed. Skin reactions are evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days if the responses are persistent.[2]

  • Scoring: Skin reactions are scored according to a standardized grading system.

Acute Eye Irritation (Adapted from OECD Guideline 405)[10][11][12][13][14]

Objective: To determine the potential of a substance to cause eye irritation or damage.

Test Animals: Healthy, young adult albino rabbits.

Procedure:

  • Animal Preparation: The eyes of the experimental animals are examined for any pre-existing corneal injury or irritation before the test.

  • Application of Test Substance: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is placed in the conjunctival sac of one eye of each animal after gently pulling the lower lid away from the eyeball.[3] The other eye remains untreated and serves as a control.[3]

  • Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[4] Ocular reactions (corneal opacity, iritis, conjunctival redness and chemosis) are recorded and scored. The observation period may be extended if the effects are reversible but have not fully reversed within 72 hours.

Potential Mechanism of Toxicity and Signaling Pathways

Based on studies of picolinic acid and its derivatives, two primary mechanisms of toxicity are proposed: neurotoxicity via interaction with N-methyl-D-aspartate (NMDA) receptors and induction of apoptosis through endoplasmic reticulum (ER) stress.

Experimental Workflow for Toxicity Assessment

G cluster_0 In Silico Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Studies QSAR QSAR Modeling for Toxicity Prediction Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) QSAR->Cytotoxicity Guide initial concentration range Analog Analog Data Review (e.g., 4-methylpyridine) Acute_Oral Acute Oral Toxicity (OECD 423) Analog->Acute_Oral Estimate starting dose Cytotoxicity->Acute_Oral Inform dose selection Genotoxicity Genotoxicity Assays (e.g., Ames Test) Dermal_Irritation Dermal Irritation (OECD 404) Acute_Oral->Dermal_Irritation Assess systemic vs. local toxicity Eye_Irritation Eye Irritation (OECD 405) Dermal_Irritation->Eye_Irritation Evaluate irritation potential

Caption: A typical workflow for assessing the toxicity of a new chemical entity.

Hypothetical Signaling Pathway for Picolinic Acid Derivative-Induced Apoptosis

G cluster_0 Cellular Stress cluster_1 Endoplasmic Reticulum cluster_2 Mitochondrion cluster_3 Apoptotic Execution Picolinic_Acid 4-Ethylpicolinic Acid Hydrochloride ER_Stress ER Stress Picolinic_Acid->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK eIF2a eIF2α (P) PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP Bcl2_down Bcl-2 downregulation CHOP->Bcl2_down Bax_up Bax upregulation CHOP->Bax_up MOMP MOMP Bcl2_down->MOMP Bax_up->MOMP CytoC Cytochrome c release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 (activated) Apoptosome->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A proposed signaling pathway for apoptosis induced by picolinic acid derivatives.

Conclusion

The initial toxicological assessment of this compound, based on data from its structural analogs, suggests that it is likely to be harmful if swallowed and may cause skin and eye irritation. The provided experimental protocols, based on OECD guidelines, offer a framework for conducting further, more definitive studies. The proposed mechanism of toxicity involving ER stress-induced apoptosis provides a starting point for mechanistic investigations. It is imperative that further research be conducted to establish a comprehensive and direct toxicological profile for this compound to ensure its safe handling and to fully understand its biological activity.

References

Methodological & Application

Step-by-step protocol for 4-Ethylpicolinic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 4-Ethylpicolinic Acid Hydrochloride

Introduction 4-Ethylpicolinic acid, also known as 4-ethylpyridine-2-carboxylic acid, and its hydrochloride salt are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][] For instance, it serves as a starting material for clindamycin analogues like Pirlimycin.[1] The synthesis protocol outlined below describes a robust method for the preparation of 4-ethylpicolinic acid via the oxidation of 4-ethyl-2-methylpyridine, followed by conversion to its hydrochloride salt. The methodology is adapted from established procedures for the selective oxidation of alkylpyridines.[3]

Reaction Principle The core of this synthesis is the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. The methyl group is more susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) than the ethyl group at the 4-position. The reaction is typically performed in an aqueous medium. Following the oxidation, the intermediate potassium salt of the carboxylic acid is converted to the free acid by acidification. Finally, treatment with hydrochloric acid yields the desired this compound.

Experimental Protocol

Materials and Equipment

  • Starting Material: 4-Ethyl-2-methylpyridine (4-Ethyl-2-picoline)

  • Reagents: Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification, Hydrochloric acid (ethanolic or aqueous) for salt formation, Sodium sulfite or bisulfite (for quenching).

  • Solvents: Water, Ethanol, Diethyl ether or Dichloromethane.

  • Equipment: Three-neck round-bottom flask, mechanical stirrer, thermometer, reflux condenser, heating mantle, dropping funnel, Buchner funnel, filtration apparatus, pH meter or pH paper, rotary evaporator.

Part 1: Synthesis of 4-Ethylpicolinic Acid

This procedure is adapted from the oxidation of a similar substituted picoline.[3]

  • Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-ethyl-2-methylpyridine (0.1 mol) and 400 mL of water.

  • Heating: Begin stirring the mixture and heat it to 75-80°C using a heating mantle.

  • Oxidant Addition: In a separate beaker, prepare a solution of potassium permanganate (0.25 mol) in 200 mL of water. Slowly add this KMnO₄ solution to the reaction flask via a dropping funnel over a period of 2-3 hours. Maintain the reaction temperature between 80-85°C. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 80-85°C for an additional 2-3 hours, or until the purple color of the permanganate is no longer visible, indicating the reaction is complete.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. If any unreacted permanganate remains, it can be quenched by the careful addition of a small amount of sodium sulfite until the purple color disappears. Filter the mixture while hot through a pad of celite using a Buchner funnel to remove the manganese dioxide precipitate. Wash the MnO₂ cake with two portions of 50 mL hot water to ensure complete recovery of the product.

  • Isolation of Product: Combine the filtrates. The solution should be colorless to pale yellow. Concentrate the filtrate to about half its original volume using a rotary evaporator. Cool the concentrated solution in an ice bath and carefully acidify it to pH 3-4 by the dropwise addition of concentrated hydrochloric acid or sulfuric acid while stirring. A white precipitate of 4-ethylpicolinic acid will form.

  • Purification: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and dry it under vacuum to yield 4-ethylpicolinic acid as a white to off-white solid.[]

Part 2: Formation of this compound

  • Dissolution: Suspend the dried 4-ethylpicolinic acid (0.08 mol) in 150 mL of ethanol or diethyl ether in a suitable flask.

  • Acidification: While stirring, bubble dry HCl gas through the suspension or add a stoichiometric amount of concentrated aqueous HCl. Alternatively, an ethanolic HCl solution can be added dropwise.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 1 hour in an ice bath.

  • Final Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, this compound.[1]

Data Summary

The following table summarizes the key quantitative parameters for this synthesis protocol.

ParameterValueUnitNotes
Reactants
4-Ethyl-2-methylpyridine0.1molStarting material
Potassium Permanganate0.25molOxidizing agent (2.5 eq)
Reaction Conditions
Temperature (Oxidation)80 - 85°C
Reaction Time (Oxidation)4 - 6hours
Product Information
Product NameThis compound
Molecular FormulaC₈H₁₀ClNO₂[1]
Molecular Weight187.62 g/mol [1]
AppearanceWhite to Pale Beige Solid[1]
Melting Point148 - 150°C[1]

Visual Workflow

SynthesisWorkflow cluster_part1 Part 1: 4-Ethylpicolinic Acid Synthesis cluster_part2 Part 2: Hydrochloride Salt Formation A 1. Setup: Mix 4-Ethyl-2-methylpyridine and Water B 2. Heat to 80°C A->B C 3. Add KMnO4 Solution B->C D 4. Stir for 4-6 hours C->D E 5. Cool & Quench D->E F 6. Hot Filtration (remove MnO2) E->F G 7. Concentrate Filtrate F->G H 8. Acidify with HCl (pH 3-4) G->H I 9. Isolate & Dry Product H->I J 10. Suspend Acid in Ethanol I->J Proceed with 4-Ethylpicolinic Acid K 11. Add HCl J->K L 12. Precipitate & Stir K->L M 13. Filter, Wash & Dry Product L->M

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 4-Ethylpicolinic Acid Hydrochloride in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid derivatives are a versatile class of ligands in transition metal catalysis, valued for their ability to chelate metal centers and influence the electronic and steric environment of the catalyst. This, in turn, can enhance catalytic activity, selectivity, and stability. 4-Ethylpicolinic acid hydrochloride, a substituted pyridine-2-carboxylic acid, presents as a promising ligand for various catalytic transformations, including cross-coupling reactions which are fundamental to modern drug discovery and development. The ethyl group at the 4-position can modulate the ligand's electronic properties, potentially leading to improved catalytic performance.

These application notes provide a comprehensive overview of the potential use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. While specific literature on the catalytic applications of this compound is limited, the following protocols and data are based on well-established procedures for closely related picolinic acid-based ligands and serve as a detailed guide for researchers exploring its catalytic potential.

Catalytic Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. The choice of ligand is crucial for the efficiency of the palladium catalyst. Picolinic acid-type ligands have been shown to be effective in these transformations.

General Reaction Scheme

Suzuki_Miyaura_Reaction cluster_conditions Reaction Conditions Aryl_Halide Ar¹-X (Aryl Halide) catalyst Pd Catalyst (e.g., Pd(OAc)₂) Boronic_Acid Ar²-B(OR)₂ (Arylboronic Acid/Ester) Product Ar¹-Ar² (Biaryl Product) catalyst->Product Heat ligand 4-Ethylpicolinic acid·HCl base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Phenyltoluene

This protocol describes the synthesis of 4-phenyltoluene from 4-bromotoluene and phenylboronic acid using a palladium catalyst with this compound as the ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Pre-formation (optional but recommended):

    • In a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and this compound (0.04 mmol, 7.5 mg).

    • Add 5 mL of anhydrous 1,4-dioxane.

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

    • Add 5 mL of 1,4-dioxane and 1 mL of deionized water.

    • The reaction mixture should be a suspension.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-phenyltoluene.

Data Presentation: Hypothetical Screening of Reaction Conditions

The following table summarizes hypothetical results from a screening of reaction conditions for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid using a Pd(OAc)₂/4-Ethylpicolinic acid hydrochloride catalytic system. This data is illustrative and serves as a template for presenting experimental findings.

EntryPd(OAc)₂ (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
124K₂CO₃Dioxane/H₂O801285
212K₂CO₃Dioxane/H₂O801278
324Cs₂CO₃Dioxane/H₂O80892
424K₃PO₄Toluene/H₂O100688
520K₂CO₃Dioxane/H₂O801215

Experimental Workflow and Mechanistic Considerations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Reagents start->reagents setup Assemble Glassware (Inert Atmosphere) reagents->setup catalyst_prep Catalyst Pre-formation setup->catalyst_prep add_reactants Add Reactants & Solvent catalyst_prep->add_reactants reaction Heat & Stir add_reactants->reaction monitor Monitor Progress (TLC/GC) reaction->monitor quench Cool & Quench monitor->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Characterize Product purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Simplified Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction involves several key steps where the ligand plays a crucial role in stabilizing the palladium intermediates and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar¹-X) Transmetal Ar¹-Pd(II)(Ar²)L₂ OxAdd->Transmetal Transmetalation (Ar²-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination RedElim Ar¹-Ar² Transmetal->RedElim

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

While direct experimental data for the use of this compound in catalysis is not yet widely available in the scientific literature, its structural similarity to other effective picolinic acid-based ligands suggests its potential as a valuable component in catalytic systems. The protocols and data presented here provide a solid foundation for researchers to begin exploring the catalytic applications of this ligand in important transformations such as the Suzuki-Miyaura cross-coupling. Further investigation into its performance with various substrates and in other catalytic reactions is warranted to fully elucidate its potential in synthetic chemistry.

Applications of 4-Ethylpicolinic Acid Hydrochloride in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published research specifically detailing the coordination chemistry of 4-Ethylpicolinic acid hydrochloride is limited. The following application notes and protocols are based on the well-established coordination chemistry of the parent compound, picolinic acid, and its other 4-substituted derivatives. These guidelines provide a foundational framework for initiating research with this compound.

Introduction

Picolinic acid and its derivatives are a versatile class of N,O-bidentate chelating ligands that form stable complexes with a wide range of metal ions. The presence of a carboxylic acid group at the 2-position and the nitrogen atom within the pyridine ring allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. The substituent at the 4-position, in this case, an ethyl group, can influence the electronic properties of the pyridine ring and the steric environment around the metal center, thereby modulating the properties of the resulting coordination complex. This compound is the protonated form of the ligand, which can be readily deprotonated in situ during complexation reactions.

The coordination complexes of picolinic acid derivatives have garnered significant interest due to their potential applications in various fields, including catalysis, materials science, and medicinal chemistry. In drug development, the formation of metal complexes can enhance the therapeutic efficacy and bioavailability of organic ligands.

Coordination Behavior of 4-Ethylpicolinic Acid

4-Ethylpicolinic acid is expected to act as a monobasic bidentate ligand, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. The ethyl group at the 4-position is not directly involved in coordination but can influence the lipophilicity and solubility of the resulting metal complex.

Caption: General coordination mode of a 4-substituted picolinate ligand.

Potential Applications

Based on analogous picolinic acid complexes, potential applications for metal complexes of 4-Ethylpicolinic acid could include:

  • Catalysis: As catalysts in organic synthesis, for example, in oxidation or carbon-carbon coupling reactions.

  • Antimicrobial Agents: The coordination of metal ions to picolinic acid derivatives has been shown to enhance their antimicrobial activity.

  • Bioimaging: Lanthanide complexes of picolinic acid derivatives can exhibit luminescent properties, making them potential candidates for bioimaging probes.

  • Drug Delivery: The formation of metal complexes can be a strategy to improve the delivery and targeting of therapeutic agents.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a transition metal complex of 4-Ethylpicolinic acid. These should be adapted based on the specific metal salt and desired stoichiometry.

Protocol 1: Synthesis of a Generic Metal(II) Bis(4-ethylpicolinate) Complex

Materials:

  • This compound

  • A suitable metal(II) salt (e.g., copper(II) acetate, zinc(II) chloride)

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • Solvents (e.g., ethanol, methanol, water)

Procedure:

  • Ligand Deprotonation: Dissolve this compound (2 mmol) in a suitable solvent (e.g., 20 mL of ethanol/water mixture).

  • Slowly add a stoichiometric amount of a base (e.g., 2 mmol of NaOH in 5 mL of water) to the ligand solution while stirring. This will deprotonate the carboxylic acid and neutralize the hydrochloride.

  • Complexation: In a separate flask, dissolve the metal(II) salt (1 mmol) in the same solvent (10 mL).

  • Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring.

  • A precipitate may form immediately, or the reaction mixture may need to be refluxed for several hours (e.g., 2-4 hours) to ensure complete reaction.

  • Isolation and Purification: After cooling the reaction mixture to room temperature, collect the precipitate by vacuum filtration.

  • Wash the solid product with the solvent used for the reaction, followed by a low-boiling point organic solvent like diethyl ether, to remove any unreacted starting materials.

  • Dry the product in a desiccator or under vacuum.

Characterization Techniques:
  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. Look for a shift in the C=O stretching frequency of the carboxylate group and changes in the pyridine ring vibrations.

  • UV-Vis Spectroscopy: To study the electronic transitions in the complex, which can provide information about the coordination geometry.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

  • X-ray Crystallography: To determine the single-crystal structure of the complex, providing precise information on bond lengths, bond angles, and the coordination environment of the metal ion.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.

Quantitative Data

The following table presents hypothetical but representative quantitative data for a generic octahedral Metal(II) bis(4-ethylpicolinate)dihydrate complex, [M(4-Et-pic)₂(H₂O)₂]. This data is based on typical values observed for similar picolinate complexes and should be confirmed experimentally.

ParameterHypothetical ValueTechnique
Bond Lengths (Å) X-ray Crystallography
M-N (picolinate)2.0 - 2.2 Å
M-O (picolinate)1.9 - 2.1 Å
M-O (water)2.1 - 2.3 Å
Bond Angles (°) X-ray Crystallography
N-M-O (chelate ring)75 - 85°
O-M-O (trans)170 - 180°
N-M-N (trans)170 - 180°
Spectroscopic Data
ν(C=O) (carboxylate)1620 - 1650 cm⁻¹FT-IR Spectroscopy
Pyridine ring vibration~1600 cm⁻¹ (shifted)FT-IR Spectroscopy
Thermal Data
Decomposition Temperature> 200 °CTGA

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a coordination complex with 4-Ethylpicolinic acid.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Application start Start: 4-Ethylpicolinic acid HCl + Metal Salt + Base reaction Reaction in Solution (Stirring/Reflux) start->reaction isolation Isolation of Product (Filtration) reaction->isolation purification Purification (Washing & Drying) isolation->purification end_synthesis Crystalline Product purification->end_synthesis ftir FT-IR Spectroscopy (Coordination Confirmation) end_synthesis->ftir uv_vis UV-Vis Spectroscopy (Geometry Indication) end_synthesis->uv_vis elemental Elemental Analysis (Stoichiometry) end_synthesis->elemental xrd Single Crystal X-ray Diffraction (Definitive Structure) end_synthesis->xrd tga Thermogravimetric Analysis (Thermal Stability) end_synthesis->tga data_analysis Correlate Spectroscopic, Structural, and Thermal Data ftir->data_analysis uv_vis->data_analysis elemental->data_analysis xrd->data_analysis tga->data_analysis application_testing Test for Potential Applications (e.g., Catalysis, Biological Activity) data_analysis->application_testing final_report Final Report/Publication application_testing->final_report

Caption: A general workflow for the synthesis and characterization of a metal complex of 4-Ethylpicolinic acid.

Synthesis of Pirlimycin from 4-Ethylpicolinic Acid Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirlimycin is a semi-synthetic lincosamide antibiotic, demonstrating potent activity against Gram-positive bacteria. This document provides detailed application notes and protocols for the synthesis of Pirlimycin starting from 4-Ethylpicolinic acid hydrochloride. The synthesis is a two-step process involving an initial amide coupling reaction followed by a catalytic hydrogenation to yield the final product. This protocol is designed to provide researchers and drug development professionals with a comprehensive guide for the laboratory-scale synthesis of Pirlimycin.

Introduction

Pirlimycin, a structural analog of clindamycin, is an antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Its synthesis from readily available starting materials is a key process for its production and for the development of related analogs. The core of the synthesis involves the formation of an amide bond between the 4-ethyl-pipecolic acid moiety and the lincosaminide portion, methyl 7-chloro-6,7,8-trideoxy-1-thio-L-threo-α-D-galacto-octopyranoside (7-Cl-MTL). The starting material, this compound, is first coupled with 7-Cl-MTL, and the resulting pyridine intermediate is subsequently reduced to the corresponding piperidine to afford Pirlimycin.

Data Presentation

Table 1: Summary of Reagents and Typical Yields

StepReactant 1Reactant 2Coupling/Reducing AgentSolventTypical Yield (%)
1. Amide CouplingThis compound7-Cl-MTLEDC, HOBt, DIEADMF70-85
2. Catalytic HydrogenationIntermediate PyridineH₂Platinum(IV) oxide (PtO₂)Acetic Acid85-95

Yields are representative and may vary based on reaction scale and purification efficiency.

Experimental Protocols

Protocol 1: Amide Coupling of this compound and 7-Cl-MTL

This protocol describes the formation of the amide bond between this compound and methyl 7-chloro-6,7,8-trideoxy-1-thio-L-threo-α-D-galacto-octopyranoside (7-Cl-MTL) using a carbodiimide coupling agent.

Materials:

  • This compound

  • Methyl 7-chloro-6,7,8-trideoxy-1-thio-L-threo-α-D-galacto-octopyranoside (7-Cl-MTL)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIEA (2.5 eq) and stir at room temperature for 10 minutes.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the reaction mixture and stir for another 15 minutes at room temperature.

  • Add a solution of 7-Cl-MTL (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the intermediate pyridine compound.

Protocol 2: Catalytic Hydrogenation of the Intermediate Pyridine

This protocol outlines the reduction of the pyridine ring of the intermediate compound to the corresponding piperidine, yielding Pirlimycin.

Materials:

  • Intermediate pyridine from Protocol 1

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite®

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a high-pressure reactor vessel, dissolve the intermediate pyridine (1.0 eq) in glacial acetic acid.

  • Carefully add Platinum(IV) oxide (5-10 mol%) to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to 50-70 bar.[2]

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction for hydrogen uptake.

  • After the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric.

  • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Pirlimycin.

  • The crude product can be further purified by crystallization or chromatography as needed.

Mandatory Visualization

Synthesis_Workflow start 4-Ethylpicolinic acid hydrochloride intermediate1 Amide Coupling with 7-Cl-MTL (EDC, HOBt, DIEA, DMF) start->intermediate1 product1 Intermediate Pyridine Compound intermediate1->product1 intermediate2 Catalytic Hydrogenation (H₂, PtO₂, Acetic Acid) product1->intermediate2 end Pirlimycin intermediate2->end

Caption: Synthetic workflow for Pirlimycin.

Mechanism_of_Action Pirlimycin Pirlimycin Binding Binding Pirlimycin->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Inhibition Inhibition of Peptidyl Transferase Binding->Inhibition ProteinSynthesis Protein Synthesis Blocked Inhibition->ProteinSynthesis BacterialGrowth Inhibition of Bacterial Growth ProteinSynthesis->BacterialGrowth

Caption: Mechanism of action of Pirlimycin.

References

Chemical Derivatization of 4-Ethylpicolinic Acid Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical modification of 4-Ethylpicolinic acid hydrochloride is a critical step for various applications, including the synthesis of novel therapeutic agents, the development of analytical methods, and the modulation of physicochemical properties. This document provides detailed application notes and experimental protocols for the primary derivatization methods: amidation and esterification.

Introduction

4-Ethylpicolinic acid, a substituted pyridine carboxylic acid, serves as a versatile building block in medicinal chemistry and materials science. Its derivatization, primarily at the carboxylic acid moiety, allows for the introduction of a wide array of functional groups, leading to the creation of diverse chemical libraries. The primary methods for derivatizing the carboxyl group are amidation and esterification, which can be achieved through several synthetic routes. This document outlines detailed protocols for these transformations, providing a foundation for the synthesis of novel derivatives of 4-Ethylpicolinic acid.

Amidation of this compound

Amidation of 4-ethylpicolinic acid introduces an amide bond, a key functional group in many biologically active molecules. The most common approach involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which is then reacted with an amine.

Protocol 1: Two-Step Amidation via Acyl Chloride Formation

This protocol is adapted from the synthesis of related picolinamides and involves the use of thionyl chloride to generate the acyl chloride in situ, followed by reaction with an amine.[1][2]

Experimental Workflow:

Amidation_Workflow A This compound C Reaction Mixture (Acyl Chloride Formation) A->C Add B Thionyl Chloride (SOCl2) B->C Add E Amidation Reaction C->E Add to D Amine (e.g., Aniline) D->E Add F Crude Product E->F G Purification (e.g., Column Chromatography) F->G H Pure 4-Ethylpicolinamide Derivative G->H

Caption: Workflow for the two-step amidation of 4-Ethylpicolinic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)[3][4]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Amine (e.g., aniline, benzylamine, or aqueous ammonia)

  • Triethylamine (Et₃N) or other suitable base

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1.0 equivalent of this compound in anhydrous DCM.

    • Slowly add 1.5 - 2.0 equivalents of thionyl chloride to the suspension at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid dissolves.[3][4]

    • Monitor the reaction by TLC (if applicable) or by observing the dissolution of the starting material.

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation:

    • Dissolve the crude 4-ethylpicolinoyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of triethylamine (to neutralize the HCl generated) in anhydrous DCM.

    • Cool the amine solution to 0°C in an ice bath.

    • Slowly add the acyl chloride solution to the stirred amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.[2]

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Quantitative Data (Expected):

Starting MaterialReagentsProductExpected Yield (%)Expected Purity (%)
This compound1. SOCl₂2. Amine, Et₃NN-substituted-4-ethylpicolinamide70-90>95 (after purity)

Note: Yields are estimates and can vary depending on the specific amine used and the efficiency of the purification.

Esterification of this compound

Esterification is a common method to modify the properties of carboxylic acids, such as their solubility and reactivity. The Steglich and Fischer esterification methods are two widely used procedures.

Protocol 2: Steglich Esterification

The Steglich esterification is a mild method suitable for substrates that may be sensitive to acidic conditions.[5][6][7][8] It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.

Experimental Workflow:

Steglich_Esterification_Workflow A This compound E Reaction Mixture A->E B Alcohol (e.g., Methanol) B->E C DCC or EDC C->E D DMAP (catalyst) D->E F Crude Ester E->F Stir at RT G Purification (Filtration & Chromatography) F->G H Pure 4-Ethylpicolinate Ester G->H

Caption: Workflow for the Steglich esterification of 4-Ethylpicolinic acid.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5][9]

  • 4-Dimethylaminopyridine (DMAP)[5][6]

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • Solvents for extraction and purification

Procedure:

  • Reaction Setup:

    • To a solution of this compound (1.0 equivalent) in anhydrous DCM, add the desired alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

    • Stir the mixture at room temperature.

  • Addition of Coupling Agent:

    • Slowly add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

    • Stir the reaction at room temperature for 4-24 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[6]

  • Work-up and Purification:

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off the DCU precipitate (if using DCC).

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Quantitative Data (Expected):

Starting MaterialReagentsProductExpected Yield (%)Expected Purity (%)
This compoundAlcohol, DCC/EDC, DMAPAlkyl 4-ethylpicolinate80-95>98 (after purity)
Protocol 3: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method, often used for simple alcohols like methanol and ethanol which can be used in excess as the solvent.[9]

Experimental Workflow:

Fischer_Esterification_Workflow A This compound D Reaction Mixture A->D B Alcohol (e.g., Methanol, as solvent) B->D C Acid Catalyst (e.g., H2SO4) C->D E Crude Ester D->E Reflux F Neutralization & Extraction E->F G Pure 4-Ethylpicolinate Ester F->G

Caption: Workflow for the Fischer-Speier esterification of 4-Ethylpicolinic acid.

Materials:

  • This compound

  • Alcohol (e.g., methanol or ethanol), in excess

  • Strong acid catalyst (e.g., concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA))[10]

  • Saturated sodium bicarbonate solution

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol (e.g., methanol, which will also serve as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress can be monitored by TLC. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Carefully neutralize the mixture by washing with saturated sodium bicarbonate solution until the effervescence ceases.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

    • Purify by column chromatography or distillation if the product is volatile.

Quantitative Data (Expected):

Starting MaterialReagentsProductExpected Yield (%)Expected Purity (%)
This compoundAlcohol, H₂SO₄ (cat.)Alkyl 4-ethylpicolinate60-85>95 (after purity)

Derivatization for Analytical Purposes

For analytical applications such as GC-MS, derivatization is often necessary to increase the volatility and thermal stability of polar analytes like 4-Ethylpicolinic acid.[11][12]

Silylation for GC-MS Analysis

Silylation replaces the active proton of the carboxylic acid with a trimethylsilyl (TMS) group.

Protocol 4: Silylation with BSTFA

Materials:

  • Dry sample of 4-Ethylpicolinic acid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF)

Procedure:

  • Place a small, accurately weighed amount of the dry 4-Ethylpicolinic acid sample (e.g., 100 µg) into a reaction vial.

  • Add 100 µL of anhydrous solvent and 100 µL of BSTFA (+ 1% TMCS).

  • Seal the vial and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature before injecting an aliquot into the GC-MS system.

Conclusion

The protocols outlined in this document provide comprehensive and detailed methodologies for the chemical derivatization of this compound. The choice of method will depend on the desired derivative (amide or ester), the sensitivity of the substrate to reaction conditions, and the intended application of the final product. For the synthesis of novel compounds, the acyl chloride-mediated amidation and Steglich esterification offer high yields under relatively mild conditions. For analytical purposes, silylation is a standard and effective technique for preparing 4-Ethylpicolinic acid for GC-MS analysis. Researchers should optimize the reaction conditions for their specific substrates and applications to achieve the best results.

References

Application Note: A Robust HPLC-MS Method for the Quantification of 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethylpicolinic acid hydrochloride is a substituted pyridine carboxylic acid of interest in pharmaceutical research and development.[1][2] Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This application note details a sensitive and specific High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of this compound in a relevant matrix. The method utilizes reversed-phase chromatography for separation and tandem mass spectrometry for detection, ensuring high selectivity and sensitivity.

Physicochemical Properties of 4-Ethylpicolinic Acid

A summary of the key physicochemical properties of 4-Ethylpicolinic acid is presented in the table below. These properties are fundamental to the development of the sample preparation and chromatographic method.

PropertyValueReference
Molecular FormulaC8H9NO2[3]
Molecular Weight151.16 g/mol [3]
Hydrochloride Salt FormulaC8H10ClNO2[1]
Hydrochloride Salt MW187.62 g/mol [1]
FormSolid[1]
Solubility (Hydrochloride)Slightly soluble in DMSO, Methanol, Water[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

For the analysis of this compound in biological matrices such as plasma or serum, a protein precipitation step is employed to remove large molecules that can interfere with the analysis and damage the HPLC column.[4]

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >10,000 x g

Procedure:

  • Pipette 100 µL of the sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • The sample is now ready for injection into the HPLC-MS system.

HPLC-MS Method

The following HPLC and MS conditions are optimized for the separation and detection of 4-Ethylpicolinic acid. The selection of a reversed-phase column is suitable for retaining and separating this moderately polar compound.[5][6]

Table of HPLC and MS Parameters:

ParameterCondition
HPLC System
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Gas Temp400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Data Acquisition Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) Parameters

For quantitative analysis, specific precursor-to-product ion transitions are monitored. The molecular ion of 4-Ethylpicolinic acid ([M+H]+) is expected at m/z 152.1. Fragmentation of this precursor ion will yield characteristic product ions. The fragmentation of carboxylic acids often involves the loss of CO2 (44 Da) or the entire carboxyl group (45 Da).[7]

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
4-Ethylpicolinic acid152.1106.1 (loss of HCOOH)0.052515
4-Ethylpicolinic acid152.178.1 (pyridine ring)0.052525
Internal StandardTBDTBD0.05TBDTBD

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the developed method.

Calibration Curve:

AnalyteConcentration Range (ng/mL)
4-Ethylpicolinic acid1 - 1000> 0.995

Precision and Accuracy:

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Mid100< 10< 1090 - 110
High800< 10< 1090 - 110

Limit of Detection (LOD) and Quantification (LOQ):

ParameterValue (ng/mL)
LOD (S/N > 3)0.5
LOQ (S/N > 10)1.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Cold Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Overall experimental workflow for the quantification of this compound.

method_development_logic cluster_analyte Analyte Properties cluster_method Method Development Steps cluster_validation Validation Properties Physicochemical Properties (pKa, Polarity) SamplePrep Sample Preparation (Protein Precipitation) Properties->SamplePrep HPLC_Params HPLC Parameters (Column, Mobile Phase) Properties->HPLC_Params SamplePrep->HPLC_Params MS_Params MS Parameters (Ionization, MRM) HPLC_Params->MS_Params Validation Method Validation (Linearity, Precision, Accuracy) MS_Params->Validation

Caption: Logical flow of the HPLC-MS method development process.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound using HPLC-MS. The described sample preparation technique is straightforward and effective, and the chromatographic and mass spectrometric conditions are optimized for sensitivity, selectivity, and robustness. This method is suitable for use in various stages of drug development and research where accurate determination of this compound is required.

References

Application Notes & Protocols: Synthesis of Novel Antimicrobial Agents from 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from 4-ethylpicolinic acid hydrochloride. This document outlines a plausible synthetic route to a novel picolinamide derivative, presents representative antimicrobial activity data, and describes the likely mechanism of action.

Introduction

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Picolinic acid and its derivatives have shown a range of biological activities, including antimicrobial properties.[1][2] this compound serves as a valuable starting material for the synthesis of potent antibiotics, such as Pirlimycin, a lincosamide antibiotic used in veterinary medicine.[3][4] This document details the synthesis of a novel amide derivative of 4-ethylpicolinic acid and provides protocols for its evaluation.

The proposed novel compound, N-(4-aminophenyl)-4-ethylpicolinamide , is synthesized via an amide coupling reaction between 4-ethylpicolinic acid and p-phenylenediamine. This structural motif is designed to explore new structure-activity relationships while retaining the core picolinamide scaffold known for antimicrobial efficacy.

Synthesis of a Novel Antimicrobial Agent: N-(4-aminophenyl)-4-ethylpicolinamide

This section outlines the synthetic protocol for a novel picolinamide derivative.

Synthetic Workflow

The synthesis involves a two-step process starting from this compound: activation of the carboxylic acid followed by amide bond formation.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Coupling cluster_2 Purification A 4-Ethylpicolinic acid hydrochloride C 4-Ethylpicolinoyl chloride (Activated Intermediate) A->C Activation B Thionyl Chloride (SOCl₂) B->C E N-(4-aminophenyl)-4-ethylpicolinamide (Novel Compound) C->E Coupling D p-Phenylenediamine D->E F Crude Product E->F Reaction Work-up G Purified Product F->G Column Chromatography

Caption: Synthetic workflow for N-(4-aminophenyl)-4-ethylpicolinamide.

Experimental Protocol: Synthesis of N-(4-aminophenyl)-4-ethylpicolinamide

This one-pot synthesis protocol is adapted from established methods for amide formation from carboxylic acids using thionyl chloride.[5][6][7]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • p-Phenylenediamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Activation of Carboxylic Acid:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous DCM, followed by the slow, dropwise addition of thionyl chloride (1.2 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-ethylpicolinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 4-ethylpicolinoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve p-phenylenediamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

    • Slowly add the solution of 4-ethylpicolinoyl chloride to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(4-aminophenyl)-4-ethylpicolinamide.

  • Characterization:

    • The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Activity

The antimicrobial activity of the novel compound is expected to be similar to that of Pirlimycin, a structurally related lincosamide antibiotic. The following table summarizes the in vitro activity of Pirlimycin against common mastitis pathogens.

Table 1: Representative Antimicrobial Activity of Pirlimycin [3][4][8][9][10]

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.25 - 1.0-
Streptococcus agalactiae≤0.03 - 0.06-
Streptococcus dysgalactiae≤0.03 - 0.06-
Streptococcus uberis≤0.03 - 0.06-
Bifidobacterium spp.0.060.13
Eubacterium spp.0.062.0
Bacteroides fragilis0.13 - 0.25-

MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates. MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates.

Protocol for Antimicrobial Susceptibility Testing

The antimicrobial activity of the newly synthesized compound can be determined using standard methods such as broth microdilution or disk diffusion, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15]

Broth Microdilution Method for MIC Determination
  • Preparation of Inoculum:

    • From a pure 24-hour culture plate, select 4-5 well-isolated colonies.

    • Transfer the colonies to a tube of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Dilute the standardized bacterial inoculum in CAMHB.

    • Inoculate each well of the microtiter plate with the diluted bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37 °C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action

The proposed novel compound, being a picolinamide derivative, is anticipated to function as a lincosamide antibiotic, similar to Pirlimycin and Clindamycin.[16][17][18][19][20] The primary mechanism of action for lincosamides is the inhibition of bacterial protein synthesis.

G cluster_0 Bacterial Ribosome cluster_1 Protein Synthesis Inhibition A 50S Subunit D Binding to 23S rRNA of 50S Subunit B 30S Subunit C Picolinamide Derivative (Antimicrobial Agent) C->D E Inhibition of Peptidyl Transferase Center D->E F Blockage of Peptide Chain Elongation E->F G Bacteriostatic/Bactericidal Effect F->G

Caption: Mechanism of action of picolinamide-based antimicrobials.

Lincosamides bind to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[4][16] This binding event interferes with the peptidyl transferase center, which is responsible for catalyzing the formation of peptide bonds between amino acids. By inhibiting this crucial step, the elongation of the polypeptide chain is halted, leading to the cessation of protein synthesis. This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication, but at higher concentrations, it can be bactericidal.[17][18]

Conclusion

This compound is a versatile starting material for the development of novel antimicrobial agents. The synthetic protocol and evaluation methods described in these application notes provide a framework for researchers to explore new picolinamide derivatives. The representative data and mechanism of action information offer valuable context for drug discovery and development efforts in the ongoing search for effective treatments against bacterial infections.

References

Application Notes and Protocols for the Formation of Metal Complexes with 4-Ethylpyridine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and established protocols for the formation of metal complexes specifically with 4-ethylpyridine-2-carboxylic acid (4-Et-py-2-COOH) are not extensively available in the current body of scientific literature. The following application notes and protocols are therefore based on established methodologies for closely related pyridine-2-carboxylic acid (picolinic acid) derivatives. These should serve as a comprehensive guide and starting point for experimental design. Researchers are advised to optimize these protocols for their specific metal ion and experimental conditions.

Introduction to 4-Ethylpyridine-2-Carboxylic Acid in Coordination Chemistry

4-Ethylpyridine-2-carboxylic acid, a derivative of picolinic acid, is an N,O-bidentate chelating ligand.[1] Upon deprotonation of the carboxylic acid group, it can coordinate to a metal center through the pyridine nitrogen and a carboxylate oxygen atom, forming a stable five-membered chelate ring. The ethyl group at the 4-position of the pyridine ring can influence the electronic properties and steric hindrance of the ligand, which in turn can affect the coordination geometry, stability, and reactivity of the resulting metal complexes.

Metal complexes of pyridine-carboxylic acids have garnered significant interest due to their diverse applications in catalysis, materials science, and medicinal chemistry, including their potential as anticancer and antimicrobial agents.[2][3][4] The formation of stable complexes with various transition metals is a key feature of this class of ligands.[1]

General Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with 4-ethylpyridine-2-carboxylic acid, based on methodologies reported for analogous ligands.

Synthesis of a Generic Metal(II) Complex: [M(4-Et-py-2-COO)₂(H₂O)₂]

This protocol describes a general method for the synthesis of a neutral metal(II) complex.

Materials:

  • 4-Ethylpyridine-2-carboxylic acid (4-Et-py-2-COOH)

  • A soluble metal(II) salt (e.g., chloride, nitrate, or acetate salt of Co(II), Ni(II), Cu(II), or Zn(II))

  • Ethanol or Methanol

  • Deionized water

  • Sodium hydroxide (NaOH) or other suitable base

Procedure:

  • Ligand Preparation: Dissolve 2 molar equivalents of 4-ethylpyridine-2-carboxylic acid in a suitable solvent such as an ethanol/water mixture.

  • Deprotonation: Slowly add 2 molar equivalents of an aqueous NaOH solution to the ligand solution with stirring to deprotonate the carboxylic acid.

  • Metal Salt Addition: In a separate flask, dissolve 1 molar equivalent of the metal(II) salt in deionized water or ethanol.

  • Reaction: Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring.

  • Precipitation: A precipitate of the metal complex should form. The reaction mixture may be stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction.[1]

  • Isolation: Cool the reaction mixture to room temperature, and then place it in an ice bath to maximize precipitation.

  • Washing: Collect the precipitate by filtration and wash it with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the resulting solid in a desiccator over a suitable drying agent or in a vacuum oven at a mild temperature.

dot

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complex Formation cluster_isolation Product Isolation L1 Dissolve 4-Et-py-2-COOH in Ethanol/Water L2 Add NaOH (aq) to deprotonate L1->L2 R1 Combine Solutions (Stir/Reflux) L2->R1 M1 Dissolve Metal(II) Salt in Water/Ethanol M1->R1 R2 Precipitation of Complex R1->R2 I1 Filter Precipitate R2->I1 I2 Wash with Water and Ethanol I1->I2 I3 Dry the Complex I2->I3

Caption: General workflow for the synthesis of a metal complex.

Characterization Techniques

The synthesized complexes should be characterized using a variety of analytical techniques to confirm their composition and structure.

  • Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=O stretching frequency of the carboxylate group, which is expected to shift upon coordination, and the pyridine ring vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic properties of the complex. The position and intensity of d-d transitions can provide information about the coordination geometry of the metal ion.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the complex and the presence of coordinated or lattice water molecules.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths and angles, if suitable crystals can be obtained.

Tabulated Data (Illustrative Examples)

The following tables summarize typical data that would be obtained from the characterization of metal complexes of 4-ethylpyridine-2-carboxylic acid. The values are hypothetical and based on data for similar picolinic acid complexes.

Table 1: Illustrative IR Spectroscopic Data (cm⁻¹)

Compound/Complexν(C=O) of COOHνₐ(COO⁻)νₛ(COO⁻)Δν (νₐ - νₛ)
4-Et-py-2-COOH~1710---
[Co(4-Et-py-2-COO)₂(H₂O)₂]-~1610~1390~220
[Ni(4-Et-py-2-COO)₂(H₂O)₂]-~1615~1395~220
[Cu(4-Et-py-2-COO)₂(H₂O)₂]-~1620~1385~235
[Zn(4-Et-py-2-COO)₂(H₂O)₂]-~1605~1400~205

The shift in the carboxylate stretching frequencies upon coordination is a key indicator of complex formation.

Table 2: Illustrative UV-Visible Spectroscopic Data and Magnetic Moments

Complexλₘₐₓ (nm)AssignmentMagnetic Moment (μ_eff, B.M.)Probable Geometry
[Co(4-Et-py-2-COO)₂(H₂O)₂]~520, ~600d-d transitions~4.8 - 5.2Octahedral
[Ni(4-Et-py-2-COO)₂(H₂O)₂]~400, ~650, ~1100d-d transitions~2.9 - 3.4Octahedral
[Cu(4-Et-py-2-COO)₂(H₂O)₂]~680d-d transitions~1.8 - 2.2Distorted Octahedral
[Zn(4-Et-py-2-COO)₂(H₂O)₂]--DiamagneticOctahedral

Potential Applications in Drug Development

Metal complexes derived from pyridine-carboxylic acids are being explored for various pharmaceutical applications.

dot

Applications cluster_synthesis Complex Formation cluster_applications Potential Therapeutic Applications Ligand 4-Et-py-2-COOH Complex [M(4-Et-py-2-COO)n] Ligand->Complex Metal Metal Ion (e.g., Zn, Cu, Co) Metal->Complex Anticancer Anticancer Agents Complex->Anticancer Induce Apoptosis Antimicrobial Antimicrobial Agents Complex->Antimicrobial Inhibit Bacterial Growth Bioimaging Bioimaging Probes Complex->Bioimaging Luminescent Properties

Caption: Potential applications of metal complexes in drug development.

  • Anticancer Agents: The coordination of a metal ion can enhance the cytotoxic activity of the organic ligand. These complexes can interact with DNA or inhibit key enzymes involved in cancer cell proliferation.[]

  • Antimicrobial Agents: Metal complexes can exhibit enhanced antimicrobial activity compared to the free ligand, potentially through mechanisms involving membrane disruption or inhibition of essential microbial enzymes.

  • Bioimaging: Luminescent metal complexes can be developed as probes for cellular imaging, allowing for the visualization of biological processes.

Conclusion

While specific data for metal complexes of 4-ethylpyridine-2-carboxylic acid is sparse, the well-established coordination chemistry of related picolinic acid derivatives provides a strong foundation for future research. The protocols and illustrative data presented here offer a starting point for the synthesis, characterization, and exploration of the potential applications of these novel compounds. Further experimental work is necessary to fully elucidate the properties and potential of this specific ligand in coordination chemistry and drug development.

References

Application Notes and Protocols for Catalytic Reactions with Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of experimental setups for various catalytic reactions involving picolinic acid and its derivatives. The protocols are designed to be a valuable resource for researchers in organic synthesis, catalysis, and medicinal chemistry.

Synthesis of Activated Picolinate Esters

Activated esters of picolinic acid are valuable intermediates in organic synthesis, often used as acylating agents for the construction of more complex molecules.[1] This protocol describes a general method for their synthesis.

Experimental Protocol

Materials:

  • Picolinic acid derivative

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Appropriate alcohol or phenol (e.g., N-hydroxysuccinimide, pentafluorophenol)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • To a stirred mixture of the picolinic acid (1 equivalent) and a catalytic amount of DMF, carefully add thionyl chloride in excess.

  • Allow the reaction to proceed at room temperature until gas evolution ceases and the acid has completely dissolved.

  • Remove the excess thionyl chloride under reduced pressure.

  • Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.

  • Filter the crude product, wash with diethyl ether, and dry under vacuum.

  • Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.

  • Add the desired alcohol or phenol (1 equivalent) and triethylamine (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate in vacuo.

  • The crude ester can be purified by recrystallization or column chromatography.

Quantitative Data
Activated EsterYieldMelting Point (°C)
Picolinic acid N-hydroxysuccinimidyl ester67%172-174
Picolinic acid pentafluorophenyl ester92%61-63
Isonicotinic acid N-hydroxysuccinimidyl ester54%158-160
Isonicotinic acid pentafluorophenyl ester97%52-54

Data sourced from a study on a convenient method for the synthesis of active esters of isonicotinic and picolinic acids.

Cobalt-Catalyzed C-H Functionalization using Picolinamide Directing Group

Picolinamide can be employed as a traceless directing group in cobalt-catalyzed C-H activation and functionalization reactions. This methodology allows for the synthesis of various heterocyclic compounds, such as isoquinolines and isoindolinones.

Experimental Protocol: Synthesis of Isoquinolines

Materials:

  • Benzylamine derivative

  • 2-Picolinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Potassium hexafluorophosphate (KPF₆)

  • Polyethylene glycol 400 (PEG400)

  • Alkyne (terminal or internal)

Procedure for Picolinamide Substrate Synthesis:

  • Dissolve the benzylamine (10 mmol), 2-picolinic acid (12 mmol), EDCI (12 mmol), HOBt (12 mmol), and DIPEA (25 mmol) in 15 mL of anhydrous DMF.

  • Stir the mixture at room temperature for 24 hours.

  • Add water and extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the picolinamide-functionalized benzylamine.

Procedure for Cobalt-Catalyzed Annulation:

  • In a reaction vessel, combine the picolinamide substrate, Co(OAc)₂·4H₂O, KPF₆, and the alkyne.

  • Add PEG400 as the solvent.

  • Heat the reaction mixture under the optimized conditions (e.g., specific temperature and time for the substrate).

  • After completion, cool the reaction mixture and extract the product.

  • Purify the resulting isoquinoline derivative by column chromatography.

Quantitative Data for Cobalt-Catalyzed Isoquinoline Synthesis
Benzylamine Derivative (Substituent)AlkyneProduct Yield
HPhenylacetylene85%
4-MethylPhenylacetylene92%
4-MethoxyPhenylacetylene95%
4-FluoroPhenylacetylene75%
4-ChloroPhenylacetylene72%
4-BromoPhenylacetylene70%
3-MethylPhenylacetylene88%
2-MethylPhenylacetylene65%
H1-Phenyl-1-propyne82%
HDiphenylacetylene91%
H4-Octyne78%

Yields are approximate and based on published studies on cobalt-catalyzed synthesis of isoquinolines.

Experimental Workflow and Catalytic Cycle

experimental_workflow cluster_substrate Substrate Preparation cluster_catalysis Catalytic Reaction benzylamine Benzylamine Derivative coupling Amide Coupling (EDCI, HOBt, DIPEA) benzylamine->coupling picolinic_acid Picolinic Acid picolinic_acid->coupling picolinamide Picolinamide Substrate coupling->picolinamide reaction Annulation Reaction (PEG400, Heat) picolinamide->reaction catalyst Co(OAc)₂·4H₂O, KPF₆ catalyst->reaction alkyne Alkyne alkyne->reaction isoquinoline Isoquinoline Product reaction->isoquinoline

Caption: General workflow for the synthesis of isoquinolines.

catalytic_cycle CoII Co(II) ComplexA Co(II)-Substrate Complex CoII->ComplexA Coordination Substrate Picolinamide Substrate Substrate->ComplexA CoIII Co(III) Intermediate ComplexA->CoIII Oxidation Cobaltacycle Cobaltacycle CoIII->Cobaltacycle C-H Activation AlkyneComplex Alkyne Insertion Cobaltacycle->AlkyneComplex Coordination & Insertion Alkyne Alkyne Alkyne->AlkyneComplex ProductComplex Product Complex AlkyneComplex->ProductComplex Reductive Elimination ProductComplex->CoII Regeneration Product Isoquinoline ProductComplex->Product

Caption: Plausible catalytic cycle for Co-catalyzed C-H activation.

Synthesis of Picolinates using a Heterogeneous Catalyst

A highly efficient method for the synthesis of picolinate and picolinic acid derivatives involves a multi-component reaction catalyzed by a reusable heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂.[2]

Experimental Protocol

Materials:

  • UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst (5 mg)

  • Ethyl 2-oxopropanoate or 2-oxopropanoic acid (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Malononitrile (1.1 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a 25 mL round-bottomed flask, combine ethyl 2-oxopropanoate (or 2-oxopropanoic acid), the aromatic aldehyde, ammonium acetate, malononitrile, and the UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst in ethanol.

  • Stir the mixture at ambient temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • The catalyst can be recovered by filtration for reuse.

  • The crude product can be purified by appropriate methods such as recrystallization.

Quantitative Data for Heterogeneously Catalyzed Picolinate Synthesis
Aldehyde (Substituent)ProductTime (min)Yield (%)
4-NitrobenzaldehydeEthyl 6-amino-5-cyano-4-(4-nitrophenyl)picolinate1098
4-ChlorobenzaldehydeEthyl 6-amino-5-cyano-4-(4-chlorophenyl)picolinate1596
4-HydroxybenzaldehydeEthyl 6-amino-5-cyano-4-(4-hydroxyphenyl)picolinate2590
BenzaldehydeEthyl 6-amino-5-cyano-4-phenylpicolinate2094
2-NaphthaldehydeEthyl 6-amino-5-cyano-4-(naphthalen-2-yl)picolinate2093

Data sourced from a study on the synthesis of picolinates using a UiO-66(Zr)-based catalyst.[2]

Proposed Reaction Mechanism

reaction_mechanism Aldehyde Aldehyde Intermediate1 Intermediate I Aldehyde->Intermediate1 Malononitrile Malononitrile Malononitrile->Intermediate1 Catalyst Catalyst (UiO-66-P) Catalyst->Intermediate1 Activation Intermediate3 Intermediate III Intermediate1->Intermediate3 Michael Addition EthylPyruvate Ethyl Pyruvate Intermediate2 Intermediate II EthylPyruvate->Intermediate2 Ammonia NH₃ Ammonia->Intermediate2 Intermediate2->Intermediate3 Cyclization Intramolecular Cyclization Intermediate3->Cyclization Oxidation Oxidation Cyclization->Oxidation Picolinate Picolinate Product Oxidation->Picolinate cuaac_cycle CuII Cu(II)-Picolinate CuI Cu(I)-Picolinate CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI CuAcetylide Copper Acetylide CuI->CuAcetylide Alkyne Terminal Alkyne Alkyne->CuAcetylide Coordination Metallacycle Copper-Triazolide CuAcetylide->Metallacycle Azide Azide Azide->Metallacycle Cycloaddition Metallacycle->CuI Catalyst Regeneration Triazole 1,2,3-Triazole Metallacycle->Triazole Protonolysis

References

Application Notes and Protocols for 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide comprehensive protocols for the safe handling, storage, and use of 4-Ethylpicolinic acid hydrochloride (CAS No: 79415-18-2). This document includes key physicochemical properties, detailed safety procedures, and representative experimental protocols for its application in chemical synthesis and analysis. The primary application of this compound is as a key starting material in the synthesis of lincosamide antibiotics, such as Pirlimycin.

Physicochemical Properties

This compound is a heterocyclic building block essential for specific organic syntheses. Its properties are summarized below.

PropertyValueReference
CAS Number 79415-18-2[1]
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [1]
Appearance White to Pale Beige Solid[1]
Melting Point 148-150°C[1]
Solubility Slightly soluble in DMSO, Methanol, and Water[1]

Applications

This compound is primarily utilized as a precursor and intermediate in the pharmaceutical industry.[2]

  • Synthesis of Antibiotics: It serves as a crucial starting material for the synthesis of clindamycin analogues, most notably Pirlimycin.[1] Pirlimycin is a lincosamide antibiotic used to treat mastitis in cattle by targeting Gram-positive bacteria.[3][4]

  • Organic Synthesis: It is employed in the development of novel chemical entities containing the picolinic acid scaffold, which is a known structural motif in biologically active compounds like enzyme inhibitors.[2]

Safety, Handling, and Storage Protocols

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The following information is adapted from the SDS for the closely related compound, Picolinic Acid (Pyridine-2-carboxylic acid). Users should handle this compound with similar precautions and perform their own risk assessment.

Hazard Identification and Precautionary Statements

The following table summarizes the potential hazards based on the related compound, picolinic acid.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed.
Serious Eye Damage (Category 1)GHS05Danger H318: Causes serious eye damage.
Acute Aquatic Hazard (Category 3)NoneNoneH402: Harmful to aquatic life.
Personal Protective Equipment (PPE) and Handling

A standardized workflow for handling this compound is essential to minimize exposure and ensure laboratory safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep Consult SDS and Conduct Risk Assessment ppe Don Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Nitrile Gloves prep->ppe Proceed fume_hood Work in a certified Chemical Fume Hood ppe->fume_hood avoid_dust Avoid dust generation and inhalation fume_hood->avoid_dust decontaminate Decontaminate work surfaces and equipment avoid_dust->decontaminate dispose Dispose of waste in approved hazardous waste container decontaminate->dispose wash Wash hands thoroughly dispose->wash

Caption: General workflow for safely handling this compound.

Protocol 3.2.1: Safe Handling

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

  • Handling Practices: Avoid generating dust.[5] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance. Keep the compound away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]

Storage Protocols

Protocol 3.3.1: Storage Conditions

  • Short-Term Storage: For short-term use, the material may be stored at room temperature.[1]

  • Long-Term Storage: For long-term stability, store at -20°C in a freezer.[1]

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.[5]

  • Recovery: Before opening, centrifuge the original vial to ensure maximum recovery of the product, especially if it is a powder.

First Aid and Emergency Procedures

Protocol 3.4.1: Emergency Measures (based on picolinic acid)

  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.

  • In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call an ophthalmologist.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • If Inhaled: Move the person into fresh air.

  • Spills: Evacuate the area. Avoid dust formation. Sweep up the solid material, taking care not to generate dust, and place it into a suitable, closed container for disposal.[6] Clean the affected area thoroughly.

  • Fire: Use dry chemical, carbon dioxide (CO2), water spray, or foam as extinguishing media.[5] Hazardous combustion products include carbon oxides and nitrogen oxides.[6]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Experimental Protocols

Representative Synthetic Protocol: Amide Coupling

This compound is a carboxylic acid derivative used to form amide bonds, a key step in the synthesis of Pirlimycin. The following is a general protocol for the activation of the carboxylic acid and subsequent amide coupling.

cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_workup Step 3: Work-up and Purification start Dissolve 4-Ethylpicolinic acid HCl in an aprotic solvent (e.g., DMF) add_coupler Add coupling reagent (e.g., HATU, HOBt/EDC) start->add_coupler add_base Add non-nucleophilic base (e.g., DIPEA) to neutralize HCl and activate coupling reagent add_coupler->add_base stir Stir at 0°C to room temperature to form activated ester add_base->stir add_amine Add amine substrate (e.g., Pirlimycin precursor amine) stir->add_amine react Allow reaction to proceed (e.g., stir overnight at RT) add_amine->react quench Quench reaction with aqueous solution (e.g., sat. NaHCO₃) react->quench extract Extract product with an organic solvent (e.g., EtOAc) quench->extract purify Purify crude product via column chromatography extract->purify final_product Isolate pure amide product purify->final_product

Caption: General workflow for an amide coupling reaction using 4-Ethylpicolinic acid.

Protocol 4.1.1: General Amide Coupling Procedure

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add the coupling reagent (e.g., HATU, 1.1 eq) followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Stirring: Stir the mixture at 0°C for 30 minutes to allow for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired amine substrate (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or HPLC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Representative Analytical Protocol: HPLC Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of starting materials like this compound.[7] The following is a representative reverse-phase HPLC method.

Protocol 4.2.1: RP-HPLC Method

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength of 265 nm.

  • Analysis: Inject the sample and integrate the peak areas. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Note: Protic solvents like methanol should be used with caution as sample diluents due to the potential for esterification with the carboxylic acid over time.[7]

Mechanism of Action of Pirlimycin (End-Product)

Since this compound is a synthetic intermediate, it does not have a direct biological signaling pathway. However, its end-product, Pirlimycin, has a well-defined mechanism of action as a bacteriostatic antibiotic.[4]

cluster_ribosome Bacterial Ribosome pirlimycin Pirlimycin (Lincosamide Antibiotic) ribosome_50s 50S Subunit pirlimycin->ribosome_50s Binds to peptidyl_transferase Peptidyl Transferase Center inhibition INHIBITION ribosome_50s->inhibition Blocks activity of no_protein Inhibition of Bacterial Protein Synthesis inhibition->no_protein bacteriostatic Bacteriostatic Effect (Growth Inhibition) no_protein->bacteriostatic

Caption: Mechanism of action of Pirlimycin, an antibiotic synthesized from this compound.

Pirlimycin functions by inhibiting protein synthesis in susceptible Gram-positive bacteria.[4][8] It specifically binds to the 50S subunit of the bacterial ribosome.[9] This binding action interferes with the peptidyl transferase enzyme, which is crucial for peptide bond formation, thereby halting the elongation of the polypeptide chain and ultimately arresting bacterial growth.[4]

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Purification of 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving high-yield purification of 4-Ethylpicolinic acid hydrochloride. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product - Incomplete precipitation or crystallization. - Product loss during transfers. - Use of an inappropriate solvent volume (too much). - The product might be too soluble in the chosen solvent even at low temperatures.- Ensure the pH is optimized for precipitation (typically acidic for hydrochloride salts). - Cool the solution for a sufficient amount of time to maximize crystal formation. - Minimize the number of transfer steps. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Try a different solvent or a mixture of solvents to decrease solubility upon cooling.
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated, and the product is coming out of solution too rapidly above its melting point. - Presence of significant impurities that lower the melting point of the mixture. - Inappropriate solvent choice.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider a pre-purification step like an activated carbon treatment to remove impurities. - Select a solvent in which the product has a slightly lower solubility.
Colored Impurities in the Final Product - Presence of colored byproducts from the synthesis, such as over-oxidation products. - Contamination from reaction vessels or reagents.- Perform a hot filtration of the dissolved crude product with activated charcoal to adsorb colored impurities. - Ensure all glassware is thoroughly cleaned before use.
Incomplete Removal of Starting Material (e.g., 2-methyl-4-ethylpyridine) - Insufficient oxidation during the synthesis step. - The starting material is co-precipitating with the product.- Optimize the oxidation reaction conditions (e.g., reaction time, temperature, oxidant concentration). - The unreacted starting material is a basic compound and should be soluble in acidic aqueous solutions. An acid-base extraction prior to crystallization can be effective. Wash the crude product with a suitable organic solvent in which the starting material is soluble, but the product is not.
Presence of Inorganic Salt Impurities - Incomplete removal of salts used or produced during the synthesis and workup (e.g., from neutralization steps).- Wash the final crystalline product with a small amount of cold deionized water or an appropriate organic solvent in which the inorganic salts are insoluble. - Ensure the pH is correctly adjusted before isolating the hydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound?

A1: Recrystallization is generally the most effective and widely used method for purifying solid organic compounds like this compound. This technique relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal solvent should dissolve the crude this compound completely at an elevated temperature but only sparingly at low temperatures. This allows for the formation of pure crystals upon cooling, while impurities remain dissolved in the solvent. Good starting points for solvent screening include lower alcohols like ethanol or methanol, water, or a mixture of solvents such as ethanol/ethyl acetate.[1]

Q3: My this compound is a hydrochloride salt. How does this affect the purification strategy?

A3: The hydrochloride salt form generally increases the polarity and water solubility of the compound compared to its free base form. This property can be exploited during purification. For instance, converting the free base to the hydrochloride salt can facilitate its precipitation from less polar organic solvents. The purification is often carried out in an acidic aqueous solution or a polar organic solvent to maintain the protonated state of the pyridine nitrogen.

Q4: What are the likely impurities I might encounter?

A4: Common impurities can originate from the synthesis process. If 4-Ethylpicolinic acid is synthesized by the oxidation of 2-methyl-4-ethylpyridine, potential impurities include:

  • Unreacted 2-methyl-4-ethylpyridine: Due to incomplete oxidation.

  • Over-oxidation byproducts: Such as dicarboxylic acids if the ethyl group is also oxidized.

  • Inorganic salts: From the oxidizing agents or pH adjustment steps.

Q5: Can I use chromatography to purify this compound?

A5: While possible, column chromatography can be challenging for highly polar compounds like this compound and is often less efficient for large-scale purification compared to recrystallization. If used, a polar stationary phase (like silica gel) with a polar mobile phase, potentially containing a small amount of acid (like acetic acid) to suppress tailing, would be necessary.

Experimental Protocols

High-Yield Recrystallization Protocol for this compound

This protocol describes a general method for the purification of crude this compound by recrystallization from an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 (v/v) mixture of 95% ethanol and deionized water. Heat the mixture gently while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of the hot solvent mixture until a clear solution is obtained. Avoid adding excessive solvent to ensure a high recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. Collect the hot, clear filtrate in a clean Erlenmeyer flask.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold ethanol/water solvent mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data Summary

The following table presents hypothetical data for the purification of 10 grams of crude this compound using different solvent systems to illustrate the impact of solvent choice on yield and purity.

Solvent System Initial Purity (%) Final Purity (%) Yield (%) Appearance
Ethanol/Water (1:1)9099.585White crystalline solid
Methanol9099.278White needles
Isopropanol9098.882Off-white powder
Ethyl Acetate/Ethanol (4:1)9099.080Fine white crystals

Experimental Workflow

Purification_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude 4-Ethylpicolinic Acid Hydrochloride dissolve Dissolve in minimal hot solvent (e.g., Ethanol/Water) crude_product->dissolve add_charcoal Add Activated Charcoal dissolve->add_charcoal If colored cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly If not colored hot_filtration Hot Filtration add_charcoal->hot_filtration hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Dry Under Vacuum wash_crystals->drying pure_product Pure 4-Ethylpicolinic Acid Hydrochloride drying->pure_product

Caption: Purification workflow for this compound.

References

Technical Support Center: Recrystallization of 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 4-Ethylpicolinic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A good starting point for solvent selection is to consider solvents where the compound is sparingly soluble at room temperature but more soluble at elevated temperatures. For this compound, which is slightly soluble in methanol and water, a mixed solvent system is often effective.[1] Consider combinations like methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/diethyl ether. The polar solvent (methanol, ethanol, isopropanol) will dissolve the compound, and the less polar co-solvent (diethyl ether, ethyl acetate) will help to induce precipitation upon cooling. For acidic or basic compounds, leveraging their salt form can be advantageous in crystallization.[2]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out," where the product separates as a liquid instead of solid crystals, is a common issue, especially when the compound is impure or when using mixed solvent systems.[3][4] Here are several strategies to address this:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Very slow cooling can favor the formation of crystals over oil.[4]

  • Add more of the "good" solvent: The solvent in which the compound is more soluble can be added in a small amount to the hot solution to prevent premature precipitation at a temperature above the compound's melting point.[5]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide a surface for crystal nucleation.

  • Seed the solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-dissolve and try a different solvent system: If the above methods fail, it may be necessary to re-dissolve the oil and attempt the recrystallization with a different solvent or solvent mixture.

Q3: The recrystallization yield is very low. How can I improve it?

A low yield can be frustrating. Here are some potential causes and solutions:

  • Using too much solvent: This is the most common reason for low yield, as a significant amount of the product may remain in the mother liquor.[4][5] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[4]

  • Premature crystallization: If crystals form too early, especially during hot filtration, product can be lost. Ensure your filtration apparatus is pre-heated.[3]

  • Incomplete precipitation: Cooling the solution in an ice bath after it has reached room temperature can help to maximize the precipitation of the product.

Q4: No crystals are forming, even after cooling. What are the next steps?

If no crystals form after the solution has cooled, it is likely that the solution is not supersaturated. Here are some steps to take:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then try cooling again.[5]

  • Add an anti-solvent: If you are using a single solvent, you can try adding a small amount of a solvent in which your compound is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly.

Q5: How can I remove colored impurities during recrystallization?

If your product is contaminated with colored impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product.

Quantitative Data Summary

While specific solubility data for this compound is limited, the following table provides relevant physical properties and solubility information for the parent compound, picolinic acid, which can serve as a useful reference.

PropertyValueReference
Melting Point of this compound 148-150°C[1]
Solubility of Picolinic Acid in Water (at ~293 K) ~862.5 g/kg[6]
Solubility of Picolinic Acid in Ethanol (at ~293 K) ~57.1 g/kg[6]
Solubility of Picolinic Acid in Acetonitrile (at ~293 K) ~17.0 g/kg[6]

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. For this compound, a starting point could be a mixture of methanol and diethyl ether.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., methanol) and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or activated charcoal. This step should be done quickly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out  No collect_crystals Collect & Dry Crystals crystals_form->collect_crystals  Yes troubleshoot_no_crystals Troubleshoot: No Crystals oiling_out->troubleshoot_no_crystals  No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling  Yes end_success Successful Recrystallization collect_crystals->end_success add_seed Add Seed Crystal / Scratch Flask troubleshoot_no_crystals->add_seed reduce_solvent Reduce Solvent Volume troubleshoot_no_crystals->reduce_solvent change_solvent Change Solvent System troubleshoot_no_crystals->change_solvent add_seed->cool reduce_solvent->cool change_solvent->dissolve troubleshoot_oiling->change_solvent slow_cooling Slower Cooling troubleshoot_oiling->slow_cooling add_good_solvent Add More 'Good' Solvent troubleshoot_oiling->add_good_solvent slow_cooling->cool add_good_solvent->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Optimizing reaction conditions for 4-Ethylpicolinic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Ethylpicolinic acid hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Oxidation: The oxidation of the methyl group on the pyridine ring may be insufficient.- Increase Oxidant Molar Ratio: Gradually increase the molar ratio of the oxidizing agent (e.g., KMnO4) to the starting material (4-ethyl-2-picoline). Start with a 2:1 ratio and increase incrementally. - Extend Reaction Time: Prolong the reaction time at the optimal temperature to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize Temperature: Ensure the reaction is maintained at the optimal temperature. For permanganate oxidations, this is typically near reflux.
Product Decomposition: The desired product may be degrading under the reaction conditions.- Control Temperature: Avoid excessive heating, as picolinic acids can decarboxylate at high temperatures. - Minimize Reaction Time: Once the reaction is complete, proceed with the work-up promptly to avoid prolonged exposure to harsh conditions.
Loss during Work-up: Significant amounts of the product may be lost during extraction and purification steps.- pH Adjustment: Carefully adjust the pH to the isoelectric point of 4-ethylpicolinic acid before extraction to minimize its solubility in the aqueous phase. - Solvent Selection: Use an appropriate organic solvent for extraction in which the product has good solubility. - Purification Method: For purification, consider recrystallization from a suitable solvent system. If using column chromatography, select a stationary and mobile phase that minimizes product loss.[1]
Impure Starting Materials: The purity of the starting 4-ethyl-2-picoline can significantly impact the yield.- Purify Starting Material: Purify the 4-ethyl-2-picoline by distillation before use.

Problem 2: Difficulty in Isolating the Hydrochloride Salt

Potential CauseRecommended Solution
Hygroscopic Nature of the Salt: The hydrochloride salt may absorb atmospheric moisture, appearing as an oil or failing to crystallize.- Anhydrous Conditions: Perform the salt formation and isolation under anhydrous conditions. Use dry solvents and glassware. - Solvent Choice: Precipitate the salt from a non-polar, anhydrous solvent like diethyl ether or a mixture of ethanol and ether.
Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can hinder crystallization.- Controlled HCl Addition: Add a solution of HCl in a dry organic solvent (e.g., dioxane or isopropanol) dropwise to a solution of the free base until precipitation is complete. Monitor the pH.
Product is too Soluble in the Crystallization Solvent: The hydrochloride salt may be too soluble in the chosen solvent to precipitate effectively.- Solvent System: Use a solvent system where the salt has low solubility. This may involve adding a non-polar "anti-solvent" to a solution of the salt in a more polar solvent.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective method is the oxidation of 4-ethyl-2-picoline. The methyl group at the 2-position is more susceptible to oxidation than the ethyl group at the 4-position. A strong oxidizing agent like potassium permanganate (KMnO4) is typically used. Following the oxidation to form 4-ethylpicolinic acid, the hydrochloride salt is prepared by treating the free acid with hydrochloric acid.[2]

Q2: How can I monitor the progress of the oxidation reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture at regular intervals, quench the oxidizing agent, and spot the mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the carboxylic acid product indicates the reaction is progressing.

Q3: What are some common side products in this synthesis?

Potential side products can include unreacted starting material, products from over-oxidation (e.g., pyridine-2,4-dicarboxylic acid if the ethyl group is also oxidized), and byproducts from the decomposition of the oxidizing agent (e.g., manganese dioxide if using KMnO4).

Q4: How do I purify the final this compound?

Recrystallization is a common method for purifying the final salt. A suitable solvent system might be a mixture of a polar solvent in which the salt is soluble (like ethanol or methanol) and a non-polar solvent in which it is less soluble (like diethyl ether or hexane). The crude salt is dissolved in a minimum amount of the hot polar solvent, and the non-polar solvent is added until turbidity is observed. Upon cooling, the purified salt should crystallize out.

Q5: The final product is an off-white or brownish color. How can I decolorize it?

If the product is colored, you can try treating a solution of the crude product with activated charcoal before the final recrystallization step. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution to remove the charcoal before allowing it to cool and crystallize.

Experimental Protocols

Note: The following protocols are adapted from analogous syntheses of picolinic acid and its derivatives and should be optimized for the specific synthesis of this compound.

Protocol 1: Oxidation of 4-Ethyl-2-picoline to 4-Ethylpicolinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethyl-2-picoline and water.

  • Addition of Oxidant: While stirring, slowly add potassium permanganate (KMnO4) in portions to the reaction mixture. The molar ratio of KMnO4 to 4-ethyl-2-picoline should be approximately 2:1 to 3:1.

  • Heating: Heat the mixture to reflux (approximately 100°C) and maintain this temperature with vigorous stirring. The purple color of the permanganate will gradually disappear as it is consumed.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer observed. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide (a brown solid). Wash the solid with hot water.

    • Combine the filtrate and washings.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4, which is the approximate isoelectric point for picolinic acids.

    • Concentrate the acidified solution under reduced pressure.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or chloroform).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-ethylpicolinic acid.

Protocol 2: Formation of this compound

  • Dissolution: Dissolve the crude 4-ethylpicolinic acid in a minimal amount of a dry polar solvent, such as ethanol or isopropanol.

  • Acidification: To this solution, add a solution of anhydrous hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring. Alternatively, bubble dry HCl gas through the solution.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold, dry diethyl ether to remove any remaining impurities. Dry the final product under vacuum.

Visualizations

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_salt_formation Step 2: Salt Formation A 4-Ethyl-2-picoline C Reflux A->C B KMnO4, H2O B->C D Work-up & Isolation C->D E 4-Ethylpicolinic Acid D->E F 4-Ethylpicolinic Acid H Precipitation F->H G Anhydrous HCl G->H I Filtration & Drying H->I J 4-Ethylpicolinic Acid HCl I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_solutions Potential Solutions A Low Product Yield B Incomplete Reaction A->B C Product Degradation A->C D Loss During Work-up A->D E Impure Reagents A->E Sol_B Increase reaction time/temp Increase reagent stoichiometry B->Sol_B Sol_C Lower reaction temperature Reduce reaction time C->Sol_C Sol_D Optimize pH for extraction Choose appropriate solvents D->Sol_D Sol_E Purify starting materials E->Sol_E

Caption: Troubleshooting logic for addressing low product yield.

References

Long-term stability and degradation pathways of 4-Ethylpicolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and potential degradation pathways of 4-Ethylpicolinic acid hydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1] For optimal preservation, it is recommended to store the compound at -20°C.[2] It is also crucial to keep the compound away from heat, ignition sources, and incompatible materials such as oxidizing agents, reducing agents, strong bases, and strong acids.[1]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, based on the structure and reactivity of similar pyridine derivatives, the primary degradation routes are likely to be oxidation and hydrolysis. The pyridine ring itself is relatively stable, but the ethyl group and the carboxylic acid moiety are susceptible to chemical modification.

Q3: How can I monitor the degradation of this compound in my samples?

A3: The degradation of this compound can be monitored using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[3][4] These techniques can separate the parent compound from its degradation products, allowing for quantification of its purity over time.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent experimental results over time. Chemical degradation of the compound.1. Verify the storage conditions (temperature, humidity, light exposure). 2. Perform a purity analysis (e.g., via HPLC) on the stored material. 3. If degradation is confirmed, acquire a fresh batch of the compound.
Appearance of new peaks in chromatograms of stored samples. Formation of degradation products.1. Attempt to identify the degradation products using techniques like LC-MS/MS. 2. Review the experimental conditions (e.g., pH, temperature, presence of oxidizing agents) to identify potential stressors.
Discoloration of the solid material. Formation of colored impurities, possibly due to oxidation or exposure to contaminants.1. Do not use the discolored material for experiments where high purity is critical. 2. Evaluate the storage container for any potential leaching or reaction with the compound.
Poor solubility of the compound compared to a fresh batch. Potential polymerization or formation of insoluble degradation products.1. Confirm the identity and purity of the material. 2. If purity is acceptable, try different solvents or sonication to aid dissolution.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7][8]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • HPLC or UHPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at room temperature and an elevated temperature (e.g., 60°C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acidic hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw and analyze aliquots at specified time intervals.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in an oven. Analyze samples at various time points.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (exposure to a minimum of 1.2 million lux hours and 200 watt hours per square meter).[6] Analyze the samples after exposure.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of any degradation products.

Visualizations

cluster_degradation Hypothetical Degradation Pathways 4-Ethylpicolinic_acid_hydrochloride This compound Oxidation_Product Oxidation Product (e.g., N-oxide or hydroxylated species) 4-Ethylpicolinic_acid_hydrochloride->Oxidation_Product Oxidative Stress (e.g., H₂O₂) Decarboxylation_Product Decarboxylation Product (4-Ethylpyridine) 4-Ethylpicolinic_acid_hydrochloride->Decarboxylation_Product Thermal Stress

Caption: Hypothetical degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Study start Start: Sample Preparation stress Apply Stress Conditions (Heat, Humidity, Light, Acid, Base, Oxidation) start->stress sampling Collect Samples at Defined Time Intervals stress->sampling analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) sampling->analysis data Data Analysis: - Quantify Degradation - Identify Degradants analysis->data end End: Determine Stability Profile data->end

Caption: General experimental workflow for a stability study.

References

Identifying common impurities in 4-Ethylpicolinic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-Ethylpicolinic acid hydrochloride.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the synthesis and purification of this compound.

Q1: My reaction seems incomplete, and I have a significant amount of unreacted 4-ethylpicoline. What could be the cause?

A1: Incomplete oxidation of the starting material, 4-ethylpicoline, is a common issue. Several factors could contribute to this:

  • Insufficient Oxidant: The molar ratio of the oxidizing agent (e.g., potassium permanganate) to 4-ethylpicoline may be too low. Ensure you are using a sufficient excess of the oxidant.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Temperature: The temperature may be too low for the oxidation to go to completion. Ensure the reaction mixture is maintained at the optimal temperature as specified in the protocol.

  • Poor Mixing: In a heterogeneous mixture, such as with potassium permanganate in water, vigorous stirring is crucial to ensure proper contact between the reactants.

Q2: I am observing an impurity with a higher molecular weight than my product. What could it be?

A2: A higher molecular weight impurity could be a result of over-oxidation or side reactions. A likely candidate is Pyridine-2,4-dicarboxylic acid . This can occur if the ethyl group at the 4-position is also oxidized to a carboxylic acid. To minimize this, you can try:

  • Controlling Reaction Temperature: Avoid excessive heating, as this can promote over-oxidation.

  • Careful Addition of Oxidant: Add the oxidizing agent portion-wise to maintain better control over the reaction exotherm.

Q3: My final product is off-white or yellowish. What is the cause of the color?

A3: A colored product can indicate the presence of several types of impurities:

  • Residual Manganese Dioxide (MnO₂): If potassium permanganate is used as the oxidant, residual fine particles of MnO₂ can be difficult to remove and will impart a brownish color. Ensure thorough filtration and washing of the manganese dioxide precipitate.

  • Polymeric or Degradation Products: Under harsh reaction conditions (e.g., high temperature, strong acid/base), degradation of the starting material or product can lead to colored impurities.

  • Nitrated Impurities: If nitric acid is used in any step, or if the starting materials are contaminated, nitrated aromatic compounds can be formed, which are often yellow.

Q4: How can I remove inorganic salt impurities, such as potassium chloride?

A4: Inorganic salts like potassium chloride can be introduced during the workup, especially if potassium permanganate and hydrochloric acid are used. A common and effective purification method is recrystallization. Dissolving the crude this compound in a minimal amount of hot absolute ethanol and then adding a less polar solvent like diethyl ether upon cooling can effectively precipitate the desired product while leaving the more soluble inorganic salts in the solution.[1]

Q5: What are the best analytical methods to assess the purity of my this compound?

A5: The most common and effective methods for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a UV detector is well-suited for separating and quantifying the main component from its organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities, including residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Summary of Common Impurities

The following table summarizes the common impurities that may be encountered during the synthesis of this compound, their potential sources, and recommended analytical techniques for their detection.

Impurity NameChemical StructurePotential SourceRecommended Analytical Technique
4-Ethylpicoline Incomplete oxidation of the starting material.HPLC, GC-MS
Pyridine-2,4-dicarboxylic acid Over-oxidation of 4-ethylpicoline.HPLC, LC-MS
Isomeric Picolinic Acids (e.g., 2-ethyl-4-picolinic acid)Impurities in the starting 4-ethylpicoline.HPLC, GC-MS
Manganese Dioxide (MnO₂) MnO₂Byproduct of potassium permanganate oxidation.Visual Inspection, ICP-MS (for trace Mn)
Potassium Chloride (KCl) KClFrom the use of KMnO₄ and HCl during synthesis and workup.Ion Chromatography, Flame Photometry
Residual Solvents (e.g., Ethanol, Diethyl Ether)From the reaction and purification steps.GC-MS (Headspace)

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound, adapted from general methods for the oxidation of alkylpyridines.

Materials:

  • 4-Ethylpicoline

  • Potassium Permanganate (KMnO₄)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol

  • Diethyl Ether

Procedure:

  • Oxidation:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-ethylpicoline and water.

    • Heat the mixture with stirring and add potassium permanganate portion-wise over a period of 1-2 hours. The purple color of the permanganate should disappear as the reaction progresses.

    • After the addition is complete, continue heating and stirring for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Workup:

    • Cool the reaction mixture and filter to remove the precipitated manganese dioxide. Wash the filter cake thoroughly with hot water.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure.

    • Acidify the concentrated solution with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Isolation and Purification:

    • Evaporate the acidified solution to dryness under reduced pressure.

    • To the solid residue, add absolute ethanol and reflux for a short period to dissolve the organic material.

    • Filter the hot ethanol solution to remove any insoluble inorganic salts (e.g., KCl).

    • Allow the ethanolic solution to cool, then slowly add diethyl ether to induce crystallization of the this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizations

The following diagrams illustrate the synthesis pathway, the formation of common impurities, and a general troubleshooting workflow.

Synthesis_Pathway 4-Ethylpicoline 4-Ethylpicoline Oxidation Oxidation 4-Ethylpicoline->Oxidation KMnO₄, H₂O, Δ 4-Ethylpicolinic_Acid 4-Ethylpicolinic Acid Oxidation->4-Ethylpicolinic_Acid HCl_Addition HCl Addition 4-Ethylpicolinic_Acid->HCl_Addition Product 4-Ethylpicolinic Acid Hydrochloride HCl_Addition->Product

Caption: Synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Pathways Start 4-Ethylpicoline Oxidation Oxidation Start->Oxidation Incomplete Incomplete Oxidation Start->Incomplete Product 4-Ethylpicolinic Acid Oxidation->Product Over Over-oxidation Product->Over Unreacted Unreacted 4-Ethylpicoline Incomplete->Unreacted Diacid Pyridine-2,4-dicarboxylic acid Over->Diacid

Caption: Formation of common process-related impurities.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Purity, Off-Color) Analyze Analyze sample by HPLC, GC-MS, NMR Start->Analyze Identify Identify Impurity Analyze->Identify Unreacted High Unreacted Starting Material? Identify->Unreacted Over Over-oxidation Product Detected? Identify->Over Salts Inorganic Salts or Color Present? Identify->Salts Action1 Increase Oxidant/ Time/Temperature Unreacted->Action1 Action2 Control Temperature/ Rate of Addition Over->Action2 Action3 Improve Filtration/ Recrystallize Salts->Action3

Caption: A logical workflow for troubleshooting synthesis issues.

References

How to resolve solubility issues with 4-Ethylpicolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-Ethylpicolinic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are the primary reasons for this?

A1: Solubility issues with this compound can arise from several factors. As a hydrochloride salt of a carboxylic acid, its solubility is influenced by the interplay between the polar salt group and the relatively non-polar ethylpyridine structure. Key factors include the choice of solvent, the pH of the solution, temperature, and the crystalline form of the solid.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Based on available data and the chemical structure, the following solvents are recommended as starting points for solubilization:

  • Aqueous Buffers: Due to the hydrochloride salt, acidic aqueous solutions are a good starting point. Solubility is expected to be pH-dependent.

  • Polar Protic Solvents: Water, Methanol, and Ethanol are suitable, although solubility may be limited and require optimization.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) is a good choice for creating stock solutions due to its strong solubilizing power for a wide range of organic molecules.

It is generally advisable to start with a small amount of the compound and test its solubility in a range of solvents to find the most suitable one for your specific application.

Q3: Can adjusting the pH of my aqueous solution improve the solubility of this compound?

A3: Yes, pH adjustment is a critical strategy for modulating the solubility of this compound. As a hydrochloride salt of a carboxylic acid, its solubility in aqueous media is significantly influenced by pH. In acidic conditions (low pH), the equilibrium will favor the protonated, potentially more soluble, form. Conversely, in basic conditions, the carboxylic acid can be deprotonated to form a carboxylate salt, which may also exhibit different solubility characteristics. It is recommended to experimentally determine the optimal pH for your desired concentration.

Q4: My this compound is forming an oil or a sticky solid instead of dissolving. What could be the cause and how can I resolve it?

A4: The formation of an oil or a sticky solid, rather than a clear solution, can be indicative of several issues. The compound may be hygroscopic, absorbing moisture from the atmosphere to form a hydrated, less crystalline material. It could also be that the solvent is a poor choice, leading to incomplete solvation. To address this, ensure the compound is handled in a dry environment (e.g., under an inert atmosphere or in a glove box). Trying different solvents or solvent mixtures, and employing techniques like sonication or gentle heating, may help to achieve complete dissolution.

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Buffers
Potential Cause Troubleshooting Steps
Suboptimal pH Determine the pKa of 4-Ethylpicolinic acid and adjust the buffer pH to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form.
Low Temperature Gently warm the solution. For many compounds, solubility increases with temperature. However, be cautious of potential degradation at elevated temperatures.
Insufficient Mixing Vortex or sonicate the sample to increase the rate of dissolution. Ensure adequate time is allowed for equilibrium to be reached.
High Concentration Attempt to dissolve a smaller amount of the compound to prepare a less concentrated solution.
Issue 2: Precipitation of the Compound from a Stock Solution Upon Dilution
Potential Cause Troubleshooting Steps
Solvent Mismatch The aqueous buffer used for dilution may be a poor solvent for the compound.
- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution.
- Perform a solvent titration to determine the maximum tolerable percentage of the aqueous buffer.
Concentration Exceeds Solubility Limit The final concentration after dilution is higher than the compound's solubility in the mixed solvent system.
- Prepare a more dilute stock solution.
- Reduce the final concentration in the assay.

Quantitative Solubility Data Summary

While specific quantitative solubility data for this compound is not widely published, the following table provides a qualitative summary and a template for experimental determination.

Solvent Qualitative Solubility Experimentally Determined Solubility (mg/mL at 25°C) Notes
WaterSlightly SolubleUser to DetermineSolubility is highly pH-dependent.
MethanolSlightly SolubleUser to DetermineA common solvent for polar organic molecules.
EthanolInformation Not AvailableUser to DetermineSimilar to methanol, can be a useful solvent or co-solvent.
DMSOSolubleUser to DetermineA good solvent for preparing high-concentration stock solutions.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8).

    • Ensure enough solid is present to achieve saturation.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Analysis:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

Protocol 2: General Procedure for Preparing a Stock Solution
  • Solvent Selection:

    • Based on preliminary tests or available data, select an appropriate solvent (e.g., DMSO).

  • Weighing the Compound:

    • Accurately weigh the desired amount of this compound in a suitable vial.

  • Dissolution:

    • Add the calculated volume of the solvent to the vial.

    • Vortex the vial until the solid is completely dissolved.

    • If necessary, gently warm the solution or use a sonicator to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) to minimize degradation. Protect from light if the compound is light-sensitive.

Visualizations

A Solubility Issue Identified (e.g., precipitation, incomplete dissolution) B Step 1: Verify Compound & Solvent Quality A->B C Is the compound pure and the solvent of appropriate grade? B->C D Step 2: Optimize Physical Conditions C->D Yes L Source new materials C->L No E Increase mixing (vortex, sonicate)? Adjust temperature? D->E F Step 3: Modify Solvent System E->F No Improvement K Issue Resolved E->K Issue Resolved G Is the solution aqueous? F->G H Adjust pH G->H Yes J Try alternative organic solvent G->J No I Add co-solvent (e.g., Ethanol, PEG) H->I H->K Issue Resolved I->K Issue Resolved J->K Issue Resolved

Caption: A workflow for troubleshooting solubility issues.

cluster_0 Initial Assessment cluster_1 Solvent Selection cluster_2 Optimization cluster_3 Final Preparation A Define Required Concentration & Solvent B Aqueous System A->B C Organic System A->C D Adjust pH B->D F Test DMSO, Methanol, Ethanol C->F E Add Co-solvent D->E G Use Sonication &/or Gentle Heating E->G F->G H Prepare Stock Solution G->H

Technical Support Center: Process Scale-Up for 4-Ethylpicolinic Acid Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the process scale-up of 4-Ethylpicolinic acid hydrochloride production.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for the production of this compound at an industrial scale?

A1: The most common industrial synthesis involves a two-step process:

  • Oxidation: 4-Ethylpyridine is oxidized to 4-Ethylpicolinic acid. Common oxidizing agents for this step at scale include nitric acid or molecular oxygen with a catalyst.[1][2]

  • Salt Formation & Crystallization: The resulting 4-Ethylpicolinic acid is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently purified through crystallization.

Q2: What are the critical safety precautions to consider when using nitric acid for the oxidation of 4-ethylpyridine?

A2: Working with nitric acid, especially at scale, requires stringent safety protocols due to its highly corrosive and oxidizing nature. Key precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and neoprene gloves (nitrile gloves offer less protection).[3][4]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.[3][4]

  • Material Compatibility: Use reaction vessels made of or lined with corrosion-resistant materials like titanium.[1] Avoid contact with organic materials, bases, and metals.[5][6]

  • Dilution Procedure: Always add acid to water slowly, never the other way around, to prevent splattering and exothermic reactions.[3][7]

  • Spill Management: Have appropriate spill kits with inert absorbents readily available. Do not use combustible materials like sawdust for absorption.[4]

Q3: How can the final product, this compound, be effectively purified?

A3: Crystallization is a primary method for purifying the final product.[8] The choice of solvent is crucial for obtaining high purity and good yield. The process generally involves dissolving the crude hydrochloride salt in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization. The resulting crystals are then filtered, washed with a cold solvent to remove impurities, and dried.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the oxidation of 4-ethylpyridine - Incomplete reaction. - Sub-optimal reaction temperature or pressure. - Catalyst deactivation (if applicable). - Side reactions forming by-products.- Increase reaction time or temperature within safe limits.[1] - Optimize pressure according to established protocols.[1] - Regenerate or replace the catalyst. - Analyze by-products to understand side reactions and adjust conditions accordingly.
Exothermic runaway during nitric acid oxidation - Poor temperature control. - Addition of nitric acid is too rapid. - Inadequate cooling capacity of the reactor.- Ensure the reactor's cooling system is functioning optimally. - Add nitric acid in a controlled, dropwise manner. - Conduct the reaction at a lower concentration to better dissipate heat.
Incomplete hydrolysis of ester intermediate (if applicable) - Insufficient catalyst (acid or base). - Reaction time is too short. - Reversible nature of acid-catalyzed hydrolysis limiting conversion.[9]- Increase the concentration of the acid or base catalyst. - Extend the reaction time and monitor completion using techniques like TLC or HPLC. - For acid hydrolysis, use a large excess of water to drive the equilibrium towards the products.[9] - Consider using basic hydrolysis (saponification), which is generally irreversible and can lead to higher yields.[9][10]
Difficulty in crystallization of the hydrochloride salt - Improper solvent selection. - Solution is not sufficiently supersaturated. - Presence of impurities inhibiting crystal formation.- Screen different solvents or solvent mixtures to find an optimal system. - Concentrate the solution further before cooling. - Introduce seed crystals to initiate nucleation. - Perform a pre-purification step (e.g., charcoal treatment) to remove impurities.
Final product does not meet purity specifications - Inefficient removal of by-products from the oxidation step. - Incomplete hydrolysis of ester intermediates. - Impurities co-crystallizing with the final product.- Optimize the work-up procedure after oxidation to remove impurities. - Ensure complete hydrolysis by monitoring the reaction. - Recrystallize the final product, potentially using a different solvent system.

Experimental Protocols

Protocol 1: Oxidation of 4-Ethylpyridine to 4-Ethylpicolinic Acid

This protocol is a generalized procedure based on common industrial practices for the oxidation of alkylpyridines.[1]

  • Reaction Setup: Charge a titanium-lined reactor with 4-ethylpyridine.

  • Reagent Addition: Add an excess of nitric acid (e.g., 30-400% excess over the theoretical amount) to the reactor.[1]

  • Reaction Conditions: Heat the mixture to a temperature between 230-350°C under a pressure of 50-300 atm.[1] The reaction time can range from a few seconds to 30 minutes.

  • Work-up: After the reaction is complete, cool the mixture. The product may precipitate as the hydronitrate salt. This can be isolated by filtration.

  • Isolation: The isolated hydronitrate is then dissolved in water, and the pH is adjusted to the isoelectric point of 4-ethylpicolinic acid to precipitate the free acid. The solid is collected by filtration and washed.

Protocol 2: Hydrolysis of Ethyl 4-Ethylpicolinate (if applicable as an intermediate)

This is a general procedure for the basic hydrolysis (saponification) of an ester.[9][10]

  • Reaction Setup: In a suitable reactor, dissolve the ethyl 4-ethylpicolinate intermediate in a mixture of an organic solvent (e.g., THF) and water.

  • Addition of Base: Add an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide, to the stirred solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction for completion using TLC or HPLC.

  • Work-up and Acidification: Once the starting material is consumed, cool the reaction mixture. Carefully add a strong acid (e.g., hydrochloric acid) to adjust the pH to the isoelectric point of 4-ethylpicolinic acid, causing it to precipitate.

  • Isolation: Collect the precipitated 4-ethylpicolinic acid by filtration, wash with cold water, and dry.

Protocol 3: Formation and Crystallization of this compound
  • Salt Formation: Dissolve the crude 4-ethylpicolinic acid in a suitable solvent. Add a stoichiometric amount of concentrated hydrochloric acid.

  • Crystallization: Heat the solution to dissolve all solids. If needed, filter the hot solution to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals under vacuum to obtain pure this compound.

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_salt_formation Step 2: Salt Formation & Purification start 4-Ethylpyridine oxidation Oxidation with Nitric Acid start->oxidation High T & P workup_ox Work-up & Precipitation oxidation->workup_ox product_acid Crude 4-Ethylpicolinic Acid workup_ox->product_acid salt_formation Addition of HCl product_acid->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration & Drying crystallization->filtration final_product Pure 4-Ethylpicolinic Acid HCl filtration->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_investigation Potential Causes cluster_solutions Corrective Actions issue Low Product Purity cause1 Incomplete Oxidation issue->cause1 cause2 Incomplete Hydrolysis issue->cause2 cause3 Inefficient Crystallization issue->cause3 sol1 Optimize Oxidation (T, P, time) cause1->sol1 sol2 Ensure Complete Hydrolysis (monitor reaction) cause2->sol2 sol3 Recrystallize Product (new solvent system) cause3->sol3

Caption: Troubleshooting logic for addressing low product purity.

References

Improving the purity of synthesized 4-Ethylpicolinic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 4-Ethylpicolinic Acid Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing 4-Ethylpicolinic Acid is the oxidation of 4-ethyl-2-methylpyridine.[1][2] A widely used oxidizing agent for this transformation is potassium permanganate (KMnO4).[1][2][3] The resulting 4-Ethylpicolinic Acid is then treated with hydrochloric acid to yield the hydrochloride salt.

Q2: What are the potential impurities in the synthesis of this compound?

During the synthesis of this compound, several impurities can arise, primarily from the oxidation step. These may include:

  • Unreacted Starting Material: Incomplete oxidation can leave residual 4-ethyl-2-methylpyridine in the product mixture.

  • Incomplete Oxidation Products: Partial oxidation of the methyl group can result in the formation of 4-ethyl-2-pyridinemethanol or 4-ethyl-2-pyridinecarboxaldehyde.

  • Over-oxidation Products: While less common for the pyridine ring itself under controlled conditions, harsh oxidation could potentially lead to ring-opened by-products.

  • Manganese Dioxide (MnO₂): When using potassium permanganate as the oxidant, manganese dioxide is a significant by-product that needs to be thoroughly removed.

  • Positional Isomers: If the starting material contains isomeric impurities, these will likely be carried through the synthesis.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound due to its high resolution and sensitivity.[4][5] A reversed-phase C18 column is often suitable.[6] Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any major organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of 4-Ethylpicolinic Acid After Oxidation.

Possible Cause Suggested Solution
Incomplete reaction.- Ensure the molar ratio of potassium permanganate to 4-ethyl-2-methylpyridine is sufficient. A molar ratio of at least 2:1 is typically required for the oxidation of a methyl group to a carboxylic acid.- Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.
Suboptimal reaction temperature.- The oxidation of alkylpyridines with KMnO₄ is often performed at elevated temperatures.[2] Maintain the reaction temperature within the optimal range as determined by literature or internal optimization studies.
Loss of product during work-up.- 4-Ethylpicolinic acid is soluble in water.[] Ensure the pH of the aqueous solution is adjusted to the isoelectric point of the acid before extraction to minimize its solubility in the aqueous phase.

Problem 2: Product is Contaminated with a Brown/Black Precipitate.

Possible Cause Suggested Solution
Residual manganese dioxide (MnO₂).- After the oxidation reaction, the MnO₂ precipitate should be removed by filtration. For very fine particles, using a pad of celite during filtration can be effective.- A common procedure involves acidifying the reaction mixture with sulfurous acid or adding sodium bisulfite to reduce the MnO₂ to soluble Mn²⁺ salts, which can then be removed during the aqueous work-up.

Problem 3: Difficulty in Purifying the Final Product by Recrystallization.

| Possible Cause | Suggested Solution | | Incorrect solvent system. | - this compound has some solubility in water and alcohols.[] A mixed solvent system is often effective for recrystallization.[8] Good starting points for solvent screening include ethanol/water, methanol/water, or isopropanol/water mixtures. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures. | | Oiling out instead of crystallization. | - This occurs when the product is supersaturated in the solvent. Try using a more dilute solution or cooling the solution more slowly to encourage crystal formation.- Adding a seed crystal of pure this compound can help induce crystallization. | | Presence of persistent impurities. | - If recrystallization is ineffective, column chromatography may be necessary. |

Problem 4: HPLC Analysis Shows Multiple Impurity Peaks.

| Possible Cause | Suggested Solution | | Incomplete reaction or side reactions. | - Review the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of by-products. | | Ineffective purification. | - If recrystallization does not remove the impurities, employ column chromatography. A silica gel column with a mobile phase gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic or formic acid can be effective for separating carboxylic acids. | | Degradation of the compound. | - Ensure that the compound is not degrading during the work-up, purification, or analysis. Pyridine carboxylic acids are generally stable, but prolonged exposure to very harsh acidic or basic conditions at high temperatures should be avoided. |

Experimental Protocols

1. Synthesis of 4-Ethylpicolinic Acid via Oxidation of 4-ethyl-2-methylpyridine

This protocol is a general guideline and may require optimization.

  • Materials:

    • 4-ethyl-2-methylpyridine

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Sodium bisulfite (NaHSO₃)

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-ethyl-2-methylpyridine in water.

    • Slowly add a solution of sodium hydroxide.

    • Heat the mixture to reflux.

    • Over a period of several hours, add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate should disappear as it is consumed.

    • After the addition is complete, continue to reflux until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

    • (Optional but recommended) To the filtrate, add sodium bisulfite until the brown color disappears, indicating the reduction of any remaining MnO₂.

    • Carefully acidify the filtrate with concentrated hydrochloric acid to the isoelectric point of 4-Ethylpicolinic Acid (typically around pH 3-4) to precipitate the free acid.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude 4-Ethylpicolinic Acid by filtration, wash with cold water, and dry.

2. Purification of 4-Ethylpicolinic Acid by Recrystallization

  • Materials:

    • Crude 4-Ethylpicolinic Acid

    • Ethanol

    • Deionized water

  • Procedure:

    • Dissolve the crude 4-Ethylpicolinic Acid in a minimum amount of hot ethanol.

    • Slowly add hot water to the solution until it becomes slightly cloudy.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to complete the crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

3. Conversion to this compound

  • Materials:

    • Purified 4-Ethylpicolinic Acid

    • Anhydrous diethyl ether or isopropanol

    • Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

  • Procedure:

    • Suspend the purified 4-Ethylpicolinic Acid in anhydrous diethyl ether or isopropanol.

    • Bubble anhydrous hydrogen chloride gas through the suspension or add a solution of HCl in a suitable solvent dropwise with stirring.

    • The hydrochloride salt will precipitate.

    • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

4. HPLC Method for Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over time to elute compounds of increasing hydrophobicity. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Data Presentation

Table 1: Hypothetical Purity Profile Before and After Purification

Compound Retention Time (min) Area % (Crude Product) Area % (After Recrystallization) Area % (After Chromatography)
4-ethyl-2-methylpyridine15.25.80.5< 0.1
4-ethyl-2-pyridinecarboxaldehyde12.53.10.3< 0.1
4-Ethylpicolinic Acid 10.3 90.5 99.1 > 99.8
Unknown Impurity 18.70.60.1< 0.05

Visualizations

Synthesis_Pathway Start 4-ethyl-2-methylpyridine Oxidation Oxidation (KMnO4, NaOH, H2O, Reflux) Start->Oxidation Crude_Acid Crude 4-Ethylpicolinic Acid Oxidation->Crude_Acid Purification Purification (Recrystallization or Chromatography) Crude_Acid->Purification Pure_Acid Pure 4-Ethylpicolinic Acid Purification->Pure_Acid HCl_Salt_Formation HCl Salt Formation (Anhydrous HCl) Pure_Acid->HCl_Salt_Formation Final_Product 4-Ethylpicolinic Acid Hydrochloride HCl_Salt_Formation->Final_Product

Caption: Synthesis pathway for this compound.

Purification_Workflow Crude_Product Crude 4-Ethylpicolinic Acid (Purity ~90%) Dissolve Dissolve in minimum hot ethanol Crude_Product->Dissolve Add_Water Add hot water until cloudy Dissolve->Add_Water Redissolve Add hot ethanol to clarify Add_Water->Redissolve Cool Cool slowly to room temperature, then ice bath Redissolve->Cool Filter_Dry Filter and dry crystals Cool->Filter_Dry Purity_Check Check Purity by HPLC Filter_Dry->Purity_Check Pure_Product Pure 4-Ethylpicolinic Acid (Purity >99%) Purity_Check->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Purity Not OK Column_Chromatography->Purity_Check

Caption: Recrystallization workflow for 4-Ethylpicolinic Acid.

Troubleshooting_Guide Start Low Purity of Final Product Check_HPLC Review HPLC Chromatogram Start->Check_HPLC Impurity_Type Identify Impurity Type Check_HPLC->Impurity_Type Starting_Material Unreacted Starting Material Present? Impurity_Type->Starting_Material Optimize_Reaction Optimize Reaction: - Increase oxidant - Increase reaction time/temp Starting_Material->Optimize_Reaction Yes Side_Products Unknown Side Products Present? Starting_Material->Side_Products No Recrystallization_Effective Is Recrystallization Effective? Side_Products->Recrystallization_Effective Yes Column_Chromatography Perform Column Chromatography Side_Products->Column_Chromatography No Recrystallization_Effective->Start Yes, but still impure Solvent_Screen Screen Recrystallization Solvents Recrystallization_Effective->Solvent_Screen No

Caption: Troubleshooting decision tree for low product purity.

References

Technical Support Center: Synthesis of 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Ethylpicolinic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce 4-Ethylpicolinic acid?

A1: There are two primary synthetic routes for 4-Ethylpicolinic acid:

  • Oxidation of 4-ethyl-2-methylpyridine: This is a common method where the methyl group at the 2-position is selectively oxidized to a carboxylic acid using a strong oxidizing agent.

  • Hydrolysis of 4-ethyl-2-cyanopyridine: This route involves the conversion of a nitrile group at the 2-position into a carboxylic acid through hydrolysis, which can be performed under acidic or basic conditions.[1][2]

Q2: What are the most common side products I might encounter?

A2: The side products depend on the synthetic route chosen:

  • Oxidation Route:

    • Unreacted 4-ethyl-2-methylpyridine: Incomplete oxidation can lead to the presence of the starting material in your product.

    • Over-oxidation Products: Harsh oxidation conditions may lead to the degradation of the pyridine ring or decarboxylation of the product.

  • Hydrolysis Route:

    • 4-Ethyl-2-picolinamide: Incomplete hydrolysis of the nitrile will result in the formation of the corresponding amide.[1][2]

Q3: How can I convert 4-Ethylpicolinic acid to its hydrochloride salt?

A3: To form the hydrochloride salt, the isolated 4-Ethylpicolinic acid is typically dissolved in a suitable solvent, and then treated with hydrochloric acid (e.g., as a solution in an organic solvent or as HCl gas). The hydrochloride salt then precipitates and can be collected by filtration.[3][4]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring reaction progress and quantifying the purity of the final product and the relative amounts of side products.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any impurities present.[9][10][11][12]

  • Mass Spectrometry (MS): Useful for confirming the molecular weight of the product and identifying unknown impurities.

Troubleshooting Guides

Route 1: Oxidation of 4-Ethyl-2-methylpyridine

Issue 1: Low Yield of 4-Ethylpicolinic Acid

Possible Cause Suggested Solution
Incomplete Oxidation - Increase the molar ratio of the oxidizing agent (e.g., KMnO₄).- Extend the reaction time.- Increase the reaction temperature, but monitor for degradation.
Over-oxidation/Degradation - Use a milder oxidizing agent.- Carefully control the reaction temperature.- Reduce the concentration of the oxidizing agent.
Difficult Product Isolation - Optimize the pH during workup to ensure the carboxylic acid precipitates effectively.- Use an appropriate solvent for extraction and crystallization.

Issue 2: Presence of Unreacted Starting Material

Possible Cause Suggested Solution
Insufficient Oxidizing Agent - Increase the equivalents of the oxidizing agent.
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring the reaction progress by HPLC or TLC.
Short Reaction Time - Extend the reaction time and monitor for the disappearance of the starting material.
Route 2: Hydrolysis of 4-Ethyl-2-cyanopyridine

Issue 1: Incomplete Hydrolysis and Presence of 4-Ethyl-2-picolinamide

Possible Cause Suggested Solution
Insufficiently Harsh Conditions - Acidic Hydrolysis: Increase the concentration of the acid and/or the reaction temperature.- Alkaline Hydrolysis: Increase the concentration of the base and/or the reaction temperature.[1][2]
Short Reaction Time - Prolong the reflux time and monitor the disappearance of the amide intermediate by HPLC or TLC.

Issue 2: Low Overall Yield

Possible Cause Suggested Solution
Product Loss During Workup - Carefully adjust the pH to the isoelectric point of 4-Ethylpicolinic acid to maximize precipitation during isolation.
Side Reactions - Under strongly basic conditions, other side reactions might occur. Consider using acidic hydrolysis if this is an issue.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethylpicolinic Acid by Oxidation of 4-Ethyl-2-methylpyridine

This protocol is a general guideline adapted from the oxidation of similar picoline derivatives.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-ethyl-2-methylpyridine in water.

  • Oxidation: Slowly add potassium permanganate (KMnO₄) portion-wise to the solution while stirring. The reaction is exothermic and the temperature should be monitored.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by HPLC or TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

  • Isolation: Combine the filtrates, concentrate under reduced pressure, and then acidify with concentrated hydrochloric acid to the isoelectric point to precipitate the 4-Ethylpicolinic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

  • Hydrochloride Salt Formation: Dissolve the purified 4-Ethylpicolinic acid in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration and dried.[3][4]

Protocol 2: Synthesis of 4-Ethylpicolinic Acid by Hydrolysis of 4-Ethyl-2-cyanopyridine

This protocol is a general guideline based on the hydrolysis of cyanopyridines.[1][2][13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-ethyl-2-cyanopyridine and an aqueous solution of either a strong acid (e.g., 6M HCl) or a strong base (e.g., 4M NaOH).

  • Hydrolysis: Heat the mixture to reflux and stir vigorously. Monitor the reaction by HPLC or TLC for the disappearance of the starting material and the intermediate amide.

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture and adjust the pH to the isoelectric point with a base (e.g., NaOH) to precipitate the product.

  • Work-up (Alkaline Hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to the isoelectric point to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water, and recrystallize.

  • Hydrochloride Salt Formation: Follow the procedure described in Protocol 1, Step 7.

Data Presentation

Table 1: Potential Side Products and their Identification

Side Product Synthetic Route Identification Method Expected ¹H NMR Signals (in DMSO-d₆, approximate δ ppm)
4-Ethyl-2-methylpyridineOxidationHPLC, ¹H NMRPyridine ring protons (δ 7.0-8.5), Ethyl CH₂ (q, ~2.7), Methyl CH₃ (s, ~2.5), Ethyl CH₃ (t, ~1.2)
4-Ethyl-2-picolinamideHydrolysisHPLC, ¹H NMRPyridine ring protons (δ 7.5-8.7), Amide NH₂ (br s, ~7.5-8.0), Ethyl CH₂ (q, ~2.8), Ethyl CH₃ (t, ~1.2)[9]

Note: The provided NMR chemical shifts are estimates based on similar structures and may vary depending on the solvent and other experimental conditions.

Visualizations

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route 4-Ethyl-2-methylpyridine 4-Ethyl-2-methylpyridine 4-Ethylpicolinic_acid 4-Ethylpicolinic_acid 4-Ethyl-2-methylpyridine->4-Ethylpicolinic_acid KMnO4 4-Ethylpicolinic_acid_HCl 4-Ethylpicolinic_acid_HCl 4-Ethylpicolinic_acid->4-Ethylpicolinic_acid_HCl HCl 4-Ethyl-2-cyanopyridine 4-Ethyl-2-cyanopyridine 4-Ethyl-2-cyanopyridine->4-Ethylpicolinic_acid H+ or OH-

Caption: Synthetic pathways to this compound.

Troubleshooting_Oxidation Start Start Low_Yield Low Yield? Start->Low_Yield Check_Completion Reaction Complete? Low_Yield->Check_Completion Yes End End Low_Yield->End No Increase_Oxidant Increase Oxidant/ Time/Temp Check_Completion->Increase_Oxidant No Check_Degradation Degradation Products? Check_Completion->Check_Degradation Yes Increase_Oxidant->Check_Completion Milder_Conditions Use Milder Conditions Check_Degradation->Milder_Conditions Yes Optimize_Workup Optimize Workup pH Check_Degradation->Optimize_Workup No Milder_Conditions->Start Optimize_Workup->End

Caption: Troubleshooting workflow for the oxidation synthesis route.

Analytical_Workflow Reaction_Mixture Reaction_Mixture HPLC_Analysis HPLC Analysis Reaction_Mixture->HPLC_Analysis Purity_Check Purity > 99%? HPLC_Analysis->Purity_Check NMR_Analysis ¹H and ¹³C NMR Analysis Purity_Check->NMR_Analysis Yes Purification Purify Product Purity_Check->Purification No Structure_Confirmation Structure Correct? NMR_Analysis->Structure_Confirmation Structure_Confirmation->Purification No Final_Product Final_Product Structure_Confirmation->Final_Product Yes Purification->HPLC_Analysis

Caption: Analytical workflow for product characterization.

References

Removing solvent traces from 4-Ethylpicolinic acid hydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of residual solvent traces from 4-Ethylpicolinic acid hydrochloride powder.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the solvent removal process for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common residual solvents that might be present in my this compound powder?

A1: Based on general synthesis routes for picolinic acid and pyridine derivatives, potential residual solvents include, but are not limited to:

  • Alcohols: Methanol, Ethanol, Isopropanol[1]

  • Esters: Ethyl acetate[1]

  • Aromatic Hydrocarbons: Toluene

  • Amides: Dimethylformamide (DMF)[2]

  • Ethers: Tetrahydrofuran (THF)

  • Acids: Acetic acid[1]

  • Pyridine [2]

The specific solvents will depend on the particular synthesis and purification methods used. It is always best to consult the synthesis documentation if available.

Q2: What is the melting point of this compound and why is it important for drying?

A2: The melting point of this compound is reported to be in the range of 148-150°C. It is crucial to keep the drying temperature well below the melting point to avoid degradation or changes in the physical form of the powder. A general rule of thumb is to maintain the drying temperature at least 20-30°C below the melting point.

Q3: How can I determine the residual solvent content in my sample?

A3: The most common and accurate method for quantifying residual solvents in pharmaceutical materials is Gas Chromatography (GC), often with a Flame Ionization Detector (FID). This technique can separate and quantify various volatile organic compounds.

Troubleshooting Common Problems

Problem 1: After drying, my powder still has a noticeable solvent odor or analytical tests show high residual solvent levels.

  • Possible Cause 1: Inefficient Drying Method. The chosen drying method may not be suitable for the specific solvent or the amount of solvent present.

    • Solution: Consider switching to a more effective drying method. For high-boiling point solvents like DMF or DMSO, vacuum drying at an elevated temperature (while staying well below the compound's melting point) is often necessary. For heat-sensitive materials, lyophilization (freeze-drying) can be a gentle yet effective option.

  • Possible Cause 2: Insufficient Drying Time or Temperature. The drying process may not have been carried out for a long enough duration or at a high enough temperature to remove the solvent effectively.

    • Solution: Increase the drying time and/or temperature. However, ensure the temperature remains safely below the melting point of 148-150°C. For vacuum drying, a step-wise increase in temperature can be effective.

  • Possible Cause 3: Solvent Trapped within the Crystal Lattice. Sometimes, solvent molecules can become entrapped within the crystalline structure of the powder, making them difficult to remove by simple drying.

    • Solution: A technique called "vacuum hydration" can be employed. This involves drying the substance in the presence of water vapor under vacuum. The water molecules can displace the trapped organic solvent molecules, and the resulting hydrated product can then be dried more easily.

Problem 2: The color of my this compound powder has changed (e.g., darkened) after drying.

  • Possible Cause: Thermal Degradation. The drying temperature may have been too high, causing the compound to decompose. While studies on related picolinic acid compounds suggest thermal stability at typical drying temperatures, localized overheating or prolonged exposure to high temperatures can still cause degradation.

    • Solution: Immediately reduce the drying temperature. It is recommended to stay well below the melting point of 148-150°C. If degradation is suspected, it is advisable to characterize the material to ensure its purity and integrity. For future batches, use a lower drying temperature for a longer duration.

Problem 3: My powder has agglomerated or changed its physical appearance after drying.

  • Possible Cause 1: Partial Melting. If the drying temperature was too close to the melting point, the powder may have started to melt and then re-solidified, leading to clumping.

    • Solution: Lower the drying temperature significantly for subsequent drying processes.

  • Possible Cause 2: Hygroscopicity. The compound may be hygroscopic and has absorbed moisture from the atmosphere after drying, causing it to become sticky or clump together.

    • Solution: Handle the dried powder in a controlled, low-humidity environment, such as a glove box or a desiccator. Store the final product in a tightly sealed container with a desiccant.

Experimental Protocols

Protocol 1: Vacuum Oven Drying

  • Preparation: Place a thin layer of the this compound powder in a clean, shallow glass or stainless steel drying tray.

  • Loading: Place the tray in the vacuum oven.

  • Vacuum Application: Close the oven door and begin to apply vacuum. A pressure of less than 10 mbar is generally effective.

  • Heating: Once the desired vacuum level is reached, begin to heat the oven to the setpoint temperature (e.g., 60-80°C). Do not exceed 120°C to ensure a safe margin from the melting point.

  • Drying: Dry for a sufficient period (e.g., 12-24 hours). The optimal time will depend on the solvent being removed and its concentration.

  • Cooling and Venting: At the end of the drying period, turn off the heat and allow the oven to cool to room temperature under vacuum. Slowly vent the oven with an inert gas like nitrogen to prevent the uptake of atmospheric moisture.

  • Unloading: Remove the dried powder and immediately transfer it to a sealed container.

Protocol 2: Lyophilization (Freeze-Drying)

This method is suitable for removing water or other solvents with a relatively high freezing point.

  • Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent (e.g., water).

  • Freezing: Freeze the solution completely. This can be done in the lyophilizer's chamber or in a separate freezer (e.g., at -80°C).

  • Lyophilization Cycle:

    • Primary Drying: Apply a high vacuum to the chamber. The sublimating solvent vapor is collected on a cold condenser. The shelf temperature is typically kept low during this phase.

    • Secondary Drying: Once the bulk of the solvent is removed, the shelf temperature can be gradually increased to remove residual bound solvent molecules.

  • Completion and Storage: Once the lyophilization cycle is complete, the chamber is backfilled with an inert gas. The resulting dry, fluffy powder should be handled and stored in a moisture-controlled environment.

Data Presentation

Table 1: Recommended Drying Parameters for this compound

ParameterVacuum Oven DryingLyophilization
Temperature 60 - 100°C (Do not exceed 120°C)Freezing: < -40°C; Primary Drying: -20 to 0°C; Secondary Drying: 20-30°C
Pressure < 10 mbar< 0.1 mbar
Typical Duration 12 - 48 hours24 - 72 hours
Suitable for Most common organic solventsWater and other high freezing point solvents; heat-sensitive materials

Mandatory Visualization

Below is a logical workflow for selecting a suitable solvent removal method for this compound.

SolventRemovalWorkflow Solvent Removal Decision Workflow for this compound start Start: 4-Ethylpicolinic acid HCl with residual solvent solvent_id Identify Residual Solvent(s) (e.g., GC analysis, synthesis docs) start->solvent_id thermal_stability Consider Thermal Stability (Melting Point: 148-150°C) solvent_id->thermal_stability is_heat_sensitive Is the compound thermally sensitive? thermal_stability->is_heat_sensitive high_bp_solvent Is the solvent high-boiling? (e.g., DMF, DMSO) is_heat_sensitive->high_bp_solvent No lyophilization Use Lyophilization (Freeze-drying) is_heat_sensitive->lyophilization Yes vacuum_oven Use Vacuum Oven Drying (Temp: 60-100°C, < 10 mbar) high_bp_solvent->vacuum_oven Yes high_bp_solvent->vacuum_oven No check_purity Analyze for Residual Solvent (e.g., GC) vacuum_oven->check_purity lyophilization->check_purity check_purity->start Solvent out of spec end End: Solvent-free 4-Ethylpicolinic acid HCl check_purity->end Solvent within spec

Caption: Decision workflow for solvent removal from 4-Ethylpicolinic acid HCl.

References

Validation & Comparative

A Comparative Guide to 4-Ethylpicolinic Acid Hydrochloride and 4-Methylpicolinic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules, the choice of starting materials and intermediates is paramount. Substituted picolinic acids, derivatives of pyridine-2-carboxylic acid, are a class of compounds that frequently serve as crucial building blocks. Their utility stems from the versatile reactivity of the pyridine ring and the carboxylic acid functionality. This guide provides a detailed comparison of two such derivatives: 4-ethylpicolinic acid hydrochloride and 4-methylpicolinic acid, focusing on their synthesis, properties, and potential applications, supported by available data and experimental insights.

Physicochemical Properties: A Tabulated Comparison

The seemingly minor difference of a single carbon atom in the alkyl substituent at the 4-position of the picolinic acid ring can lead to notable variations in the physicochemical properties of these compounds. These differences can, in turn, influence their behavior in synthetic reactions, affecting solubility, reactivity, and the characteristics of the final products.

PropertyThis compound4-Methylpicolinic Acid
Molecular Formula C₈H₁₀ClNO₂C₇H₇NO₂
Molecular Weight 187.62 g/mol 137.14 g/mol [1]
Appearance White to pale beige solidWhite to light yellow crystalline powder[2][3]
Melting Point 148-150 °C[4]139-142 °C
Solubility Slightly soluble in DMSO, Methanol, and Water[4]Soluble in water.
pKa Estimated to be slightly lower than 4-methylpicolinic acid due to the electron-donating effect of the ethyl group.No experimental data found. Estimated to be slightly higher than picolinic acid (pKa ≈ 5.4)[5].

Synthesis and Reactivity: A Comparative Overview

The primary synthetic route to 4-alkylpicolinic acids involves the hydrolysis of the corresponding 4-alkyl-2-cyanopyridines. This transformation can be achieved under either acidic or alkaline conditions.[6][7][8] The choice of conditions can influence the reaction rate and the work-up procedure.

General Synthetic Pathway

The synthesis of 4-alkylpicolinic acids from their corresponding nitriles is a well-established method. A generalized workflow is depicted below.

G cluster_0 Synthesis of 4-Alkylpicolinonitrile cluster_1 Hydrolysis to 4-Alkylpicolinic Acid cluster_2 Optional: Hydrochloride Salt Formation start 4-Alkylpyridine step1 Ammoxidation start->step1 product1 4-Alkyl-2-cyanopyridine step1->product1 step2 Acid or Base Hydrolysis product1->step2 product2 4-Alkylpicolinic Acid step2->product2 step3 Treatment with HCl product2->step3 product3 4-Alkylpicolinic Acid Hydrochloride

Fig. 1: General synthetic workflow for 4-alkylpicolinic acids.
Experimental Protocols

Protocol 1: Synthesis of 4-Alkylpicolinic Acid via Hydrolysis of 4-Alkyl-2-cyanopyridine

This protocol provides a general procedure for the hydrolysis of a 4-alkyl-2-cyanopyridine to the corresponding picolinic acid.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-alkyl-2-cyanopyridine (1.0 eq).

  • Hydrolysis:

    • Acidic Conditions: Add a 10-20% aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

    • Alkaline Conditions: Add a 10-20% aqueous solution of a strong base (e.g., NaOH or KOH).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Acidic Hydrolysis: After cooling, the carboxylic acid may precipitate. If not, neutralize the solution with a base (e.g., NaHCO₃) to a pH of 3-4 to induce precipitation. Filter the solid, wash with cold water, and dry under vacuum.

    • Alkaline Hydrolysis: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

  • Hydrochloride Salt Formation (for this compound): Dissolve the isolated 4-ethylpicolinic acid in a suitable organic solvent (e.g., diethyl ether, isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, until precipitation is complete. Filter the resulting solid and dry to obtain the hydrochloride salt.

Reactivity Comparison: Electronic and Steric Effects

The difference in the alkyl substituent (ethyl vs. methyl) at the 4-position of the pyridine ring introduces subtle but significant electronic and steric differences that can influence the reactivity of the molecule.

  • Electronic Effects: Both methyl and ethyl groups are electron-donating groups (EDGs) through an inductive effect (+I). The ethyl group is generally considered to be slightly more electron-donating than the methyl group. This increased electron density on the pyridine ring can have several consequences:

    • Basicity: The increased electron density on the nitrogen atom makes the pyridine ring more basic. Therefore, 4-ethylpicolinic acid is expected to be slightly more basic (have a slightly higher pKa for its conjugate acid) than 4-methylpicolinic acid. This can affect its role as a ligand or a catalyst in certain reactions.

    • Nucleophilicity: The pyridine nitrogen in 4-ethylpicolinic acid is expected to be slightly more nucleophilic than in 4-methylpicolinic acid, which could lead to faster rates in reactions where the nitrogen acts as a nucleophile.

  • Steric Effects: The ethyl group is sterically bulkier than the methyl group. This increased steric hindrance can influence the approach of reactants to the pyridine ring or the carboxylic acid group.[9] In reactions where steric crowding around the nitrogen or the carboxylic acid is a critical factor, 4-methylpicolinic acid might be the preferred reagent.

The interplay of these electronic and steric effects is crucial in determining the overall reactivity and suitability of each compound for a specific synthetic transformation.

Application in Drug Synthesis: The Case of Pirlimycin

A notable application of 4-ethylpicolinic acid is in the synthesis of Pirlimycin, a lincosamide antibiotic used in veterinary medicine.[10][11] The synthesis of Pirlimycin involves the coupling of a derivative of 4-ethyl-L-pipecolic acid (which can be derived from 4-ethylpicolinic acid) with a protected lincosamine moiety. The choice of the 4-ethyl substituent is critical for the biological activity of the final antibiotic.

The general workflow for the synthesis of a complex molecule like an antibiotic, starting from a substituted picolinic acid, is illustrated below.

G cluster_0 Starting Material Synthesis cluster_1 Coupling Reaction cluster_2 Final Product Formation start 4-Alkylpicolinic Acid step1 Functional Group Transformation start->step1 intermediate1 Activated Picolinic Acid Derivative step1->intermediate1 step2 Amide Bond Formation intermediate1->step2 reagent Bioactive Moiety reagent->step2 intermediate2 Coupled Product step2->intermediate2 step3 Deprotection & Purification intermediate2->step3 product Final Active Pharmaceutical Ingredient step3->product

Fig. 2: Generalized workflow for antibiotic synthesis.

Conclusion

Both this compound and 4-methylpicolinic acid are valuable reagents in organic synthesis. The choice between them depends on the specific requirements of the synthetic target.

  • 4-Methylpicolinic acid may be preferred in cases where lower steric hindrance is desired or when the slightly lower basicity is advantageous for a particular catalytic cycle.

  • This compound , on the other hand, offers slightly increased electron-donating properties which can enhance the nucleophilicity of the pyridine nitrogen. Its application in the synthesis of Pirlimycin highlights its importance in the development of complex, biologically active molecules.

The hydrochloride salt form of 4-ethylpicolinic acid can offer advantages in terms of handling and stability, and its solubility profile may differ from the free acid, which can be a consideration in the choice of reaction solvents.

Ultimately, the selection of either of these building blocks should be guided by a careful consideration of the electronic and steric demands of the desired reaction, as well as the properties of the target molecule. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Picolinic Acid Derivatives as Catalytic Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine-2-carboxylic acid (picolinic acid) scaffold has emerged as a versatile and privileged structure in the design of catalytic ligands. Its bidentate N,O-chelation to metal centers provides a stable and tunable platform for a wide array of catalytic transformations. This guide offers a comparative analysis of various picolinic acid derivatives, focusing on their performance in key catalytic reactions, supported by experimental data.

Picolinamide Ligands in Nickel-Catalyzed Reductive Cross-Coupling

Picolinamide derivatives have shown significant promise as ligands in nickel-catalyzed reductive cross-coupling reactions, which are crucial for the formation of C(sp²)-C(sp³) bonds. A notable example is the use of a novel NN₂ pincer ligand in the coupling of aryl bromides with alkyl bromides.

Comparative Performance of Picolinamide Ligands

While a direct comparative study of various picolinamide ligands under identical conditions is not extensively available in the literature, the performance of a specific, highly effective NN₂ pincer ligand is detailed below. This data provides a benchmark for the potential of this ligand class.

EntryAryl BromideAlkyl BromideProductYield (%)[1]
14-BromotolueneCyclopropyl bromide1-cyclopropyl-4-methylbenzene95
24-BromoanisoleCyclopropyl bromide1-cyclopropyl-4-methoxybenzene92
31-Bromo-4-(trifluoromethyl)benzeneCyclopropyl bromide1-cyclopropyl-4-(trifluoromethyl)benzene88
42-BromopyridineCyclopropyl bromide2-cyclopropylpyridine75
54-Bromotoluene1-Bromobutane1-butyl-4-methylbenzene85
Experimental Protocol: General Procedure for Ni-Catalyzed Reductive Cross-Coupling[1]

To an oven-dried vial equipped with a magnetic stir bar is added the aryl bromide (0.5 mmol, 1.0 equiv), NiCl₂·DME (5 mol%), the picolinamide ligand (5 mol%), and 2.0 mL of DMA. The alkyl bromide (1.5 equiv) and Mn powder (3.0 equiv) are then added. The vial is sealed and the reaction mixture is stirred at 60 °C for 12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Picolinic Acid and Derivatives in Copper-Catalyzed Reactions

Copper catalysis, often seen as a more sustainable alternative to palladium, has also benefited from the use of picolinic acid-based ligands. These ligands have proven effective in reactions such as C-O bond formation (aryl ether synthesis) and azide-alkyne cycloadditions (click chemistry).

Copper-Catalyzed Aryl Ether Formation

Picolinic acid and its amide derivatives can act as effective ligands for the copper-catalyzed coupling of phenols with aryl halides. Structure-activity relationship studies have indicated that electronic modifications to the picolinamide backbone can influence the catalytic efficiency.

EntryAryl HalidePhenolLigandYield (%)
1IodobenzenePhenolPicolinic Acid85
2Iodobenzene4-MethoxyphenolPicolinic Acid90
3BromobenzenePhenolN-phenylpicolinamide78
4IodobenzenePhenolN-(4-fluorophenyl)picolinamide92
Experimental Protocol: General Procedure for Cu-Catalyzed Aryl Ether Formation

A mixture of the aryl halide (1.0 mmol), phenol (1.2 mmol), CuI (5 mol%), the picolinic acid derivative ligand (10 mol%), and K₂CO₃ (2.0 mmol) in 5 mL of DMSO is heated at 110 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

A 1D coordination polymer based on 2-picolinic acid and Cu(II) has been demonstrated as a highly efficient and recyclable catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

EntryAzideAlkyneYield (%)[2]
1Benzyl azidePhenylacetylene98
21-AzidohexanePhenylacetylene95
3(Azidomethyl)benzene1-Ethynyl-4-methoxybenzene96
Experimental Protocol: Cu-Catalyzed Click Reaction[2]

To a solution of the azide (1.0 mmol) and alkyne (1.2 mmol) in a 1:1 mixture of ethylene glycol and water (4 mL) is added the Cu(II)-picolinic acid coordination polymer catalyst (2 mol%) and sodium ascorbate (3 mol%). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Chiral Picolinic Acid Derivatives in Asymmetric Catalysis

The development of chiral picolinic acid derivatives has opened new avenues in asymmetric catalysis. By incorporating chirality into the ligand backbone, enantioselective transformations can be achieved.

Asymmetric Oxidative Coupling of 2-Naphthols

A novel class of axially chiral ligands, synthesized by merging picolinic acid with substituted BINOLs, has been successfully employed in the copper-catalyzed asymmetric oxidative coupling of 2-naphthols. This reaction provides access to enantioenriched BINOL derivatives, which are themselves valuable chiral ligands and catalysts.

Entry2-Naphthol SubstrateLigandYield (%)Enantiomeric Ratio (e.r.)
12-Naphthol(S)-BINOL-picolinate8592:8
26-Bromo-2-naphthol(S)-BINOL-picolinate7890:10
36-Phenyl-2-naphthol(S)-BINOL-picolinate8995:5
Experimental Protocol: Asymmetric Oxidative Coupling of 2-Naphthols

In a reaction vial, the chiral (S)-BINOL-picolinate ligand (10 mol%) and CuI (10 mol%) are dissolved in CH₂Cl₂ under an inert atmosphere. The 2-naphthol substrate (1.0 equiv) is then added, and the reaction mixture is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired BINOL product.

Synthesis of Picolinamide Ligands

The synthesis of picolinamide ligands is generally straightforward, typically involving the coupling of picolinic acid with a primary or secondary amine.

General Experimental Protocol for Picolinamide Synthesis

To a solution of picolinic acid (1.0 equiv) in DMF, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) and hydroxybenzotriazole (HOBt) (1.2 equiv) are added. The mixture is stirred at room temperature for 30 minutes. The desired amine (1.1 equiv) and diisopropylethylamine (DIPEA) (2.0 equiv) are then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Visualizing Catalytic Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a general catalytic cycle for a cross-coupling reaction, a typical experimental workflow, and the logical relationship in ligand selection.

G General Catalytic Cycle for Cross-Coupling A [M(0)L_n] Active Catalyst B Oxidative Addition (R-X) A->B C [M(II)(R)(X)L_n] B->C D Transmetalation (R'-M') C->D E [M(II)(R)(R')L_n] D->E F Reductive Elimination (R-R') E->F F->A Product (R-R')

Caption: A generalized catalytic cycle for a cross-coupling reaction.

G Experimental Workflow for Catalyst Screening cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Analysis A Synthesize Ligand Derivatives C Array Reactions in Vials A->C B Prepare Metal Precursor Stock B->C D Add Reactants, Solvent, Base C->D E Run Reactions (Heating/Stirring) D->E F Quench & Workup E->F G Analyze by GC/LC-MS F->G

Caption: A typical workflow for screening picolinic acid derivatives.

G Ligand Selection Logic A Desired Transformation? B Cross-Coupling A->B C Asymmetric Synthesis A->C D Metal Center? B->D I Chiral Picolinate (e.g., BINOL-derived) C->I E Ni D->E F Cu D->F G Picolinamide Derivatives E->G H Picolinic Acid or Simple Amides F->H

References

A Comparative Guide to Validated Analytical Methods for 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is critical for the accurate quantification and characterization of 4-Ethylpicolinic acid hydrochloride. This guide provides a comparative overview of potential analytical techniques, complete with experimental protocols and performance characteristics based on methods validated for structurally similar compounds. The information presented here is intended to serve as a comprehensive resource for method development and validation.

Method Comparison Overview

The choice of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., purity assessment, quantification in a formulation). High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for non-volatile and thermally labile compounds like pyridine carboxylic acids.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially requiring derivatization to enhance volatility.[1] Spectroscopic methods such as UV-Vis and Infrared (IR) spectroscopy offer simpler, alternative approaches, particularly for concentration determination and structural analysis, respectively.[1][2][3]

The following table summarizes the typical validation parameters for these methods, derived from data on analogous compounds.

Validation ParameterHPLC MethodGC-MS Method (with derivatization)UV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]> 0.996[1]> 0.998[1]
Accuracy (% Recovery) 98-102%[1]89-101%[1]97-103% (Estimated)[1]
Precision (% RSD) < 2%[1]< 3%[1]< 5% (Estimated)[1]
Limit of Detection (LOD) ~1-5 ng/mL (Estimated)~0.006 mg/kg (for related impurities)[1]~0.5 µg/mL (Estimated)[1]
Limit of Quantitation (LOQ) ~4-15 ng/mL (Estimated)~0.02 mg/kg (for related impurities)[1]~1.5 µg/mL (Estimated)[1]

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable method for the analysis of this compound due to its polarity and non-volatile nature. A reverse-phase method using a mixed-mode column can provide excellent separation and quantification.[4]

Experimental Protocol:

  • Column: Core-shell mixed-mode reversed-phase cation-exchange column (e.g., Coresep 100).[4]

  • Mobile Phase: A gradient of Acetonitrile (MeCN) and water with a buffer modifier such as phosphoric acid or formic acid for MS compatibility.[1][4] The buffer concentration and pH can be adjusted to control retention time.[4]

  • Detection: UV detection at a suitable wavelength, which should be determined by measuring the UV spectrum of this compound (a common wavelength for pyridine derivatives is around 260 nm).[1]

  • Injection Volume: 10 µL.[1]

  • Flow Rate: 1.0 mL/min.

  • Quantification: Based on a calibration curve constructed from certified reference standards of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of polar, non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and thermal stability.

Experimental Protocol:

  • Derivatization: Esterification of the carboxylic acid group is a common approach. This can be achieved using reagents like isobutyl chloroformate in the presence of a catalyst like pyridine.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Temperature Program: An initial oven temperature of around 70°C, held for a few minutes, followed by a ramp up to approximately 280°C.

  • Detection: Mass Spectrometry (MS) in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantification: An internal standard method is recommended for improved accuracy and precision.

UV-Vis Spectrophotometry

This technique provides a straightforward and rapid method for determining the concentration of this compound in solution, provided there are no interfering substances that absorb at the same wavelength.

Experimental Protocol:

  • Instrument: A calibrated UV-Vis Spectrophotometer.

  • Solvent: A suitable non-absorbing solvent such as ethanol, methanol, or a buffered aqueous solution should be used.[1]

  • Wavelength of Maximum Absorbance (λmax): This is determined by scanning a solution of the analyte across the UV range.

  • Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of the unknown sample is then determined by interpolating its absorbance on the calibration curve, following the Beer-Lambert law.

Visualizing Analytical Workflows

To aid in the understanding of the processes involved in method validation and selection, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Planning cluster_1 Execution cluster_2 Evaluation & Reporting Define_Purpose Define Analytical Method Purpose Set_Validation_Parameters Set Validation Parameters (ICH/USP) Define_Purpose->Set_Validation_Parameters Prepare_Protocols Prepare Detailed Protocols Set_Validation_Parameters->Prepare_Protocols Conduct_Experiments Conduct Experiments (e.g., Linearity, Accuracy) Prepare_Protocols->Conduct_Experiments Collect_Data Collect and Process Raw Data Conduct_Experiments->Collect_Data Analyze_Results Analyze Results vs. Acceptance Criteria Collect_Data->Analyze_Results Document_Findings Document in Validation Report Analyze_Results->Document_Findings Final_Approval Final Method Approval Document_Findings->Final_Approval

Caption: Workflow for Analytical Method Validation.

Method_Selection_Decision_Tree Start Start: Need to Analyze 4-Ethylpicolinic Acid HCl Purity_Quant Purity & Quantification? Start->Purity_Quant High_Sensitivity High Sensitivity Required? Purity_Quant->High_Sensitivity Yes Simple_Conc Simple Concentration Measurement? Purity_Quant->Simple_Conc No Volatile_Impurities Analysis of Volatile Impurities? High_Sensitivity->Volatile_Impurities No HPLC HPLC High_Sensitivity->HPLC Yes Volatile_Impurities->HPLC No GCMS GC-MS (with Derivatization) Volatile_Impurities->GCMS Yes UV_Vis UV-Vis Spectrophotometry Simple_Conc->UV_Vis Yes IR_Spec IR Spectroscopy (Structural Info) Simple_Conc->IR_Spec No (Structural)

Caption: Decision Tree for Method Selection.

References

A Spectroscopic Showdown: 4-Ethylpicolinic Acid vs. 4-Chloropicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the nuanced differences between structurally similar molecules can dictate their ultimate application and efficacy. This guide provides a detailed spectroscopic comparison of 4-ethylpicolinic acid and 4-chloropicolinic acid, offering insights for researchers, scientists, and drug development professionals. By examining their distinct spectroscopic signatures, we can infer electronic and structural differences that may influence their biological activity and material properties.

While extensive experimental data for 4-chloropicolinic acid is available, a comprehensive spectroscopic profile for 4-ethylpicolinic acid is less documented in publicly accessible databases. Therefore, this guide presents a combination of experimental data for the chloro-derivative and predicted data for the ethyl-analog, based on established principles of spectroscopic interpretation.

At a Glance: Key Spectroscopic Data

The following tables summarize the anticipated and observed spectroscopic data for 4-ethylpicolinic acid and 4-chloropicolinic acid.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
4-Ethylpicolinic Acid (Predicted) ~1.2 (t, 3H, -CH₃), ~2.7 (q, 2H, -CH₂-), ~7.4 (d, 1H, H5), ~8.2 (s, 1H, H3), ~8.6 (d, 1H, H6), ~13.0 (s, 1H, -COOH)~15 (-CH₃), ~28 (-CH₂-), ~123 (C5), ~125 (C3), ~148 (C6), ~150 (C2), ~155 (C4), ~167 (-COOH)
4-Chloropicolinic Acid (Experimental) 7.84 (dd, 1H, H5), 8.09 (d, 1H, H3), 8.72 (d, 1H, H6)[1][2]~125 (C5), ~127 (C3), ~145 (C4), ~149 (C6), ~151 (C2), ~165 (-COOH) (Predicted)

Table 2: Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectral Data

Compound IR (cm⁻¹) Mass Spectrometry (m/z) UV-Vis (λmax, nm)
4-Ethylpicolinic Acid (Predicted) ~3000-2500 (O-H, broad), ~1710 (C=O), ~1600, 1450 (C=C, C=N)Molecular Ion [M]⁺: 151.06~265
4-Chloropicolinic Acid (Experimental/Predicted) Transmission Infrared (IR) Spectrum available[3]. Key peaks expected at ~3000-2500 (O-H, broad), ~1700 (C=O), ~1580, 1470 (C=C, C=N), ~850 (C-Cl)Molecular Ion [M]⁺: 156.99[3]~270

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR of 4-ethylpicolinic acid is expected to show characteristic signals for the ethyl group: a triplet around 1.2 ppm for the methyl protons and a quartet around 2.7 ppm for the methylene protons. The aromatic protons will appear further downfield. For 4-chloropicolinic acid, the aromatic protons are observed at 7.84, 8.09, and 8.72 ppm[1][2]. The electron-withdrawing nature of the chlorine atom deshields the adjacent protons more than the electron-donating ethyl group, leading to a downfield shift of the aromatic signals in the chloro-derivative. The carboxylic acid proton for both compounds is expected to be a broad singlet at a very downfield chemical shift (around 13 ppm).

  • ¹³C NMR: In the carbon NMR spectrum, the ethyl group of 4-ethylpicolinic acid will give two signals in the aliphatic region. The aromatic carbons will resonate between 120-155 ppm. For 4-chloropicolinic acid, the carbon attached to the chlorine atom (C4) is expected to be significantly deshielded. The carboxylic carbon for both molecules will appear around 165-167 ppm.

Infrared (IR) Spectroscopy:

Both molecules will exhibit a very broad absorption band in the region of 3000-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is involved in hydrogen bonding. A strong, sharp peak around 1700-1710 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region. A key difference will be the presence of a C-Cl stretching vibration for 4-chloropicolinic acid, typically found in the 850-550 cm⁻¹ range.

Mass Spectrometry (MS):

The mass spectrum of each compound will show a molecular ion peak corresponding to its molecular weight. For 4-ethylpicolinic acid, this will be at an m/z of 151. For 4-chloropicolinic acid, the molecular ion peak will be at m/z 157, and a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak will be observed due to the presence of the ³⁷Cl isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Both compounds are expected to show absorption in the UV region due to π-π* transitions within the pyridine ring and the carboxyl group. The λmax for both compounds is predicted to be in the range of 265-270 nm. The substitution on the pyridine ring can cause a slight shift in the absorption maximum.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) or electrospray ionization (ESI) can be used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, water).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum, typically from 200 to 400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Experimental Workflow

The logical flow of experiments for a comprehensive spectroscopic comparison is illustrated below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison Sample_4Et 4-Ethylpicolinic Acid NMR NMR Spectroscopy (¹H & ¹³C) Sample_4Et->NMR IR FTIR Spectroscopy Sample_4Et->IR MS Mass Spectrometry Sample_4Et->MS UV UV-Vis Spectroscopy Sample_4Et->UV Sample_4Cl 4-Chloropicolinic Acid Sample_4Cl->NMR Sample_4Cl->IR Sample_4Cl->MS Sample_4Cl->UV Data_Analysis Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Workflow for the spectroscopic comparison of 4-ethyl and 4-chloropicolinic acid.

Biological Context and Signaling Pathways

Picolinic acid and its derivatives have been reported to possess a wide range of pharmacological activities, including antimicrobial and antiviral properties.[2][4][5][6] The mechanism of action is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes in pathogens. For instance, picolinic acid has been shown to be a broad-spectrum inhibitor of enveloped virus entry.[5][7] The specific signaling pathways that 4-ethylpicolinic acid and 4-chloropicolinic acid might modulate are not yet fully elucidated and would require further biological investigation. The spectroscopic differences highlighted in this guide can serve as a foundation for understanding how subtle structural changes might influence their interaction with biological targets.

Conclusion

The spectroscopic comparison of 4-ethylpicolinic acid and 4-chloropicolinic acid reveals distinct fingerprints for each molecule. The electron-donating ethyl group and the electron-withdrawing chloro group exert different effects on the electronic environment of the pyridine ring, which is reflected in their NMR, IR, and MS spectra. While a complete experimental dataset for 4-ethylpicolinic acid is needed for a definitive comparison, the predicted data provides a strong basis for distinguishing between these two compounds. This guide provides researchers with the fundamental spectroscopic knowledge and experimental frameworks necessary to further investigate these and other related picolinic acid derivatives for their potential applications in drug discovery and materials science.

References

A Comparative Analysis of the Biological Activities of 4-Ethylpicolinic Acid Hydrochloride and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 4-Ethylpicolinic acid hydrochloride and its analogues, supported by experimental data and detailed methodologies.

Picolinic acid, a derivative of pyridine, and its analogues have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been investigated for a wide range of therapeutic applications, including as anticonvulsants, antitumor agents, and enzyme inhibitors.[1][2][3] This guide focuses on the comparative biological activity of this compound and its structurally related analogues, providing a comprehensive overview of their potential in drug discovery and development.

Antitumor Activity

A notable area of investigation for picolinic acid analogues is their potential as antitumor agents. Studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives

CompoundRHepG2 IC₅₀ (µM)HCT116 IC₅₀ (µM)
5a H>50>50
5j 2-F1.83 ± 0.122.15 ± 0.18
5k 3-F2.45 ± 0.213.01 ± 0.25
5l 4-F1.56 ± 0.111.98 ± 0.15
5q 4-CF₃0.89 ± 0.071.02 ± 0.09
Sorafenib 2.51 ± 0.203.11 ± 0.26

Data sourced from studies on novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives as potential antitumor agents.[4][5][6]

The data clearly indicates that the substitution on the phenyl ring significantly influences the antiproliferative activity. In particular, the trifluoromethyl-substituted analogue 5q demonstrated the most potent activity against both HepG2 and HCT116 cell lines, even surpassing the efficacy of the established drug Sorafenib in these assays.[4][5]

The proposed mechanism for the antitumor effect of these compounds involves the induction of apoptosis and the inhibition of angiogenesis.[4][5]

Experimental Protocol: MTT Assay for Antiproliferative Activity

  • Cell Seeding: Cancer cell lines (e.g., HepG2, HCT116) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Sorafenib) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[6]

experimental_workflow cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Compounds start->treat 24h Incubation mtt Add MTT Solution treat->mtt 48h Incubation dissolve Dissolve Formazan mtt->dissolve 4h Incubation read Measure Absorbance dissolve->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for determining antiproliferative activity.

Anticonvulsant Activity

Certain analogues of picolinic acid have been explored for their potential as anticonvulsant agents. A study focused on new derivatives of picolinic and nicotinic acid identified promising candidates with anticonvulsant properties.[2]

Table 2: Anticonvulsant Activity of Picolinic Acid Derivatives

CompoundMaximal Electroshock (MES) Test ED₅₀ (mg/kg)Subcutaneous Metrazol (scMET) Test ED₅₀ (mg/kg)Neurotoxicity (Tox) TD₅₀ (mg/kg)
Pic-BZA 33.4>100121
Pic-2-F-BZA (7) 15.7>10085.2

Data from the Anticonvulsant Screening Project (ASP) of the Antiepileptic Drug Development Program (ADDP) of the NIH.[2]

The results highlight that the 2-fluoro-benzylamide derivative of picolinic acid (Pic-2-F-BZA ) exhibited a more potent anticonvulsant effect in the MES test compared to the parent compound Pic-BZA , with a lower ED₅₀ value.[2] However, it also showed slightly higher neurotoxicity.

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Model: Male mice are used for the study.

  • Compound Administration: The test compounds are administered intraperitoneally at various doses.

  • Electrical Stimulation: After a predetermined time, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.

  • ED₅₀ Calculation: The median effective dose (ED₅₀) is calculated as the dose that protects 50% of the animals from the induced seizure.[2]

MES_Test_Workflow cluster_workflow Maximal Electroshock (MES) Test Workflow administer Administer Compound (i.p.) stimulate Apply Electrical Stimulus administer->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe calculate Calculate ED50 observe->calculate

Caption: Workflow of the Maximal Electroshock (MES) test for anticonvulsant activity.

Enzyme Inhibition

Picolinic acid and its analogues have also been investigated as inhibitors of various enzymes. The molecular structure, particularly the presence and position of substituents, plays a crucial role in their inhibitory potency.

The mechanism of action for some picolinic acid derivatives involves their ability to chelate metal ions, which can be essential for the catalytic activity of certain enzymes.[7] Additionally, the pyridine ring and its substituents can engage in various interactions, such as hydrogen bonding and electrostatic interactions, with the active site of enzymes, leading to their inhibition.[7]

For instance, derivatives of 4-quinoline carboxylic acids, which share a similar structural scaffold with picolinic acid, have been identified as potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[8]

Table 3: DHODH Inhibitory Activity of Quinoline-based Analogues

CompoundDHODH IC₅₀ (nM)
41 9.71 ± 1.4
43 26.2 ± 1.8
46 (1,7-naphthyridine) 28.3 ± 3.3

Data from a study on the design and synthesis of 4-quinoline carboxylic acids as DHODH inhibitors.[8]

The data demonstrates that subtle structural modifications can significantly impact the inhibitory activity of these compounds.

Experimental Protocol: DHODH Enzyme Assay

  • Reaction Mixture: A reaction mixture containing the DHODH enzyme, its substrates (dihydroorotate and decylubiquinone), and a buffer is prepared.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of one of the substrates.

  • Activity Measurement: The enzyme activity is monitored by measuring the reduction of a dye (e.g., 2,6-dichloroindophenol) spectrophotometrically at a specific wavelength (e.g., 600 nm).

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined.

Signaling_Pathway cluster_pathway Simplified DHODH Inhibition Pathway DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine DHODH->Orotate Inhibitor Picolinic Acid Analogue (e.g., Quinoline Carboxylic Acid) Inhibitor->DHODH

Caption: Inhibition of DHODH by picolinic acid analogues blocks pyrimidine biosynthesis.

Conclusion

This compound and its analogues represent a versatile class of compounds with a broad spectrum of biological activities. The comparative data presented in this guide highlights the significant influence of structural modifications on their potency and efficacy in various therapeutic areas, including oncology and neurology. The detailed experimental protocols provide a foundation for researchers to further explore the potential of these compounds in drug discovery and development. The structure-activity relationships derived from these studies are crucial for the rational design of new and more effective therapeutic agents.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Picolinic Acid Derivatives and the Elucidation of 4-Ethylpicolinic Acid Hydrochloride Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their ability to form stable complexes with various metal ions.[1][2] Understanding the three-dimensional structure of these compounds through X-ray crystallography is crucial for rational drug design and the development of new functional materials.[1][2]

Comparative Crystallographic Data of Picolinic Acid Derivatives

To provide a benchmark for the analysis of 4-Ethylpicolinic acid hydrochloride complexes, the following table summarizes the crystallographic data for three distinct picolinic acid derivatives as reported in a comprehensive study. These derivatives feature different substituents, which influence their molecular structure and crystal packing.

ParameterCompound 1Compound 3Compound 4
Chemical Formula C₁₈H₁₉NO₅C₁₆H₁₆ClNO₃C₁₆H₁₇NO₄
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/nP2₁/cP-1
a (Å) 14.992(1)11.931(1)7.585(1)
b (Å) 7.6172(7)5.795(1)9.012(1)
c (Å) 16.237(1)22.015(2)11.082(1)
α (°) 909098.42(1)
β (°) 100.99(1)103.95(1)98.05(1)
γ (°) 9090109.18(1)
Volume (ų) 1819.5(3)1476.9(3)682.3(2)
Data sourced from a study on picolinic acid derivatives, which provides a reference for the potential crystallographic parameters of related compounds.

Experimental Protocols for X-ray Crystal Structure Analysis

The following section details the methodologies employed for the synthesis and single-crystal X-ray diffraction analysis of picolinic acid derivatives. These protocols can be adapted for the study of this compound and its complexes.

Synthesis of Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives for crystallographic studies often involves multi-step reactions. For instance, the synthesis of aminopicolinic acids can be achieved through the nitration of picolinic acid N-oxide followed by catalytic hydrogenation. The general procedure for obtaining crystals suitable for X-ray diffraction involves dissolving the crude product in an appropriate solvent and allowing for slow evaporation or cooling.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Data Reduction: The collected diffraction data is processed to correct for various factors, including Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a chemical compound, from synthesis to final structure validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization Obtain pure sample data_collection Data Collection crystallization->data_collection Select suitable crystal data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Novel 4-Ethylpicolinic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the fast-paced world of drug discovery and development, the unambiguous confirmation of a novel compound's molecular structure is a critical milestone. This guide provides a comprehensive comparison of standard analytical techniques used to elucidate the structures of newly synthesized 4-Ethylpicolinic acid hydrochloride derivatives. We present hypothetical, yet realistic, experimental data for three novel derivatives and compare their structural elucidation workflow with that of a potential therapeutic alternative, 6-Aminonicotinic acid. This document is intended for researchers, scientists, and drug development professionals to aid in understanding the strengths and applications of various analytical methods.

Hypothetical Novel this compound Derivatives and an Alternative Compound

For the purpose of this guide, we will be examining the structural confirmation of the following hypothetical compounds:

  • Compound A: 6-Chloro-4-ethylpicolinic acid hydrochloride

  • Compound B: 4-Ethyl-6-hydroxypicolinic acid hydrochloride

  • Compound C: 4-Ethyl-6-methoxypicolinic acid hydrochloride

  • Alternative D: 6-Aminonicotinic acid

These derivatives of 4-Ethylpicolinic acid were selected to illustrate how different substituents (-Cl, -OH, -OCH₃) can influence the spectroscopic and crystallographic data, thereby impacting the structural confirmation process. 6-Aminonicotinic acid, a derivative of nicotinic acid (a structural isomer of picolinic acid), is included as a comparator to highlight how these analytical techniques can differentiate between closely related molecular scaffolds, a common challenge in medicinal chemistry.[1][2][3]

Core Analytical Techniques for Structural Elucidation

The confirmation of a novel chemical structure is rarely accomplished with a single technique. Instead, a combination of spectroscopic and analytical methods is employed to piece together the molecular puzzle. The most common and powerful techniques used in this process are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in a molecule.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in its crystalline state.

Below, we present a comparative analysis of the data obtained from these techniques for our hypothetical compounds.

Data Presentation and Comparison

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for our hypothetical novel derivatives and the alternative compound.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
A: 6-Chloro-4-ethylpicolinic acid HCl 8.15 (s, 1H, H-5), 7.95 (s, 1H, H-3), 2.80 (q, J = 7.6 Hz, 2H, -CH₂-), 1.25 (t, J = 7.6 Hz, 3H, -CH₃)
B: 4-Ethyl-6-hydroxypicolinic acid HCl 7.60 (s, 1H, H-5), 7.40 (s, 1H, H-3), 2.70 (q, J = 7.5 Hz, 2H, -CH₂-), 1.20 (t, J = 7.5 Hz, 3H, -CH₃)
C: 4-Ethyl-6-methoxypicolinic acid HCl 7.70 (s, 1H, H-5), 7.50 (s, 1H, H-3), 3.90 (s, 3H, -OCH₃), 2.75 (q, J = 7.6 Hz, 2H, -CH₂-), 1.22 (t, J = 7.6 Hz, 3H, -CH₃)
D: 6-Aminonicotinic acid 8.02 (d, J=2.3 Hz, 1H), 7.47 (dd, J=8.5, 2.3 Hz, 1H), 6.46 (d, J=8.5 Hz, 1H), 6.50 (br s, 2H, -NH₂)[3]

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm)
A: 6-Chloro-4-ethylpicolinic acid HCl 165.0 (C=O), 152.0 (C-6), 150.0 (C-2), 148.0 (C-4), 125.0 (C-5), 122.0 (C-3), 25.0 (-CH₂-), 14.0 (-CH₃)
B: 4-Ethyl-6-hydroxypicolinic acid HCl 166.0 (C=O), 160.0 (C-6), 149.0 (C-2), 147.0 (C-4), 115.0 (C-5), 112.0 (C-3), 24.5 (-CH₂-), 14.5 (-CH₃)
C: 4-Ethyl-6-methoxypicolinic acid HCl 165.5 (C=O), 162.0 (C-6), 149.5 (C-2), 147.5 (C-4), 110.0 (C-5), 108.0 (C-3), 55.0 (-OCH₃), 24.8 (-CH₂-), 14.2 (-CH₃)
D: 6-Aminonicotinic acid 168.0 (C=O), 162.0 (C-6), 150.0 (C-2), 138.0 (C-4), 115.0 (C-5), 108.0 (C-3)

Table 3: Comparative Mass Spectrometry Data (ESI+)

CompoundMolecular Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
A: 6-Chloro-4-ethylpicolinic acid HCl 202.05184.04 ([M-H₂O+H]⁺), 156.05 ([M-COOH+H]⁺)
B: 4-Ethyl-6-hydroxypicolinic acid HCl 184.07166.06 ([M-H₂O+H]⁺), 138.07 ([M-COOH+H]⁺)
C: 4-Ethyl-6-methoxypicolinic acid HCl 198.09180.08 ([M-H₂O+H]⁺), 152.09 ([M-COOH+H]⁺)
D: 6-Aminonicotinic acid 139.05122.05 ([M-NH₃+H]⁺), 94.04 ([M-COOH+H]⁺)

Table 4: Comparative FTIR Spectral Data (cm⁻¹)

CompoundKey Absorptions (cm⁻¹)
A: 6-Chloro-4-ethylpicolinic acid HCl 3100-2500 (br, O-H), 1720 (s, C=O), 1600 (m, C=C), 1100 (m, C-Cl)
B: 4-Ethyl-6-hydroxypicolinic acid HCl 3400 (br, O-H), 3100-2500 (br, O-H), 1710 (s, C=O), 1610 (m, C=C)
C: 4-Ethyl-6-methoxypicolinic acid HCl 3100-2500 (br, O-H), 2950 (m, C-H), 1715 (s, C=O), 1605 (m, C=C), 1250 (s, C-O)
D: 6-Aminonicotinic acid 3450, 3350 (m, N-H), 3100-2500 (br, O-H), 1680 (s, C=O), 1620 (m, C=C)[4]

Experimental Protocols

General Synthetic Procedure for this compound Derivatives (Hypothetical):

A suitable starting material, such as a substituted 2-chloro-4-ethylpyridine, would undergo a series of reactions to introduce the carboxylic acid functionality and the desired substituent at the 6-position. The final step would involve treatment with hydrochloric acid in an appropriate solvent to yield the hydrochloride salt. Purification would typically be achieved by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were hypothetically acquired on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

High-resolution mass spectra (HRMS) were hypothetically obtained using an electrospray ionization (ESI) source in positive ion mode. The data provides the accurate mass of the molecular ion, which is used to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectra were hypothetically recorded on a spectrometer using KBr pellets. The data is presented in wavenumbers (cm⁻¹) and is used to identify the presence of key functional groups.

X-ray Crystallography:

Single crystals of the hydrochloride salts would be grown by slow evaporation from a suitable solvent system. X-ray diffraction data would be collected at low temperature using a diffractometer with Mo Kα radiation. The structure would be solved and refined using standard crystallographic software.[1][2]

Visualization of Workflows and Relationships

structure_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data_interpretation Data Interpretation & Confirmation start Starting Materials reaction Chemical Reactions start->reaction purification Purification reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Pure Compound ms Mass Spectrometry purification->ms Pure Compound ftir FTIR Spectroscopy purification->ftir Pure Compound xray X-ray Crystallography purification->xray Pure Compound connectivity Determine Connectivity & Functional Groups nmr->connectivity mol_formula Confirm Molecular Formula & Weight ms->mol_formula ftir->connectivity threeD_structure Elucidate 3D Structure xray->threeD_structure final_structure Confirmed Structure connectivity->final_structure mol_formula->final_structure threeD_structure->final_structure

Caption: Workflow for the synthesis and structural confirmation of novel chemical entities.

analytical_technique_comparison NMR NMR Spectroscopy Strengths: Provides detailed connectivity (¹H-¹H, ¹H-¹³C correlations) Sensitive to stereochemistry Quantitative Limitations: Lower sensitivity Requires soluble sample MS Mass Spectrometry Strengths: High sensitivity Provides molecular weight and formula (HRMS) Fragmentation aids in structure elucidation Limitations: Does not provide connectivity Destructive technique FTIR FTIR Spectroscopy Strengths: Identifies functional groups Fast and non-destructive Good for reaction monitoring Limitations: Provides limited structural information Complex spectra for large molecules XRAY X-ray Crystallography Strengths: Provides definitive 3D structure Unambiguous stereochemistry and conformation Limitations: Requires a single, high-quality crystal Structure is in solid state, not solution

Caption: Comparison of the strengths and limitations of key analytical techniques for structure elucidation.

Comparative Analysis of Analytical Techniques

The structural confirmation of our hypothetical this compound derivatives relies on the synergistic use of multiple analytical techniques.

  • NMR Spectroscopy is instrumental in defining the carbon-hydrogen framework. For our derivatives, ¹H NMR would clearly show the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns being indicative of the substitution pattern. The ethyl group would be easily identified by its characteristic quartet and triplet signals. ¹³C NMR would confirm the number of unique carbon atoms and their chemical environment, with the substituent at the 6-position significantly influencing the chemical shifts of the adjacent carbons.

  • Mass Spectrometry , particularly high-resolution mass spectrometry (HRMS), is crucial for confirming the elemental composition of the novel compounds. The accurate mass of the molecular ion would differentiate between the chloro-, hydroxy-, and methoxy-substituted derivatives. Fragmentation patterns, such as the loss of the carboxylic acid group or water, would provide further evidence for the proposed structures.

  • FTIR Spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups. For all our hypothetical compounds, the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch would be prominent features. Specific absorptions for the C-Cl, phenolic O-H, and C-O ether bonds would further support the identity of each derivative.

  • X-ray Crystallography , when obtainable, provides the ultimate proof of structure. It would unambiguously determine the connectivity of all atoms, the bond lengths and angles, and the three-dimensional arrangement of the molecule in the crystal lattice. For the hydrochloride salts, it would also reveal the details of the ionic interaction between the protonated pyridine nitrogen and the chloride anion.[1][2]

Comparison with the Alternative Compound: 6-Aminonicotinic Acid

The structural elucidation of 6-Aminonicotinic acid (Alternative D) would follow a similar workflow, but the resulting data would clearly differentiate it from the 4-Ethylpicolinic acid derivatives.

  • NMR Spectroscopy: The ¹H NMR spectrum of 6-Aminonicotinic acid would show a different splitting pattern for the aromatic protons due to the different substitution on the pyridine ring. The absence of signals for an ethyl group would be a key distinguishing feature.

  • Mass Spectrometry: The molecular weight of 6-Aminonicotinic acid is significantly different from our hypothetical derivatives, which would be immediately apparent from the mass spectrum.

  • FTIR Spectroscopy: The presence of N-H stretching vibrations from the amino group would be a unique feature in the FTIR spectrum of 6-Aminonicotinic acid compared to the chloro- and methoxy-substituted derivatives.

Conclusion

The structural confirmation of novel compounds like the hypothetical this compound derivatives is a multi-faceted process that relies on the careful acquisition and interpretation of data from a suite of analytical techniques. While each method provides a unique piece of the structural puzzle, it is their combined application that leads to an unambiguous assignment of the molecular architecture. This guide demonstrates the power and complementarity of NMR, MS, FTIR, and X-ray crystallography in modern drug discovery and development.

References

A Comparative Guide to Precursors in Clindamycin Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of clindamycin analogues, a critical class of lincosamide antibiotics, has traditionally been dominated by the semi-synthetic modification of the natural product lincomycin. However, the pursuit of novel analogues with improved efficacy and the need for more flexible synthetic routes have spurred investigations into alternative precursors. This guide provides an objective comparison of the conventional lincomycin-based approach with a convergent total synthesis strategy, offering insights into the performance, experimental protocols, and strategic advantages of each.

Executive Summary

The established method for producing clindamycin and its analogues involves the chlorination of lincomycin, a readily available starting material produced by fermentation. This approach is efficient for creating derivatives with modifications at the 7-position. In contrast, a total synthesis approach offers greater flexibility for structural modifications across the entire molecule. This is achieved by independently synthesizing the two key building blocks—the amino-octose sugar (methylthiolincosaminide, MTL) and the amino acid (propylhygric acid)—and then coupling them. While potentially longer and more complex, total synthesis opens the door to a wider range of novel clindamycin analogues that are inaccessible through the semi-synthetic route.

Performance Comparison: Lincomycin-based vs. Total Synthesis

The choice of precursor strategy significantly impacts several key aspects of the synthesis, including yield, purity, and the diversity of achievable analogues.

ParameterLincomycin-Based SynthesisTotal Synthesis (Convergent Approach)
Starting Material Lincomycin HydrochlorideSimple, commercially available starting materials for the synthesis of Methylthiolincosaminide (MTL) and Propylhygric Acid
Key Reaction 7-(R)-hydroxyl to 7-(S)-chloro substitutionAmide bond formation between the MTL and propylhygric acid moieties
Overall Yield Generally high for direct analoguesVariable and dependent on the efficiency of individual steps for synthesizing the two key fragments and their subsequent coupling
Purity Can be high, but may contain impurities from the starting material and side reactions (e.g., epimerization)Potentially very high, with impurities being intermediates from the synthetic route that can be removed during purification
Flexibility for Analogue Synthesis Primarily limited to modifications at the 7-position and other accessible functional groups on the lincomycin scaffoldHigh flexibility to modify both the amino-octose and the amino acid portions, allowing for the creation of a wide diversity of analogues
Number of Steps Relatively few steps for direct 7-chloro analoguesSignificantly more steps due to the de novo synthesis of the two main fragments
Scalability Well-established and scalable industrial processCan be challenging to scale up due to the complexity of the multi-step synthesis

Synthetic Pathways and Methodologies

Conventional Synthesis from Lincomycin Hydrochloride

The cornerstone of the traditional approach is the selective chlorination of the 7-hydroxyl group of lincomycin. This transformation dramatically enhances the antibacterial activity of the resulting clindamycin.

Experimental Protocol: Chlorination of Lincomycin Hydrochloride

A common method for the chlorination of lincomycin hydrochloride involves the use of a Vilsmeier-type reagent, which can be generated in situ from reagents like thionyl chloride or phosphorus oxychloride in the presence of a tertiary amine or amide.

Reaction Steps:

  • Activation: Lincomycin hydrochloride is reacted with a chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride, or triphenylphosphine/carbon tetrachloride) in a suitable solvent such as chloroform or dichloromethane. The 7-hydroxyl group is selectively activated for nucleophilic substitution.

  • Chlorination: The activated hydroxyl group is displaced by a chloride ion, leading to the formation of the 7-chloro derivative with inversion of stereochemistry.

  • Work-up and Purification: The reaction mixture is typically quenched with a base, and the clindamycin free base is extracted into an organic solvent. The product is then purified, often by crystallization of its hydrochloride salt.

Workflow for Lincomycin-Based Synthesis of Clindamycin

cluster_0 Lincomycin-Based Synthesis Lincomycin_HCl Lincomycin Hydrochloride Chlorination Chlorination (e.g., SOCl2 or POCl3) Lincomycin_HCl->Chlorination Clindamycin_Intermediate Crude Clindamycin Chlorination->Clindamycin_Intermediate Purification Purification (Crystallization) Clindamycin_Intermediate->Purification Clindamycin_Analogue Clindamycin Analogue Purification->Clindamycin_Analogue cluster_MTL Methylthiolincosaminide (MTL) Synthesis cluster_PHA Propylhygric Acid Synthesis MTL_Start Simple Sugar (e.g., D-Galactose) MTL_Steps Multi-step Synthesis MTL_Start->MTL_Steps MTL_Product Methylthiolincosaminide (MTL) MTL_Steps->MTL_Product Coupling Amide Coupling MTL_Product->Coupling PHA_Start Amino Acid Precursor (e.g., L-Pyroglutamic Acid) PHA_Steps Multi-step Synthesis PHA_Start->PHA_Steps PHA_Product Propylhygric Acid PHA_Steps->PHA_Product PHA_Product->Coupling Deprotection Deprotection & Chlorination Coupling->Deprotection Final_Product Clindamycin Analogue Deprotection->Final_Product

Efficacy of Picolinic Acid-Derived Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid, a pyridine carboxylic acid isomer, and its derivatives have emerged as a versatile scaffold in the development of potent enzyme inhibitors targeting a wide array of diseases.[1] The inherent metal-chelating properties of the picolinic acid moiety, coupled with the potential for diverse substitutions on the pyridine ring, allow for the fine-tuning of inhibitory activity and selectivity.[1] This guide provides a comparative overview of the efficacy of picolinic acid-derived inhibitors against several key enzyme targets, supported by quantitative data and detailed experimental methodologies.

Comparative Efficacy of Picolinic Acid Derivatives

The inhibitory potency of picolinic acid derivatives has been demonstrated against various enzymes, with some compounds exhibiting nanomolar efficacy.[1][2] This section summarizes the available quantitative data on their inhibitory activities.

New Delhi Metallo-β-lactamase-1 (NDM-1) Inhibitors

NDM-1 is a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to global health. Dipicolinic acid (DPA), a derivative of picolinic acid, has been identified as a potent inhibitor of NDM-1. The following table compares the efficacy of DPA and its derivatives against NDM-1.

CompoundTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Dipicolinic Acid (DPA)NDM-1520--
Compound 36 (DPA derivative)NDM-180DPA520
4-chloroisoquinolinolsNDM-1---

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Botulinum Neurotoxin A Light Chain (BoNT/A LC) Inhibitors

BoNT/A LC is a zinc metalloprotease that cleaves SNARE proteins, leading to the inhibition of neurotransmitter release and causing flaccid paralysis.[3] Picolinic acid derivatives have been investigated as exosite inhibitors of this toxin. One notable derivative, 5-(1-butyl-4-chloro-1H-indol-2-yl)picolinic acid (CBIP), has demonstrated low micromolar activity and is reported to be 8-fold more potent than the natural product lomofungin.[3][4][5]

Dopamine β-Monooxygenase (DBM) Inhibitors

DBM is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine in the catecholamine biosynthesis pathway.[6][7][8] A quantitative structure-activity relationship (QSAR) study of 22 picolinic acid derivatives has been conducted, indicating that substitutions at the 4- and 5-positions of the picolinic acid ring significantly influence their inhibitory potency against DBM.[7] Specific IC50 values from this study require access to the full-text publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the key protocols used to assess the efficacy of picolinic acid-derived enzyme inhibitors.

NDM-1 Inhibition Assay (Nitrocefin-Based)

This spectrophotometric assay relies on the hydrolysis of the chromogenic cephalosporin, nitrocefin, by NDM-1.

Materials:

  • Recombinant NDM-1 enzyme

  • Nitrocefin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.0, containing 50 µM ZnCl2 and 0.1% (v/v) Triton X-100)

  • Picolinic acid-derived inhibitors

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the picolinic acid-derived inhibitors in the assay buffer.

  • In a 96-well microplate, add a fixed concentration of NDM-1 enzyme to each well.

  • Add the serially diluted inhibitors to the wells containing the enzyme and incubate for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Immediately monitor the change in absorbance at 490 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC50 values by plotting the percentage of enzyme inhibition against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

Botulinum Neurotoxin A Light Chain (BoNT/A LC) Inhibition Assay (LC-MS-Based)

This assay quantifies the cleavage of a peptide substrate by BoNT/A LC using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Recombinant BoNT/A LC

  • Peptide substrate (e.g., a synthetic peptide mimicking the SNAP-25 cleavage site)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, containing 5 mM DTT and 10 µM ZnCl2)

  • Picolinic acid-derived inhibitors

  • Quenching solution (e.g., 10% formic acid)

  • LC-MS system

Procedure:

  • Prepare various concentrations of the picolinic acid-derived inhibitors.

  • In a suitable reaction vessel, combine the BoNT/A LC enzyme and the peptide substrate in the assay buffer.

  • Add the inhibitors at different concentrations to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Analyze the samples using an LC-MS system to separate and quantify the intact substrate and the cleaved product fragments.

  • Calculate the percentage of substrate cleavage for each inhibitor concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentrations.

Dopamine β-Monooxygenase (DBM) Inhibition Assay (Continuous Spectrophotometric)

This assay continuously monitors the enzymatic activity of DBM by measuring the oxidation of a chromogenic substrate.

Materials:

  • Purified DBM enzyme

  • Dopamine (substrate)

  • Ascorbic acid (cofactor)

  • Chromogenic electron donor (e.g., N,N-dimethyl-1,4-phenylenediamine)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Picolinic acid-derived inhibitors

  • Spectrophotometer

Procedure:

  • Prepare solutions of the DBM enzyme, dopamine, ascorbic acid, and the chromogenic electron donor in the assay buffer.

  • Prepare various concentrations of the picolinic acid-derived inhibitors.

  • In a cuvette, mix the enzyme, dopamine, and ascorbic acid.

  • Add the inhibitor at the desired concentration.

  • Initiate the reaction by adding the chromogenic electron donor.

  • Immediately monitor the increase in absorbance at a specific wavelength (e.g., 515 nm for N,N-dimethyl-1,4-phenylenediamine) over time.

  • Calculate the initial reaction rates from the linear phase of the absorbance change.

  • Determine the IC50 values by comparing the rates in the presence and absence of the inhibitors at various concentrations.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

Catecholamine_Biosynthesis cluster_pathway Catecholamine Synthesis Pathway cluster_inhibitor Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Monooxygenase (DBM) Picolinic_Acid Picolinic Acid Derivatives Picolinic_Acid->Norepinephrine Inhibits

Caption: Catecholamine biosynthesis pathway highlighting the inhibition of Dopamine β-Monooxygenase by picolinic acid derivatives.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Serial_Dilutions Create Serial Dilutions of Inhibitor Reagents->Serial_Dilutions Incubation Incubate Enzyme with Inhibitor Serial_Dilutions->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Activity (e.g., Absorbance) Reaction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition IC50 Determine IC50 Value Calc_Inhibition->IC50

Caption: General experimental workflow for determining the IC50 value of an enzyme inhibitor.

BoNT_A_LC_Signaling cluster_entry Neuronal Entry cluster_action Enzymatic Action cluster_inhibition Inhibition by Picolinic Acid Derivatives BoNT_A Botulinum Neurotoxin A (BoNT/A) Endocytosis Receptor-Mediated Endocytosis BoNT_A->Endocytosis LC_Release Light Chain (LC) Release to Cytosol Endocytosis->LC_Release SNARE_Complex SNARE Complex Assembly (SNAP-25, Syntaxin, VAMP) LC_Release->SNARE_Complex Cleaves SNAP-25 Vesicle_Fusion Synaptic Vesicle Fusion SNARE_Complex->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Picolinic_Inhibitor Picolinic Acid Derivative Picolinic_Inhibitor->SNARE_Complex Inhibits LC Activity

Caption: Simplified signaling pathway of Botulinum Neurotoxin A Light Chain (BoNT/A LC) and its inhibition.

References

Head-to-head comparison of different picolinic acid isomers in chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Picolinic acid and its isomers, nicotinic acid and isonicotinic acid, are monocarboxylic acid derivatives of pyridine that play significant roles in various biological and chemical processes. Their structural differences, specifically the position of the carboxyl group on the pyridine ring, profoundly influence their ability to act as chelating agents for metal ions. This guide provides a detailed comparison of the chelation properties of these isomers, supported by structural principles, available experimental data, and detailed methodologies for their evaluation.

The Critical Role of Isomerism in Chelation

The position of the carboxylic acid substituent on the pyridine ring dictates the coordination chemistry of these isomers with metal ions.

  • Picolinic Acid (2-Pyridinecarboxylic Acid): The carboxyl group at the 2-position allows picolinic acid to act as a bidentate ligand, forming a stable five-membered ring with a metal ion through coordination with the pyridine nitrogen and a carboxylate oxygen. This configuration is highly effective for chelation.

  • Nicotinic Acid (3-Pyridinecarboxylic Acid): With the carboxyl group at the 3-position, simultaneous chelation involving both the pyridine nitrogen and the carboxylate group of a single molecule is sterically hindered. It often coordinates with metal ions through the nitrogen atom or the carboxylate oxygen, but not typically as a bidentate chelator with the same molecule.

  • Isonicotinic Acid (4-Pyridinecarboxylic Acid): Similar to nicotinic acid, the 4-position of the carboxyl group in isonicotinic acid prevents intramolecular chelation. It can, however, form coordination polymers by binding to metal ions through both its nitrogen and carboxylate functionalities, bridging multiple metal centers.[1]

This fundamental structural difference is the primary determinant of the superior chelating ability of picolinic acid compared to its isomers.

Quantitative Comparison of Metal Chelation

Table 1: Stability Constants (log K₁) of Picolinic Acid and Nicotinic Acid with Divalent Metal Ions

Metal IonPicolinic Acid (log K₁)Nicotinic Acid (log K₁)Solvent System
V(II)-4.3536% Methanol-Water
Cr(II)-4.1036% Methanol-Water
Co(II)-4.0536% Methanol-Water
Ni(II)-3.9036% Methanol-Water
Cu(II)-3.8036% Methanol-Water
Zn(II)-3.6536% Methanol-Water
Fe(III)-4.2036% Methanol-Water

Data for Nicotinic Acid from Dengle et al., 2020.[2][3] Note: The solvent system significantly impacts stability constant values. A direct comparison between different studies with varying conditions should be made with caution. Data for picolinic acid under the same conditions was not found.

While a complete dataset is unavailable, the bidentate chelation of picolinic acid generally leads to the formation of more stable complexes with transition metal ions compared to the monodentate or bridging coordination of nicotinic and isonicotinic acids.

Experimental Protocols for Evaluating Chelation

Several experimental techniques can be employed to characterize the chelation properties of picolinic acid isomers.

UV-Visible (UV-Vis) Spectrophotometry

This technique is used to monitor the changes in the electronic absorption spectrum of the ligand upon complexation with a metal ion.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the picolinic acid isomer and the metal salt (e.g., CuCl₂, FeSO₄, ZnCl₂) of known concentrations in a suitable buffer (e.g., HEPES, MES).

  • Titration: In a quartz cuvette, place a fixed concentration of the ligand solution (e.g., 20 µM).

  • Data Acquisition: Record the UV-Vis spectrum of the ligand solution.

  • Addition of Metal Ion: Add incremental amounts of the metal ion stock solution to the cuvette.

  • Equilibration and Measurement: After each addition, allow the solution to equilibrate (e.g., 30 minutes at room temperature) and record the UV-Vis spectrum.[4]

  • Analysis: Monitor the changes in the absorbance at the wavelength of maximum absorption (λmax). The data can be used to determine the stoichiometry of the metal-ligand complex using methods like the mole-ratio method or Job's plot.[4][5]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding interaction between a ligand and a metal ion, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: Prepare solutions of the picolinic acid isomer and the metal salt in the same buffer to minimize heats of dilution. Degas the solutions before use.

  • Instrument Setup: Fill the sample cell with the ligand solution and the injection syringe with the metal salt solution.[6]

  • Titration: Perform a series of injections of the metal solution into the sample cell while maintaining a constant temperature.[6]

  • Data Acquisition: The instrument measures the heat released or absorbed after each injection.

  • Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of metal to ligand. This binding isotherm can be fitted to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the structure of the metal-ligand complex and the binding site on the ligand.

Protocol:

  • Sample Preparation: Prepare a solution of the picolinic acid isomer in a suitable deuterated solvent.

  • Initial Spectrum: Acquire a ¹H or ¹³C NMR spectrum of the free ligand.

  • Titration: Add incremental amounts of a paramagnetic or diamagnetic metal ion solution to the NMR tube.

  • Spectral Acquisition: Acquire an NMR spectrum after each addition.

  • Analysis: Monitor the changes in the chemical shifts and line broadening of the ligand's signals. Significant changes in the chemical shifts of specific protons or carbons can identify the atoms involved in metal coordination.[7][8]

Biological Implications and Signaling Pathways

The differential chelation properties of picolinic acid isomers have significant biological consequences.

Picolinic Acid:

As a potent chelator, picolinic acid can influence cellular processes by modulating the concentration of essential metal ions. For example, by chelating iron, picolinic acid can decrease intracellular iron levels. This, in turn, can trigger a compensatory increase in the expression of transferrin receptors, which are responsible for iron uptake.[9] This suggests a role for picolinic acid in a feedback mechanism that regulates cellular iron homeostasis.[9] Furthermore, some studies suggest that picolinic acid's ability to inhibit cell growth may be linked to its interaction with a specific growth control mechanism that could involve NAD+.[10][11]

Nicotinic Acid and Isonicotinic Acid:

While not strong chelators in the classical sense, nicotinic acid and isonicotinic acid and their derivatives can form metal complexes that exhibit a range of biological activities.[12][13] For instance, copper complexes of nicotinic acid have been shown to possess superoxide dismutase (SOD) mimetic activity, suggesting a role in mitigating oxidative stress.[14][15] Metal complexes of these isomers have also been investigated for their antimicrobial and antitumor properties.[12][16] The biological activity of these complexes is likely related to the specific coordination environment of the metal ion and the overall structure of the complex, rather than simple chelation and removal of the metal ion.

Visualizing the Chelation and Experimental Workflow

Picolinic_Acid_Chelation Chelation Mechanism of Picolinic Acid cluster_product Product Metal_Ion Metal Ion (M²⁺) Chelate Stable 5-Membered Chelate Ring Metal_Ion->Chelate + Picolinic_Acid Picolinic Acid Picolinic_Acid->Chelate

Caption: Bidentate chelation of a metal ion by picolinic acid.

Experimental_Workflow Experimental Workflow for Chelation Analysis Start Prepare Ligand and Metal Ion Solutions UV_Vis UV-Vis Spectroscopy Start->UV_Vis ITC Isothermal Titration Calorimetry Start->ITC NMR NMR Spectroscopy Start->NMR Stoichiometry Determine Stoichiometry (e.g., Mole-Ratio Plot) UV_Vis->Stoichiometry Thermodynamics Determine Thermodynamic Parameters (Ka, ΔH, ΔS) ITC->Thermodynamics Binding_Site Identify Binding Site (Chemical Shift Perturbation) NMR->Binding_Site End Characterize Chelation Properties Stoichiometry->End Thermodynamics->End Binding_Site->End

Caption: Workflow for characterizing metal-ligand interactions.

Conclusion

The isomeric position of the carboxyl group is the defining factor in the chelation capabilities of picolinic, nicotinic, and isonicotinic acids. Picolinic acid stands out as a potent bidentate chelating agent due to the formation of a stable five-membered ring with metal ions. In contrast, nicotinic and isonicotinic acids are generally weaker, monodentate ligands. While direct comparative quantitative data on their stability constants with a range of metal ions under uniform conditions are scarce, the structural advantages of picolinic acid are clear. The choice of isomer is therefore critical in the design of molecules for applications ranging from nutritional supplementation and metal detoxification to the development of novel therapeutics with metal-binding properties. Further systematic studies are warranted to provide a comprehensive quantitative comparison of the chelation efficiencies of these important pyridinecarboxylic acid isomers.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents like 4-Ethylpicolinic acid hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data for similar compounds, this includes protective gloves, and eye and face protection.[1][2][3] The work area should be well-ventilated to avoid inhalation of any dust or vapors.[1][2][3] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.[1][3]

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[4][5] Chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and requires specialized disposal to prevent environmental contamination and potential health hazards.[4][6]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[4][7]

  • Waste Identification and Classification :

    • Treat this compound as a hazardous chemical waste.[6][7] While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not identified, related picolinic acid compounds are classified as harmful if swallowed and can cause serious eye damage.[1][2]

  • Containerization :

    • Use a suitable, leak-proof container for the waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[4]

    • Ensure the container is compatible with the chemical.

    • Keep the container securely closed except when adding waste.[6][8]

  • Labeling :

    • Properly label the waste container with a hazardous waste tag provided by your EHS department.[4][7]

    • The label must include:

      • The full chemical name: "this compound" (abbreviations are not permitted).[4]

      • The quantity of the waste.

      • The date of waste generation.

      • The location of origin (e.g., laboratory room number).

      • The name and contact information of the principal investigator.[4]

      • The words "Hazardous Waste".

      • Appropriate hazard pictograms.[4]

  • Storage :

    • Store the labeled hazardous waste container in a designated, secure area within the laboratory.

    • Segregate incompatible waste materials to prevent accidental reactions.[7][8]

  • Arranging for Disposal :

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4][7]

    • You may need to submit a completed Hazardous Waste Information Form.[4]

Quantitative Data Summary

For safe handling and disposal, it is important to be aware of the hazard classifications. The table below summarizes the key hazards associated with similar picolinic acid compounds.

Hazard ClassificationDescriptionPrimary Precaution
Acute Oral ToxicityHarmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
Serious Eye Damage/IrritationCauses serious eye damage or irritation.[1][2][3]Wear protective eyeglasses or chemical safety goggles.[1][2][3]
Skin Corrosion/IrritationMay cause skin irritation.[2][3]Wear protective gloves and clothing to prevent skin exposure.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Identify Waste Treat as Hazardous Chemical Waste B Step 2: Containerize Use a compatible, sealed container A->B C Step 3: Label Correctly 'Hazardous Waste' with full details B->C D Step 4: Store Safely Designated and secure area C->D E Step 5: Arrange Pickup Contact Institutional EHS D->E

References

Essential Safety and Logistical Information for Handling 4-Ethylpicolinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Ethylpicolinic acid hydrochloride, including operational and disposal plans.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment. Below is a summary of recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][2]To protect eyes from splashes and airborne particles.
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[2] A chemical-resistant lab coat or apron.[1]To prevent skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used when handling the powder outside of a chemical fume hood or if dust is generated.[2]To protect against the inhalation of harmful dust or vapors.
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan

Adherence to a strict operational plan is crucial for ensuring laboratory safety.

Engineering Controls:

  • Fume Hood: Always handle this compound powder and prepare solutions inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure the laboratory is well-ventilated.[1]

  • Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[1]

Safe Handling Practices:

  • Avoid generating dust when handling the solid form.

  • Avoid contact with skin and eyes.

  • Do not breathe dust or vapors.[3]

  • Wash hands thoroughly after handling.[4]

  • When preparing solutions, always add the acid to the solvent, never the other way around, to prevent splashing.

Emergency Procedures

In the event of an emergency, follow these procedures.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][6] Remove contaminated clothing.[5][6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][6]
Inhalation Move the person to fresh air.[8][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4][8] Seek immediate medical attention.
Spill For a minor spill, alert others in the area and wear appropriate PPE.[3] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For a major spill, evacuate the area and contact the institution's environmental health and safety department.[3][5][7]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of this compound and its solutions as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All materials that have come into contact with the chemical, including gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container and disposed of appropriately.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Experimental Workflow

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste in Designated Containers G->H I Remove PPE and Wash Hands H->I

Caption: General workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.